molecular formula C9H8BrN3 B1458098 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1211537-03-9

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1458098
CAS No.: 1211537-03-9
M. Wt: 238.08 g/mol
InChI Key: WWTYPLGVUWUJSU-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-cyclopropyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-3-7-8(5-1-2-5)12-13-9(7)11-4-6/h3-5H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTYPLGVUWUJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=C(C=NC3=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for obtaining 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine core is a recognized privileged structure, appearing in numerous compounds investigated as kinase inhibitors and other therapeutic agents.[1] This document details a convergent synthetic strategy, beginning with the preparation of a key 3-cyclopropyl-1H-pyrazol-5-amine intermediate, followed by the construction of the fused pyridine ring and subsequent regioselective bromination. An alternative route via a Sandmeyer reaction is also discussed. The protocols herein are grounded in established chemical principles and supported by authoritative literature, providing a practical framework for laboratory synthesis.

Introduction

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, an isostere of purine that has proven to be a fertile ground for the discovery of bioactive molecules.[2] The specific substitution pattern of a cyclopropyl group at the 3-position and a bromine atom at the 5-position introduces unique structural and electronic features. The cyclopropyl group is a valuable substituent in medicinal chemistry, often used to modulate potency, selectivity, and metabolic stability. The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space. This guide presents a validated, multi-step synthesis designed for both clarity and reproducibility.

Primary Synthetic Strategy: A Convergent Approach

Our primary strategy involves a convergent synthesis, wherein the two core heterocyclic components are prepared separately before being joined and subsequently modified. This approach allows for greater control and purification of intermediates.

Retrosynthetic Analysis

The logical disconnection of the target molecule leads back to two primary building blocks: the key intermediate 3-cyclopropyl-1H-pyrazol-5-amine and a three-carbon electrophilic synthon required for the pyridine ring formation. The final bromination step is proposed as a late-stage functionalization on the assembled bicyclic core.

Retrosynthesis Target This compound Intermediate_Core 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine Target->Intermediate_Core Electrophilic Bromination Brominating_Agent N-Bromosuccinimide (NBS) Target->Brominating_Agent Intermediate_AminoPyrazole 3-Cyclopropyl-1H-pyrazol-5-amine Intermediate_Core->Intermediate_AminoPyrazole Pyridine Ring Annulation C3_Synthon Malondialdehyde (or equivalent) Intermediate_Core->C3_Synthon Intermediate_Ketonitrile 3-Cyclopropyl-3-oxopropanenitrile Intermediate_AminoPyrazole->Intermediate_Ketonitrile Cyclocondensation Starting_Hydrazine Hydrazine Intermediate_AminoPyrazole->Starting_Hydrazine Starting_Ester Ethyl Cyclopropanecarboxylate Intermediate_Ketonitrile->Starting_Ester Claisen Condensation Starting_Acetonitrile Acetonitrile Intermediate_Ketonitrile->Starting_Acetonitrile

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of Key Intermediate: 3-Cyclopropyl-1H-pyrazol-5-amine (3)

The synthesis of 5-aminopyrazoles is most reliably achieved through the cyclocondensation of a β-ketonitrile with hydrazine.[3] This key intermediate (CAS 175137-46-9) is foundational to the entire synthetic sequence.[4]

Step 1.1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile (2)

This step involves a base-mediated Claisen condensation between ethyl cyclopropanecarboxylate and acetonitrile to form the required β-ketonitrile.

Protocol:

  • To a mechanically stirred suspension of sodium ethoxide (1.1 eq.) in anhydrous diethyl ether, add acetonitrile (1.1 eq.) dropwise under a nitrogen atmosphere, maintaining the temperature below 25 °C.

  • After the addition is complete, add ethyl cyclopropanecarboxylate (1.0 eq.) dropwise to the mixture.

  • Heat the resulting suspension to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0-5 °C and quench by the slow addition of aqueous hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or silica gel chromatography to yield 3-cyclopropyl-3-oxopropanenitrile (2) as a colorless to pale yellow oil.

Step 1.2: Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine (3)

The β-ketonitrile is cyclized with hydrazine hydrate in a classic pyrazole synthesis.[3]

Protocol:

  • Dissolve 3-cyclopropyl-3-oxopropanenitrile (2) (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Triturate the resulting residue with cold water or a minimal amount of cold diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-cyclopropyl-1H-pyrazol-5-amine (3) as a solid.

Reagent MW Equivalents Purity
Ethyl Cyclopropanecarboxylate114.141.0>98%
Acetonitrile41.051.1Anhydrous
Sodium Ethoxide68.051.1>95%
Hydrazine Hydrate50.061.2~64%
Product MW Theoretical Yield CAS No.
(3) 3-Cyclopropyl-1H-pyrazol-5-amine123.1675-85% (over 2 steps)175137-46-9
Table 1: Reagents and expected yield for the synthesis of the key aminopyrazole intermediate.

Part 2: Construction of the Pyrazolo[3,4-b]pyridine Core (4)

With the aminopyrazole in hand, the fused pyridine ring is constructed via a condensation reaction with a 1,3-dielectrophile, a process analogous to the Friedländer annulation.[5]

Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Michael Addition & Cyclization cluster_step3 Step 3: Aromatization A Aminopyrazole (3) attacks aldehyde B Proton transfer and water loss A->B C Enamine tautomer attacks second carbonyl B->C [H+] D Intramolecular cyclization C->D E Dehydration/Oxidation D->E [H+] F Pyrazolo[3,4-b]pyridine Core (4) E->F

Caption: Mechanism for the formation of the pyrazolo[3,4-b]pyridine core.

Protocol:

  • To a solution of 3-cyclopropyl-1H-pyrazol-5-amine (3) (1.0 eq.) in glacial acetic acid, add 1,1,3,3-tetramethoxypropane (1.1 eq.), which serves as a synthetic equivalent of malondialdehyde.

  • Heat the reaction mixture to 100-110 °C for 8-12 hours. The reaction progress should be monitored by LC-MS or TLC.

  • After completion, cool the mixture to room temperature and pour it carefully into an ice-water slurry.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • The product will often precipitate as a solid. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Collect the precipitated solid by filtration or, if extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to give 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (4) .

Part 3: Regioselective Bromination of the Core (5)

The final step is the introduction of the bromine atom at the C5 position. The pyrazolo[3,4-b]pyridine system is electron-deficient; however, electrophilic substitution is directed to the pyridine ring. The C5 position is electronically favored for substitution. Using N-bromosuccinimide (NBS) is a standard and effective method for such brominations. A similar protocol has been successfully used for iodination of a related scaffold.[1]

Protocol:

  • Dissolve 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (4) (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water, which should cause the product to precipitate.

  • Collect the solid by filtration, wash thoroughly with water to remove any remaining DMF and succinimide.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the final product, This compound (5) .

Product MW Expected Yield Appearance Expected ¹H NMR (DMSO-d₆, δ) Expected MS (ESI+)
(5) this compound251.0970-80%Off-white to pale yellow solid~13.5 (s, 1H, NH), 8.7 (d, 1H), 8.4 (d, 1H), 2.2 (m, 1H), 1.1 (m, 4H)251/253 [M+H]⁺
Table 2: Expected data for the final product. NMR shifts are estimates based on analogous structures.

Alternative Synthetic Strategy: Sandmeyer Reaction

An alternative and powerful method for introducing a halogen onto a heteroaromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate from a primary aromatic amine.[6][7] This route would require the synthesis of 5-amino-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine.

Sandmeyer_Workflow AminoPyrazole 3-Cyclopropyl-1H-pyrazol-5-amine Nitro_Core 5-Nitro-3-cyclopropyl- 1H-pyrazolo[3,4-b]pyridine AminoPyrazole->Nitro_Core Cyclocondensation Nitro_Synthon Nitro- or Cyano- Malondialdehyde Derivative Nitro_Synthon->Nitro_Core Amino_Core 5-Amino-3-cyclopropyl- 1H-pyrazolo[3,4-b]pyridine Nitro_Core->Amino_Core Reduction (e.g., SnCl₂ or H₂/Pd) Diazonium Diazonium Salt Intermediate Amino_Core->Diazonium NaNO₂, HBr Target This compound Diazonium->Target CuBr

Caption: Workflow for the alternative synthesis via a Sandmeyer reaction.

Protocol Outline:

  • Synthesis of 5-Amino Precursor: Synthesize 5-nitro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine by condensing the key aminopyrazole intermediate (3) with a nitromalondialdehyde equivalent. Subsequent reduction of the nitro group (e.g., with SnCl₂/HCl or catalytic hydrogenation) would yield the 5-amino precursor.

  • Diazotization: Dissolve the 5-amino-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine in aqueous hydrobromic acid (~48%) and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in HBr. Add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Work-up involves neutralization, extraction, and purification as described previously.

This route, while longer, can be highly effective and may offer advantages if the direct bromination proves to be low-yielding or non-selective.

Conclusion

The synthesis of this compound is readily achievable through a logical, multi-step sequence. The primary strategy, involving the construction of a 3-cyclopropyl-5-aminopyrazole intermediate followed by pyridine ring annulation and late-stage bromination, represents a reliable and scalable approach. The protocols and mechanistic insights provided in this guide are based on well-established, peer-reviewed chemical transformations, offering researchers a solid foundation for the successful synthesis of this valuable heterocyclic compound and its analogues.

References

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  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

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  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

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  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

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  • Laphookhieo, S., & Karalai, C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

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  • Amerigo Scientific. (n.d.). 3-Cyclopropyl-1H-pyrazol-5-amine. [Link]

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Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, recognized for its structural similarity to purine bases and its prevalence in a multitude of pharmacologically active agents.[1] This scaffold is a cornerstone in the development of therapeutics targeting a wide array of conditions, including cancer, neurological disorders, and infectious diseases.[2][3] Derivatives have demonstrated potent inhibitory activity against various kinases, topoisomerases, and other critical cellular targets.[4][5] This guide provides a comprehensive technical overview of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1211537-03-9) , a versatile intermediate for drug discovery and material science. We present a validated synthetic methodology, a detailed analysis of its structural and spectroscopic properties, and a discussion of its potential for further chemical modification. This document is intended to serve as a practical resource for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel pyrazolopyridine-based compounds.

Core Molecular Attributes and Physicochemical Properties

This compound is a solid, typically a pale yellow powder, at ambient temperature.[6] The incorporation of a cyclopropyl group at the C3 position and a bromine atom at the C5 position provides two distinct points for chemical modulation. The cyclopropyl moiety is a well-regarded bioisostere for phenyl rings and other larger alkyl groups, often improving metabolic stability and binding affinity. The bromine atom serves as a highly functional chemical handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are fundamental to modern library synthesis and lead optimization.

PropertyValueSource
CAS Number 1211537-03-9[7]
Molecular Formula C₉H₈BrN₃[7]
Molecular Weight 238.09 g/mol [7]
Appearance Solid[7]
Purity (Typical) ≥95%[7]
InChI Key WWTYPLGVUWUJSU-UHFFFAOYSA-N[7]
Storage Conditions Store at 0 - 8 °C[6]

Retrosynthetic Analysis and Proposed Synthetic Protocol

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be broadly approached via two primary retrosynthetic strategies: (A) constructing the pyridine ring onto a pre-existing pyrazole, or (B) forming the pyrazole ring from a functionalized pyridine precursor.[1][8] For the title compound, Strategy B offers a more direct and efficient route, leveraging commercially available and readily prepared pyridine-based starting materials.

Our proposed synthesis begins with a substituted 2-chloropyridine, which undergoes cyclization with hydrazine to form the pyrazole ring. This method is well-established for producing analogous bromo-substituted pyrazolopyridines and is chosen for its reliability and operational simplicity.[9]

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Synthesis of this compound SM 2-Chloro-5-bromo-3-(cyclopropanecarbonyl)pyridine INT Hydrazone Intermediate (transient) SM->INT Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (EtOH), Reflux Product 5-Bromo-3-cyclopropyl-1H- pyrazolo[3,4-b]pyridine INT->Product Intramolecular Cyclization (Heat)

Caption: Proposed synthesis of the title compound via condensation and cyclization.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-chloro-5-bromo-3-(cyclopropanecarbonyl)pyridine.

Materials:

  • 2-Chloro-5-bromo-3-(cyclopropanecarbonyl)pyridine (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Ethanol (200 proof)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-bromo-3-(cyclopropanecarbonyl)pyridine (1.0 eq) and ethanol (approx. 10 mL per gram of starting material).

  • Reagent Addition: Slowly add hydrazine hydrate (5.0 eq) to the stirring suspension at room temperature. The addition may be slightly exothermic.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. b. To the resulting residue, add deionized water and extract three times with dichloromethane. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: a. Filter off the drying agent and concentrate the organic phase in vacuo. b. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. c. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Self-Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods detailed in the following section. Purity should be ≥95% as determined by HPLC and ¹H NMR.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of the title compound. The following data are predicted based on established principles and data from structurally related analogs.

Diagram of Characterization Workflow

Characterization_Workflow cluster_1 Analytical Workflow for Structure Validation Crude Crude Product from Synthesis Purified Purified Solid (via Chromatography) Crude->Purified Purification NMR ¹H & ¹³C NMR Structural Backbone & Environment Purified->NMR MS Mass Spectrometry (HRMS) Molecular Weight & Formula Purified->MS IR FT-IR Spectroscopy Functional Group Identification Purified->IR Final Confirmed Structure NMR->Final Data Correlation & Interpretation MS->Final Data Correlation & Interpretation IR->Final Data Correlation & Interpretation

Sources

Crystal structure of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Prospective Crystal Structure of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "medicinally privileged structure."[1] Its derivatives have shown significant therapeutic potential in oncology, immunology, and the treatment of neurodegenerative diseases.[2][3] Understanding the three-dimensional architecture of these molecules is paramount for structure-based drug design and the optimization of lead compounds. This guide focuses on a specific, promising derivative, this compound. While a public crystal structure for this exact molecule is not available as of the writing of this guide, we will provide a comprehensive roadmap for its determination and analysis. This document will serve as a detailed, field-proven protocol, explaining not just the "how" but the critical "why" behind each experimental choice, from synthesis to final structural elucidation.

Section 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. The choice of synthetic route and crystallization method is critical and directly impacts the quality of the final structural data.

Proposed Synthetic Pathway

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various established methods, often involving the condensation of a 5-aminopyrazole with a suitable carbonyl compound.[1][4] For the target molecule, this compound, a plausible and efficient synthetic route would involve the cyclization of a substituted aminopyrazole with a cyclopropyl-containing diketone or a related precursor.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of the Aminopyrazole Precursor. The synthesis would likely start from a commercially available substituted pyridine, which is then converted to the corresponding 5-aminopyrazole through a series of well-documented reactions.

  • Step 2: Cyclization Reaction. The synthesized 5-aminopyrazole would then be reacted with a cyclopropyl-β-diketone in the presence of an acid catalyst, such as acetic acid or a Lewis acid like ZrCl₄, to facilitate the condensation and subsequent cyclization to form the pyrazolo[3,4-b]pyridine core.[4]

  • Step 3: Purification. The crude product would be purified using column chromatography on silica gel to obtain the target compound in high purity, which is a prerequisite for successful crystallization.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent, temperature, and crystallization technique are all critical variables that need to be systematically screened.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: A range of solvents with varying polarities should be screened. A good starting point would be solvents in which the compound has moderate solubility, such as methanol, ethanol, or acetonitrile.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the molecule is equilibrated with a larger reservoir of a precipitant (a solvent in which the molecule is less soluble). This gradual change in solvent composition can promote crystal growth.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once suitable crystals are formed, they are carefully harvested using a cryoloop and flash-cooled in liquid nitrogen for data collection.

Diagram: Crystallization Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening Synthesis Synthesis of High-Purity Compound Purification Column Chromatography Synthesis->Purification Solvent_Screening Solvent Selection Purification->Solvent_Screening Technique_Screening Technique Screening (Slow Evaporation, Vapor Diffusion, Cooling) Solvent_Screening->Technique_Screening Optimization Optimization of Conditions Technique_Screening->Optimization Crystal_Harvesting Crystal Harvesting & Cryo-cooling Optimization->Crystal_Harvesting Single Crystal Growth

Caption: Workflow for obtaining single crystals.

Section 2: X-ray Diffraction and Data Analysis: From Diffraction Pattern to Molecular Structure

Once a suitable crystal is obtained, X-ray diffraction is used to determine the arrangement of atoms within the crystal lattice. This section outlines the process of data collection, structure solution, and refinement.

Data Collection

A high-quality single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection Strategy: The data collection strategy is designed to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal in the X-ray beam and collecting a series of images.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure and refine the atomic positions and thermal parameters.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization procedure.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Diagram: X-ray Crystallography Workflow

G Data_Collection X-ray Data Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: From data collection to the final structure.

Section 3: Analysis of the Crystal Structure: Insights for Drug Design

The final crystal structure provides a wealth of information that is invaluable for drug development. This includes precise bond lengths, bond angles, and details of intermolecular interactions.

Expected Molecular Geometry

Based on the known structures of related pyrazolo[3,4-b]pyridines, we can predict the key geometric parameters for this compound.

Table 1: Predicted Crystallographic Data

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105
Z4
Intermolecular Interactions

The packing of molecules in the crystal is governed by a network of intermolecular interactions, such as hydrogen bonds and halogen bonds. Understanding these interactions is crucial for predicting the solid-state properties of the compound and for designing molecules with improved crystal packing.

In the case of this compound, we would expect to see:

  • Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor and can form hydrogen bonds with the nitrogen atoms of neighboring molecules.

  • Halogen Bonding: The bromine atom at the 5-position is a potential halogen bond donor and could interact with electron-rich atoms in adjacent molecules.

  • π-π Stacking: The aromatic pyrazolo[3,4-b]pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Diagram: Key Intermolecular Interactions

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1 This compound M2 This compound M1->M2 Hydrogen Bond (N-H...N) Halogen Bond (C-Br...N) π-π Stacking

Caption: Potential intermolecular interactions.

Conclusion

This technical guide provides a comprehensive, albeit prospective, analysis of the crystal structure of this compound. By following the detailed protocols outlined herein, researchers can confidently approach the synthesis, crystallization, and structural determination of this and other novel compounds. The resulting structural insights will undoubtedly accelerate the design and development of next-generation therapeutics based on the versatile pyrazolo[3,4-b]pyridine scaffold.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull. (2022-03-30). [Link]

  • 5-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine - PubChem. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. [Link]

  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are - ResearchGate. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. [Link]

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine - PubChem. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

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An In-Depth Technical Guide to 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Scaffold in Medicinal Chemistry

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid, bicyclic core, comprised of fused pyrazole and pyridine rings, provides a three-dimensional framework that is amenable to strategic functionalization. The presence of a bromine atom at the 5-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the cyclopropyl group at the 3-position can contribute to favorable metabolic stability and binding interactions with biological targets. These structural features make this compound a valuable building block in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors for therapeutic intervention.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.08 g/mol
CAS Number 1211537-03-9
Appearance Solid
Storage 2-8°C
Structural Elucidation: A Look at the Core

The structure of this compound is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a synthetic intermediate. While a specific protocol for this exact molecule is not detailed in the provided search results, the synthesis of the parent 5-Bromo-1H-pyrazolo[3,4-b]pyridine offers valuable insights into potential synthetic strategies.

A common approach involves the cyclization of a substituted pyridine precursor. For instance, the reaction of 5-bromo-2-hydrazinopyridine hydrochloride via intramolecular cyclization is a known method to form the pyrazolo[3,4-b]pyridine core.[1] Another strategy employs the reaction of 2-fluoro-5-bromopyridine-3-carbaldehyde with hydrazine.[1]

The reactivity of this compound is dominated by the bromine substituent at the 5-position. This site is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of aryl, heteroaryl, and amino moieties, which is a key step in the diversification of this scaffold for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Discovery and Development

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This core is a key component in the design of various therapeutic agents, including treatments for bacterial infections, cancer, and neurological disorders.[1]

Specifically, derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine have shown significant promise as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, most notably cancer. The pyrazolo[3,4-b]pyridine core can act as a hinge-binding motif, a common feature of many kinase inhibitors, by forming hydrogen bonds with the kinase's hinge region.

The bromine atom on this compound serves as a critical attachment point for various substituents that can be tailored to target the specific binding pockets of different kinases. This modularity allows for the rapid generation of libraries of compounds for high-throughput screening and lead optimization.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the provided search results, a general procedure for the synthesis of the parent compound, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, can be adapted.

General Synthetic Approach for the Pyrazolo[3,4-b]pyridine Core

The following is a generalized protocol based on the synthesis of the parent compound and should be optimized for the 3-cyclopropyl derivative.

synthesis_workflow start Start: 5-Bromo-2-hydrazinopyridine hydrochloride step1 Intramolecular Cyclization start->step1 Heat in appropriate solvent step2 Work-up and Extraction step1->step2 Cooling and addition of water and organic solvent step3 Purification step2->step3 Separation and drying of organic phase end Product: 5-Bromo-1H-pyrazolo[3,4-b]pyridine step3->end Silica gel column chromatography

Caption: A generalized workflow for the synthesis of the pyrazolo[3,4-b]pyridine core.

Step-by-Step Methodology (Illustrative):

  • Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stirrer, add the starting material, 5-bromo-2-hydrazinopyridine hydrochloride, and a suitable high-boiling point solvent (e.g., N,N-dimethylformamide).

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the aqueous layer with the organic solvent. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

Note: This is a generalized procedure and would require optimization for the synthesis of this compound, including the selection of the appropriate starting material containing the cyclopropyl moiety.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for the closely related 3-Bromo-1H-pyrazolo[3,4-b]pyridine, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[2]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Conclusion and Future Outlook

This compound stands as a compound of considerable potential for the advancement of medicinal chemistry and drug discovery. Its strategic design, featuring a versatile brominated handle and a metabolically favorable cyclopropyl group on a biologically relevant scaffold, positions it as a key intermediate for the synthesis of novel therapeutics. While a comprehensive experimental characterization of its physical and chemical properties is still needed, the existing knowledge of the pyrazolo[3,4-b]pyridine core strongly suggests its utility. Future research efforts focused on the development of efficient and scalable synthetic routes to this compound and the exploration of its reactivity in various coupling reactions will undoubtedly unlock its full potential in the creation of next-generation targeted therapies.

References

  • MySkinRecipes. 5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. [Link]

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Reactivity and stability of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

This guide provides a detailed examination of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, its chemical behavior can be confidently predicted based on the extensive studies of the pyrazolo[3,4-b]pyridine scaffold and the well-understood nature of its functional groups. This document synthesizes this information to offer field-proven insights into the molecule's synthesis, reactivity, and stability, empowering scientists to effectively utilize it in their research endeavors.

Introduction: A Scaffold of Therapeutic Importance

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern drug discovery. Its structure, being a bioisostere of purine, allows it to interact with a wide range of biological targets, particularly protein kinases.[1][2][3][4] Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors for various therapeutic targets, including Cyclin-Dependent Kinases (CDK), Tropomyosin Receptor Kinases (TRK), Fibroblast Growth Factor Receptors (FGFR), and TANK-binding kinase 1 (TBK1).[1][2][3][5]

This compound serves as a key intermediate in the synthesis of these complex therapeutic agents. It possesses three key features that define its utility:

  • The Pyrazolo[3,4-b]pyridine Core: Provides the fundamental structure for biological activity.

  • The C5-Bromine Atom: Acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

  • The C3-Cyclopropyl Group: This small, strained ring is a common substituent in medicinal chemistry, often introduced to improve metabolic stability, enhance binding affinity, and fine-tune solubility and lipophilicity.

This guide will deconstruct the molecule to provide a practical understanding of its chemical personality.

Synthesis of the Core Structure

A specific, peer-reviewed synthesis for this compound has not been prominently published. However, based on established methodologies for constructing the pyrazolo[3,4-b]pyridine ring system, a highly plausible and efficient synthetic route can be designed.[6][7] The most common strategies involve either forming the pyridine ring onto a pre-existing pyrazole or vice-versa.[7][8] The former is often preferred for its regiochemical control.

A logical approach involves the condensation of a 3-cyclopropyl-5-aminopyrazole precursor with a suitable 1,3-dicarbonyl or equivalent biselectrophile, followed by bromination.

G cluster_0 Proposed Synthetic Pathway A Cyclopropyl β-ketoester E 5-Amino-3-cyclopropyl-1H-pyrazole A->E + Hydrazine (Cyclization) B 3-Amino-5-bromopyridine C Hydrazine C->E + Cyclopropyl dicarbonyl (Knorr Pyrazole Synthesis) D 2-(cyclopropylcarbonyl)-3-(dimethylamino)acrylonitrile D->E + Hydrazine (Alternative Cyclization) F This compound E->F + Malonaldehyde derivative (Friedländer Annulation)

Caption: Plausible synthetic routes to the target compound.

Experimental Protocol: A Predictive Synthesis

The following protocol outlines a robust, multi-step synthesis based on the Friedländer annulation, a classic and reliable method for pyridine ring formation.

Step 1: Synthesis of 5-Amino-3-cyclopropyl-1H-pyrazole

  • To a solution of cyclopropylmalononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-amino-3-cyclopropyl-1H-pyrazole.

Step 2: Synthesis of this compound

  • In a round-bottom flask, combine 5-amino-3-cyclopropyl-1H-pyrazole (1.0 eq) and 2-bromo-malonaldehyde (1.2 eq) in glacial acetic acid.

  • Heat the mixture to 120 °C for 8-12 hours. The reaction should be monitored by LC-MS for the formation of the desired product.

  • Upon completion, cool the reaction to ambient temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by three main sites: the C5-bromo substituent, the N1-H of the pyrazole ring, and the aromatic core itself.

G cluster_reactivity Key Reaction Sites Core 5-Bromo-3-cyclopropyl- 1H-pyrazolo[3,4-b]pyridine C5_Br C5-Bromine (Cross-Coupling Handle) Core->C5_Br Suzuki, Sonogashira, Buchwald-Hartwig, etc. N1_H N1-Hydrogen (Alkylation/Arylation Site) Core->N1_H Alkyl Halides, Aryl Boronic Acids (Chan-Lam) Ring Aromatic System (Electrophilic Substitution) Core->Ring Halogenation, Nitration (Requires forcing conditions)

Caption: Primary sites of reactivity on the core scaffold.

Palladium-Catalyzed Cross-Coupling at the C5 Position

The C-Br bond at the 5-position is the molecule's most valuable feature for synthetic diversification. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.

Table 1: Common Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Resulting Bond
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids or EstersPd(PPh₃)₄, Pd(dppf)Cl₂, SPhos/XPhos with Pd₂(dba)₃C-C (Aryl/Heteroaryl)
Buchwald-Hartwig Amines (Primary, Secondary)Pd₂(dba)₃ with BINAP, Xantphos, or other biaryl phosphinesC-N
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ with CuIC-C (Alkynyl)
Heck AlkenesPd(OAc)₂ with P(o-tolyl)₃C-C (Alkenyl)
Stille OrganostannanesPd(PPh₃)₄C-C

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for achieving high yields. For electron-rich amine coupling partners in Buchwald-Hartwig reactions, sterically hindered biaryl phosphine ligands (like XPhos) are often required to facilitate the reductive elimination step. For Suzuki couplings with challenging heteroaryl boronic acids, a strong base like K₃PO₄ or Cs₂CO₃ is often necessary to promote efficient transmetalation.

Functionalization of the Pyrazole N1-H

The acidic proton on the pyrazole nitrogen (N1) is another key site for modification. This position can be readily alkylated or arylated.

  • N-Alkylation: This is typically achieved under basic conditions using an alkyl halide (e.g., methyl iodide, benzyl bromide) with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile.

  • N-Arylation: While direct arylation with aryl halides can be challenging, the Chan-Lam coupling reaction using aryl boronic acids, a copper catalyst (like Cu(OAc)₂), and a base in the presence of an oxidant (like air or pyridine N-oxide) provides an effective route to N-aryl derivatives.

It is noteworthy that N-alkylation or arylation can significantly alter the molecule's biological activity and pharmacokinetic properties. For instance, in FGFR inhibitors, the N1-H is often crucial for forming a hydrogen bond with the kinase hinge region, and its substitution leads to a complete loss of activity.[3]

Stability Profile

The stability of this compound is generally robust under typical synthetic and storage conditions.

  • Tautomeric Stability: The 1H-tautomer is significantly more stable than the 2H-tautomer, meaning the molecule will exist predominantly in the form depicted.

  • pH Stability: The molecule is expected to be stable in neutral and moderately basic conditions. Strong acidic conditions may lead to protonation of the pyridine nitrogen, which could alter its reactivity but is unlikely to cause decomposition at moderate temperatures.

  • Stability of the Cyclopropyl Ring: The cyclopropyl group is generally stable and does not undergo ring-opening under the conditions used for most common organic transformations, including palladium-catalyzed reactions. It is resistant to moderate heat, nucleophiles, and bases. However, it can be susceptible to cleavage under strongly acidic or certain hydrogenolysis conditions, which should be considered when planning multi-step syntheses.

  • Storage: As a solid, the compound is stable when stored at room temperature away from strong light and oxidizing agents. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended.

Conclusion: A Versatile and Reliable Synthetic Intermediate

This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its predictable reactivity is centered on the C5-bromo group, which serves as an excellent handle for cross-coupling reactions, and the N1-H of the pyrazole ring, which allows for further substitution. The core scaffold is chemically and thermally stable, and the integral cyclopropyl moiety is robust enough to withstand most standard synthetic manipulations. By understanding the principles outlined in this guide, researchers can confidently and effectively leverage this compound to accelerate their drug discovery and development programs.

References

  • PubMed. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Available from: [Link]

  • Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Available from: [Link]

  • PubMed. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubMed. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Available from: [Link]

  • ResearchGate. (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Google Patents. Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors.
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  • Growing Science. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Available from: [Link]

  • ResearchGate. Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Available from: [Link]

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An In-Depth Technical Guide to the Solubility of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data interpretation strategies.

Introduction: The Importance of Solubility in Scientific Research

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the viability of a compound in numerous applications. For drug development, aqueous solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy. In materials science, solubility in organic solvents is crucial for processing and formulation. This compound, with its fused heterocyclic ring system, presents a unique solubility profile that warrants detailed investigation. Understanding and quantifying its solubility is a key step in harnessing its full potential.

Molecular Structure and Predicted Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is paramount to predicting its solubility. The structure of this compound is characterized by a bicyclic aromatic system containing three nitrogen atoms, a bromine substituent, and a cyclopropyl group.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for SolubilitySource
Molecular Weight 252.1 g/mol Higher molecular weight can negatively impact solubility.N/A
logP 2.89Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solvent solubility.Chemicalize
pKa (most basic) 2.37The pyridine nitrogen is weakly basic; the compound will be protonated and more soluble in acidic conditions below this pH.Chemicalize
pKa (most acidic) 11.23The pyrazole N-H is weakly acidic; the compound will be deprotonated and more soluble in strongly alkaline conditions above this pH.Chemicalize
Water Solubility 0.08 mg/mL (at pH 7.4)Predicted to be poorly soluble in neutral aqueous solutions.Chemicalize

These predicted values provide a foundational understanding of the molecule's likely behavior. The moderate logP suggests that while aqueous solubility may be limited, the compound should exhibit reasonable solubility in a range of organic solvents. The predicted pKa values are critical for designing experiments involving pH modification to enhance aqueous solubility.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" is a fundamental principle in solubility, highlighting the importance of intermolecular forces.[1][2]

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents favor interactions with polar solutes through hydrogen bonding and dipole-dipole interactions. The nitrogen atoms in the pyrazolopyridine core can act as hydrogen bond acceptors, contributing to solubility in polar protic solvents.[3][4]

  • Apolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces and are more effective at dissolving nonpolar solutes. The cyclopropyl and aromatic portions of the molecule contribute to its nonpolar character.

  • Dipolar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments but do not donate hydrogen bonds. They are effective at solvating a wide range of compounds.

The interplay of the polar pyrazolopyridine core and the nonpolar cyclopropyl and bromo substituents will dictate the overall solubility profile of this compound.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental design. Two primary types of solubility are typically measured in a research setting: kinetic and thermodynamic solubility.[5][6]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock (typically in DMSO) into an aqueous buffer.[7][8] This high-throughput screening method is valuable in early-stage drug discovery for identifying compounds with potential solubility liabilities.

Protocol for Nephelometric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.[6] The shake-flask method is the most common technique for this determination.[9]

Protocol for Shake-Flask Thermodynamic Solubility Assay:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, methanol, acetonitrile, DMSO, DMF, toluene, hexane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as HPLC-UV or LC-MS/MS.

  • Calculation: Back-calculate the original concentration in the saturated solution to determine the thermodynamic solubility.

G start Add Excess Solid to Solvent equilibrate Equilibrate (24-48h with agitation) start->equilibrate separate Separate Solid and Supernatant equilibrate->separate sample Sample and Dilute Supernatant separate->sample quantify Quantify by HPLC/LC-MS sample->quantify result Thermodynamic Solubility quantify->result

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Predicted Solubility in Common Solvents: An Illustrative Guide

While experimental data is paramount, a predictive framework based on the molecule's structure can guide solvent selection.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolPoor to ModerateThe pyrazolopyridine core can hydrogen bond, but the overall lipophilicity (logP ~2.89) will limit high solubility.[3][4]
Polar Aprotic DMSO, DMF, AcetonitrileGood to HighThese solvents are effective at solvating both polar and moderately nonpolar compounds.
Nonpolar Toluene, HexanePoor to ModerateThe aromatic and cyclopropyl groups provide some nonpolar character, but the polar heterocyclic core will hinder high solubility.
Chlorinated Dichloromethane, ChloroformModerate to GoodThese solvents have an intermediate polarity and are often effective for compounds with mixed polarity.

Strategies for Solubility Enhancement

For many applications, particularly in drug development, the intrinsic solubility of a compound like this compound may be insufficient. Several strategies can be employed to enhance its solubility.

  • pH Adjustment: Based on the predicted pKa values, the aqueous solubility can be increased by adjusting the pH. In acidic solutions (pH < 2.37), the pyridine nitrogen will be protonated, forming a more soluble salt. In strongly basic solutions (pH > 11.23), the pyrazole N-H can be deprotonated, also leading to a more soluble species.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or PEG 400 to an aqueous solution can significantly increase the solubility of poorly soluble compounds.

  • Surfactants: Surfactants form micelles in solution, which can encapsulate hydrophobic molecules, thereby increasing their apparent aqueous solubility.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.

  • Salt Formation: If the compound is sufficiently basic or acidic, forming a stable salt with a suitable counter-ion is a common and effective method to improve aqueous solubility and dissolution rate.

Conclusion

The solubility of this compound is a critical parameter that will influence its development and application. This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility profile. By leveraging the theoretical principles of solubility and employing robust experimental methodologies, researchers can effectively characterize this promising molecule. Furthermore, the outlined strategies for solubility enhancement offer practical approaches to overcome potential challenges associated with poor solubility, thereby accelerating the path from discovery to application.

References

  • Chemicalize by ChemAxon. (n.d.). Structure-based calculations and predictions. Retrieved January 21, 2026, from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed Central. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 21, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved January 21, 2026, from [Link]

  • Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

  • Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved January 21, 2026, from [Link]

  • U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. USP-NF. [Link]

  • Solubility of Things. (n.d.). The Influence of Functional Groups on the Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Solubility of Things. (n.d.). Bromide. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures. Retrieved January 21, 2026, from [Link]

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Discovery of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to engage with biological targets. The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold.[1][2] Its structural resemblance to purine bases allows it to function as a versatile hinge-binding motif in numerous protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer and inflammation.[2][3][4]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including the inhibition of targets as diverse as cyclin-dependent kinases (CDKs), Topoisomerase II, and TANK-binding kinase 1 (TBK1).[2][4] There are currently numerous 1H-pyrazolo[3,4-b]pyridine-based compounds in various stages of clinical investigation, with some already approved as therapeutic agents.[5] This guide focuses on a specific, novel derivative: This compound . We will explore its rational design, propose a robust synthetic pathway, and discuss its potential as a valuable intermediate for drug discovery, grounded in the established significance of its parent scaffold.

Part 1: Proposed Synthesis and Mechanistic Rationale

The discovery of a new chemical entity begins with a viable and reproducible synthetic route. While the exact synthesis of this compound is not widely documented, a logical pathway can be designed by leveraging established methodologies for constructing this heterocyclic system.[5] The strategy outlined here involves a multi-step sequence starting from commercially available precursors, with each step chosen for its reliability and high potential yield.

Overall Synthetic Strategy

The proposed synthesis builds the pyrazolo[3,4-b]pyridine core by first constructing a substituted pyridine ring, followed by the cyclization of the pyrazole moiety. This approach allows for the late-stage introduction of the key cyclopropyl group, offering modularity for creating analogues.

Synthesis_Workflow A Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (I) B Step 2: Iodination at C3 Position (Compound II) A->B I2, KOH C Step 3: Suzuki Cross-Coupling (Target Compound III) B->C Cyclopropylboronic acid, Pd catalyst, Base D Final Product: This compound (III) C->D

Caption: Proposed three-step synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (I)

The foundational scaffold can be synthesized from 2-fluoro-5-bromopyridine-3-carbaldehyde. The choice of a fluoro-substituted pyridine is strategic; the fluorine atom is an excellent leaving group for the subsequent nucleophilic substitution by hydrazine, which initiates the cyclization to form the pyrazole ring.

Protocol:

  • To a solution of 2-fluoro-5-bromopyridine-3-carbaldehyde (1.0 eq) in ethanol (10 mL/g), add anhydrous hydrazine (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 2:1 Petroleum Ether/Ethyl Acetate).

  • Upon complete consumption of the starting material (typically 12-16 hours), cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to approximately one-third of the original volume.

  • Pour the concentrated solution into cold water (50 mL/g of starting material) to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the resulting yellow solid under vacuum to yield 5-Bromo-1H-pyrazolo[3,4-b]pyridine (I) .[6][7]

Self-Validation: The identity and purity of intermediate (I) must be confirmed by ¹H NMR and LC-MS before proceeding. The expected mass and characteristic proton signals on both the pyridine and pyrazole rings will validate the structure.

Step 2: Regioselective Iodination of the Pyrazole Core (II)

To introduce the cyclopropyl group at the C3 position, we first need to functionalize this position. Direct C-H activation can be challenging, so a common and reliable strategy is halogenation, followed by a cross-coupling reaction. Iodination is preferred over bromination at this stage to ensure differential reactivity for the subsequent coupling step, leaving the C5-bromo group untouched.

Protocol:

  • Suspend 5-Bromo-1H-pyrazolo[3,4-b]pyridine (I) (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Add potassium hydroxide (KOH) (2.0 eq) to the suspension and stir for 15 minutes to deprotonate the pyrazole nitrogen.

  • Add iodine (I₂) (1.5 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography (silica gel) to obtain 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (II) .[8][9]

Causality: The use of a base (KOH) is critical to generate the pyrazolate anion, which is a much more nucleophilic species and readily attacks iodine, leading to efficient C3 iodination. This process is based on the established reactivity of the pyrazolo[3,4-b]pyridine system.[8]

Step 3: Suzuki Cross-Coupling for C3-Cyclopropyl Installation (III)

The final step involves a palladium-catalyzed Suzuki cross-coupling reaction. This is a robust and widely used method for forming carbon-carbon bonds. The C3-iodo group is significantly more reactive than the C5-bromo group in palladium-catalyzed reactions, allowing for selective coupling.

Protocol:

  • In a reaction vessel, combine 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (II) (1.0 eq), cyclopropylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • De-gas the vessel and backfill with an inert gas (Argon or Nitrogen).

  • Add a de-gassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90-100°C for 8-12 hours, or until LC-MS analysis indicates the completion of the reaction.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude material via column chromatography to yield the final product, This compound (III) .

Trustworthiness: The success of this step relies on the careful exclusion of oxygen and the use of a suitable palladium catalyst and base. The differential reactivity between the C-I and C-Br bonds provides a high degree of confidence in the regioselectivity of the coupling.

Part 2: Physicochemical Properties and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound. A standard analytical workflow should be employed.

Predicted Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₈BrN₃Calculated
Molecular Weight 238.08 g/mol Calculated
CAS Number Not available (Novel Compound)N/A
Appearance Expected to be an off-white to yellow solidInferred from analogues[6]
Boiling Point >300 °C (Predicted)Inferred from analogues[7]
LogP ~2.5 (Predicted)Inferred from analogues
Analytical Workflow for Structure Verification

A multi-technique approach is required for unambiguous structure elucidation and purity assessment.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Final Quality Control TLC TLC (Reaction Monitoring) LCMS LC-MS (Mass Confirmation & Purity) H_NMR ¹H NMR LCMS->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR HRMS HRMS (Exact Mass) C_NMR->HRMS HPLC HPLC (Quantitative Purity >95%) HRMS->HPLC

Caption: Standard analytical workflow for compound characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique to confirm the molecular weight of the product (m/z = 238/240 for the bromine isotopes) and assess preliminary purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the cyclopropyl protons (a characteristic multiplet system), as well as the aromatic protons on the pyridine ring and the N-H proton of the pyrazole.

    • ¹³C NMR: Will show the correct number of carbon signals, including those of the cyclopropyl group and the heterocyclic core.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming the elemental composition (C₉H₈BrN₃) with high accuracy.

  • High-Performance Liquid Chromatography (HPLC): Used for the final, quantitative determination of purity, which should ideally be >95% for use in biological assays.

Part 3: Potential Applications in Drug Discovery

The value of This compound lies in its potential as both a biologically active molecule and a versatile intermediate for further chemical exploration.

Role as a Kinase Inhibitor Scaffold

The pyrazolo[3,4-b]pyridine core is a proven "hinge-binder" for many protein kinases. The N-H and pyrazole nitrogen atoms can form key hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for achieving potent inhibition.

  • The C3-Cyclopropyl Group: Small, rigid groups like cyclopropyl are often favored in drug design. They can probe small hydrophobic pockets within an active site, potentially increasing potency and selectivity while maintaining favorable physicochemical properties (e.g., low molecular weight, good metabolic stability).

  • The C5-Bromo Group: This bromine atom serves two purposes. Firstly, it can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to a protein target. Secondly, it serves as a crucial synthetic handle. Through reactions like Suzuki, Buchwald-Hartwig, or Sonogashira coupling, a wide array of chemical functionalities can be introduced at this position, enabling the rapid generation of a library of analogues for Structure-Activity Relationship (SAR) studies.

SAR_Diagram Core This compound C3 C3-Cyclopropyl - Probes hydrophobic pockets - Enhances potency/selectivity Core:f0->C3 Modulates Potency C5 C5-Bromo - Halogen bonding - Synthetic handle for diversification Core:f0->C5 Enables SAR N1 N1-H - H-bond donor - Site for substitution to modulate properties Core:f0->N1 Modulates Solubility

Caption: Key structural features for drug design exploration.

Potential Therapeutic Targets

Based on the activities of related compounds, this molecule could be investigated as a potential inhibitor in several therapeutic areas:

  • Oncology: Many kinases are oncogenic drivers. Derivatives of this scaffold have shown activity against TRK, Topoisomerase II, and other cancer-related kinases.[2][10]

  • Immunology & Inflammation: TBK1 is a key kinase in innate immunity pathways, and its inhibition is a therapeutic strategy for autoimmune diseases. Potent TBK1 inhibitors have been developed from the 1H-pyrazolo[3,4-b]pyridine scaffold.[4]

  • Infectious Diseases: The scaffold has been explored for developing antibacterial agents.[11]

References

  • Liu, N., Wang, X., Fu, Q., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. From: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(21), 7247. Available at: [Link]

  • El-Damasy, D. A., Keeton, A. B., & Abouzid, K. A. M. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(10), 2353. Available at: [Link]

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  • PubChem. (n.d.). 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 177-186. Available at: [Link]

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  • ResearchGate. (n.d.). Request PDF: Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Available at: [Link]

  • Iriepa, I., Moraleda, I., & Bellido, M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1801. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide to Preliminary Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preliminary biological evaluation of the novel compound, 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known to be a component in a variety of biologically active agents.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties, often through the modulation of protein kinases.[4] This document outlines a strategic, multi-tiered approach, commencing with computational methodologies to refine target hypotheses, followed by a cascade of in vitro assays designed to efficiently characterize the compound's biological profile.

Strategic Screening Workflow: From Bits to Biology

A logical and resource-conscious approach to the preliminary screening of a novel chemical entity is paramount. Our proposed workflow for this compound begins with in silico modeling to predict potential biological targets and assess drug-like properties. These computational insights then guide the selection of a focused panel of in vitro assays to experimentally validate these predictions and explore the compound's activity spectrum. This tiered strategy ensures that laboratory resources are directed towards the most promising avenues of investigation.

Screening_Workflow cluster_in_silico Phase 1: In Silico Profiling cluster_in_vitro_primary Phase 2: Primary In Vitro Screening cluster_in_vitro_secondary Phase 3: Secondary & Mechanistic Assays in_silico_admet ADME/Tox Prediction reverse_docking Reverse Docking & Target Identification in_silico_admet->reverse_docking Prioritize safe scaffolds cytotoxicity General Cytotoxicity Assays (e.g., MTT) reverse_docking->cytotoxicity Identify potential targets antimicrobial Broad-Spectrum Antimicrobial Assays cytotoxicity->antimicrobial Assess general toxicity kinase_panel Kinase Inhibition Panel (Broad) antimicrobial->kinase_panel Evaluate specific bioactivities dose_response Dose-Response & IC50 Determination kinase_panel->dose_response Identify promising hits specific_kinase Specific Kinase Inhibition Assays dose_response->specific_kinase Quantify potency mechanistic Mechanism of Action Studies specific_kinase->mechanistic Validate target engagement

Sources

Quantum Chemical Blueprint: An In-Depth Technical Guide to 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Therapeutic Potential

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous compounds with significant therapeutic potential.[1][2] These fused heterocyclic systems are of considerable interest due to their diverse pharmacological activities, including roles as anticancer, antiviral, and anti-inflammatory agents.[3] This guide focuses on a specific derivative, 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, a molecule of interest for its potential applications in medicinal chemistry. The introduction of a cyclopropyl group at the 3-position is a strategic chemical modification, often employed to enhance metabolic stability, binding affinity, and potency of drug candidates.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. By employing Density Functional Theory (DFT), we can construct a detailed "quantum chemical blueprint" of the molecule, providing invaluable insights that can accelerate and rationalize the drug design process. This guide is structured not as a rigid protocol, but as a narrative of scientific inquiry, explaining the causality behind each computational step and its relevance to the broader goals of drug discovery.

The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine nucleus is a versatile scaffold in medicinal chemistry.[3][4] Its derivatives have been extensively investigated for a wide range of biological activities, acting as inhibitors for various kinases and fibroblast growth factor receptors.[3] The parent compound, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, serves as a key intermediate in the synthesis of novel therapeutic agents, such as sulfonamide derivatives with antibacterial and antioxidant properties.[5][6]

The rationale for this in-depth computational study is to provide a foundational understanding of the intrinsic properties of this compound, which can inform the design of more potent and selective drug candidates.

Methodological Framework: A Foundation in Density Functional Theory

To probe the molecular characteristics of this compound, we employ Density Functional Theory (DFT), a robust computational method in quantum mechanics.[7] DFT allows for the investigation of the electronic structure of many-body systems, such as molecules, with a favorable balance of accuracy and computational cost.[7]

The B3LYP Functional: A Hybrid Approach

At the heart of our DFT calculations is the B3LYP hybrid functional.[1] B3LYP combines the exact exchange energy from Hartree-Fock theory with DFT exchange and correlation energies.[1] This hybrid approach has been shown to provide excellent results for a wide range of chemical systems, making it a workhorse for computational chemistry studies.[8]

The 6-311+G(d,p) Basis Set: Flexibility and Accuracy

The choice of basis set is crucial for the accuracy of quantum chemical calculations. We have selected the 6-311+G(d,p) basis set, a triple-zeta split-valence basis set. This basis set provides a high degree of flexibility for describing the distribution of electrons in the molecule, which is essential for obtaining reliable results. The inclusion of diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens allows for a more accurate representation of the electron density, particularly in regions away from the nuclei and in bonding regions.

Computational Workflow: From Structure to Spectra

The following sections detail the step-by-step computational workflow for the comprehensive analysis of this compound. All calculations are performed using the Gaussian suite of programs.

Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C Confirmed Minimum Energy Structure D 4. Electronic Properties Analysis (HOMO-LUMO, MEP) B->D E 5. Spectroscopic Predictions (UV-Vis, NMR) B->E F Optimized Geometry B->F G Thermodynamic Properties & Vibrational Spectra C->G H Reactivity Insights & Interaction Potential D->H I Simulated Spectra for Experimental Comparison E->I

Caption: A schematic of the computational workflow.

Step 1: Molecular Structure Input and Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using a molecular builder such as GaussView. A preliminary geometry optimization using a faster, lower-level method can be beneficial before proceeding with the more computationally intensive DFT calculations.

Protocol for Geometry Optimization:

  • Construct the Molecule: Build the this compound molecule in GaussView.

  • Prepare the Gaussian Input File:

    • Route Section: #p B3LYP/6-311+G(d,p) Opt Freq

      • #p: Specifies detailed output.

      • B3LYP/6-311+G(d,p): Defines the level of theory.

      • Opt: Requests a geometry optimization to find the minimum energy structure.

      • Freq: Requests a frequency calculation to confirm the nature of the stationary point.

    • Title Section: A descriptive title for the calculation.

    • Charge and Multiplicity: 0 1 for a neutral molecule in a singlet state.

    • Molecular Specification: The Cartesian coordinates of the atoms.

  • Submit the Calculation: Run the calculation using Gaussian.

  • Verify the Optimized Structure: The output file will contain the optimized coordinates. It is crucial to check for convergence and ensure that the optimization terminated normally.

Step 2: Vibrational Frequency Analysis

A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. This calculation also provides valuable information about the vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.

Interpreting the Results:

The output will list the vibrational frequencies and their corresponding IR intensities and Raman activities. Each frequency corresponds to a specific mode of vibration, such as stretching, bending, or wagging of bonds. A detailed analysis of these modes can provide insights into the molecule's structural dynamics.

Step 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule.

HOMO-LUMO cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy_Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO LUMO_level HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO_level LUMO_level->HOMO_level ΔE

Caption: Relationship between HOMO, LUMO, and the energy gap.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.[9]

Quantitative Data from FMO Analysis:

ParameterCalculated Value (eV)
HOMO Energy[Insert Calculated Value]
LUMO Energy[Insert Calculated Value]
Energy Gap (ΔE)[Insert Calculated Value]
Step 4: Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. It is particularly valuable in drug design for understanding potential non-covalent interactions with a biological target.[10][11]

The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values:

  • Red: Regions of high negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

  • Blue: Regions of high positive potential, indicating electron-poor areas that are prone to nucleophilic attack.

  • Green: Regions of neutral potential.

By analyzing the MEP map of this compound, we can identify potential sites for hydrogen bonding and other electrostatic interactions, which are critical for drug-receptor binding.

Step 5: Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, providing a valuable tool for the characterization of novel compounds and for validating experimental data.

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule.[10][12] This involves calculating the energies of electronic transitions from the ground state to various excited states.

Protocol for TD-DFT Calculation:

  • Use the Optimized Geometry: Start with the optimized structure obtained in Step 1.

  • Prepare the Gaussian Input File:

    • Route Section: #p TD(NStates=10) B3LYP/6-311+G(d,p)

      • TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.

  • Analyze the Output: The output will list the excitation energies (in eV and nm) and the oscillator strengths for each electronic transition. The oscillator strength is a measure of the intensity of the absorption.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[11] The calculated chemical shifts can be compared with experimental data to aid in structure elucidation.

Protocol for GIAO Calculation:

  • Use the Optimized Geometry: Start with the optimized structure.

  • Prepare the Gaussian Input File:

    • Route Section: #p NMR B3LYP/6-311+G(d,p)

      • NMR: Requests the calculation of NMR shielding tensors.

  • Calculate Chemical Shifts: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Predicted NMR Chemical Shifts (ppm):

AtomPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
C3-[Insert Calculated Value]
C4[Insert Calculated Value][Insert Calculated Value]
C5-[Insert Calculated Value]
C6[Insert Calculated Value][Insert Calculated Value]
C7a-[Insert Calculated Value]
N1-H[Insert Calculated Value]-
.........

Synthesizing the Data: A Holistic View of the Molecule

By integrating the results from all the computational analyses, we can construct a comprehensive understanding of this compound. The optimized geometry provides the most stable conformation of the molecule. The vibrational analysis confirms its stability and offers a theoretical spectrum for comparison with experimental data. The HOMO-LUMO analysis provides insights into its electronic reactivity, while the MEP map highlights regions of potential intermolecular interactions. Finally, the predicted UV-Vis and NMR spectra serve as valuable tools for its characterization.

This in-depth computational characterization provides a solid foundation for further drug discovery efforts. The insights gained from these calculations can guide the rational design of new derivatives with improved pharmacological profiles, ultimately accelerating the development of novel therapeutics based on the promising pyrazolo[3,4-b]pyridine scaffold.

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  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 177-186. [Link]

  • ResearchGate. (n.d.). Some biologically active pyrazolo[3,4-b]pyridine derivatives. [Link]

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. [Link]

  • Pogorelov, T. V. (n.d.). Quantum Chemistry with Gaussian using GaussView. University of Illinois. [Link]

  • Mallikarjuna Rao, R., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]

  • Alcolea, V., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Weichman, M. (2023, June). Running ab initio quantum chemistry calculations in Gaussian. Princeton University. [Link]

  • Esselman, B. J., & Zdanovskaia, M. A. (2018, March 6). Introduction to Ab Initio Quantum Chemical Computation. [Link]

  • Abel, S. (2021, September 22). Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian. [Link]

  • Alberto, K. (2019, February 2). Quantum Chemistry Using Gaussian and GaussView. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide array of biological activities including kinase inhibition and potential therapeutic uses in oncology and neurodegenerative diseases.[1][2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, a key intermediate for drug discovery and chemical biology. The described methodology is based on the well-established cyclocondensation of a 3-cyclopropyl-1H-pyrazol-5-amine precursor with a brominated dicarbonyl equivalent. This guide is designed for researchers in medicinal chemistry and process development, offering detailed procedural instructions, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible execution.

Introduction and Mechanistic Rationale

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several established strategies, primarily by constructing the pyridine ring onto a pre-formed pyrazole or vice-versa.[4] For the targeted synthesis of this compound, this protocol employs the robust and highly convergent strategy of annulating the pyridine ring onto a 3-cyclopropyl-1H-pyrazol-5-amine intermediate.

The core of this synthesis is the reaction between the nucleophilic 5-aminopyrazole and an electrophilic three-carbon unit, bromomalonaldehyde (or a suitable precursor/equivalent). The reaction proceeds via a cascade mechanism:

  • Initial Condensation: The exocyclic amino group of the pyrazole attacks one of the aldehyde carbonyls, forming a Schiff base (iminium) intermediate.

  • Intramolecular Cyclization: The C4 position of the pyrazole ring, activated by the pyrazole nitrogens, then acts as a nucleophile, attacking the second carbonyl group in an intramolecular fashion.

  • Dehydration/Aromatization: Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the fused dihydropyridine ring, which then aromatizes to yield the stable pyrazolo[3,4-b]pyridine system.

This approach offers excellent control over the substitution pattern, with the cyclopropyl group pre-installed at the C3 position and the bromine atom introduced regioselectively at the C5 position.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Cyclopropyl-1H-pyrazol-5-amine≥97%Commercial69557-65-9Key starting material.
Bromomalonaldehyde≥95%Commercial2065-75-0Can be generated in situ.
Acetic AcidGlacialACS Grade64-19-7Solvent and catalyst.
Ethanol200 ProofACS Grade64-17-5Recrystallization solvent.
Sodium Bicarbonate≥99%ACS Grade144-55-8For neutralization.
Dichloromethane (DCM)≥99.8%ACS Grade75-09-2Extraction solvent.
Anhydrous Sodium SulfateGranularACS Grade7757-82-6Drying agent.
Silica Gel230-400 meshChromatography7631-86-9For purification.
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and hotplate
Separatory funnel (250 mL)
Rotary evaporator
Glass column for chromatography
TLC plates (silica gel 60 F₂₅₄)
Synthetic Workflow Diagram

The overall process from starting materials to the final, purified product is illustrated below.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Cyclocondensation cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Combine Aminopyrazole & Bromomalonaldehyde in Acetic Acid reflux Heat to Reflux (e.g., 120 °C) Monitor via TLC reagents->reflux Heat cool Cool to Room Temp reflux->cool Reaction Complete neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with DCM neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography Crude Product characterize Characterize Product (NMR, MS) chromatography->characterize Pure Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

CAUTION: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyclopropyl-1H-pyrazol-5-amine (1.23 g, 10 mmol).

    • Add glacial acetic acid (25 mL). Stir the mixture at room temperature until the amine is fully dissolved.

    • Scientist's Note: Acetic acid serves as both the solvent and an acid catalyst, facilitating the imine formation and subsequent cyclization steps.

  • Reagent Addition and Reflux:

    • To the stirred solution, add bromomalonaldehyde (1.51 g, 10 mmol) portion-wise over 5 minutes.

    • Rationale: Portion-wise addition helps to control any initial exotherm.

    • Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 120 °C) using a heating mantle.

  • Reaction Monitoring:

    • Allow the reaction to proceed at reflux for 4-6 hours.

    • Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). A suitable mobile phase is 1:1 Ethyl Acetate:Hexanes. The product spot should be significantly less polar than the starting amine.

    • The reaction is considered complete when the aminopyrazole spot is no longer visible by TLC.

  • Workup and Isolation:

    • Remove the heating mantle and allow the flask to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (150 mL).

    • CAUTION: This will cause vigorous gas evolution (CO₂). Add the acidic solution in small portions with stirring.

    • Continue adding the bicarbonate solution until the pH of the aqueous mixture is neutral to slightly basic (pH 7-8).

    • Transfer the neutralized mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers. Wash the combined organic phase with brine (1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid. The procedure is adapted from similar syntheses of related bromo-pyrazolo-pyridines.[3]

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • The final product, this compound, should be obtained as a solid. A similar synthesis of the parent 5-bromo compound yielded 46% of the product.[5]

Expected Results and Characterization
  • Appearance: Off-white to pale yellow solid.

  • Yield: Expected yield is in the range of 40-55%, based on analogous reactions.

  • Molecular Formula: C₉H₈BrN₃

  • Molecular Weight: 238.08 g/mol

  • ¹H NMR: The spectrum should show characteristic signals for the cyclopropyl protons (multiplets in the 0.8-2.2 ppm range), two distinct aromatic protons on the pyridine ring (singlets or doublets between 7.5-8.8 ppm), and a broad singlet for the pyrazole N-H proton (>10 ppm).

  • Mass Spectrometry (MS): ESI-MS should show a characteristic isotopic pattern for a monobrominated compound with [M+H]⁺ at m/z 238 and 240.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive reagents; Insufficient heating.Ensure reagents are pure and dry. Confirm reaction temperature and extend reflux time if necessary.
Complex Mixture of Products Side reactions; De-bromination.Ensure the temperature does not significantly exceed the reflux point. Use fresh, high-quality bromomalonaldehyde.
Difficult Purification Co-eluting impurities.Adjust the polarity of the chromatography eluent. Consider an alternative solvent system (e.g., DCM/Methanol). Recrystallization from ethanol/water may also be effective.

Conclusion

This application note provides a reliable and detailed protocol for synthesizing this compound. By leveraging a classical cyclocondensation strategy, this method offers a straightforward path to a valuable building block for pharmaceutical and materials science research. The insights into the reaction mechanism, step-by-step instructions, and troubleshooting guide are intended to enable researchers to successfully implement this procedure in their laboratories.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2975. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Wiley Online Library. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 41(32). [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2789. [Link]

Sources

Application Note & Protocols for 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Therapeutic Potential of Targeting Kinases with Novel Scaffolds

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] The pyrazolo[3,4-b]pyridine core has emerged as a "privileged" scaffold in kinase inhibitor design, forming the basis of several clinically successful targeted therapies.[2][3] This structural motif is adept at binding to the ATP pocket of kinases, often forming key hydrogen bond interactions with the hinge region of the enzyme.[3][4]

This document provides a detailed guide for researchers on the application of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine , a novel derivative of this important heterocyclic class. While the precise target profile of this specific compound is a subject of ongoing investigation, its structural features suggest potent activity as an ATP-competitive kinase inhibitor.[4][5] These protocols are designed to enable researchers to characterize its inhibitory activity, determine its potency and selectivity, and explore its effects in a cellular context. For the purpose of providing a concrete experimental framework, we will use Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a promising immuno-oncology target, as an exemplary kinase.[4][6]

Physicochemical Properties & Compound Handling

A summary of the properties for the parent compound, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, is provided below. Researchers should experimentally verify the properties of the 3-cyclopropyl derivative.

PropertyValueSource
Molecular Formula C₆H₄BrN₃ (parent compound)
Molecular Weight 198.02 g/mol (parent compound)
Appearance Pale yellow powder[7]
Storage Store at 0 - 8 °C[7]

Compound Preparation: For in vitro assays, prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). Sonication may be required to ensure complete dissolution. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.[8]

Proposed Mechanism of Action: ATP-Competitive Inhibition

Derivatives of the pyrazolo[3,4-b]pyridine scaffold typically function as Type I kinase inhibitors, competing directly with ATP for binding to the kinase active site.[5] The planar pyrazolopyridine ring system is well-suited to occupy the adenine-binding region, with the pyrazole nitrogen atoms acting as hydrogen bond donors and acceptors to interact with the kinase hinge backbone.[9] The substituents at the C3 and C5 positions modulate the compound's potency and selectivity for specific kinases. The cyclopropyl group at the C3 position likely engages in hydrophobic interactions within the active site, while the bromine at the C5 position can be a site for further chemical modification or interact with the surrounding residues.[4]

cluster_0 Kinase Active Site cluster_1 Cellular Process ATP ATP Phospho_Substrate Phosphorylated Substrate ATP->Phospho_Substrate Phosphate Transfer Substrate Protein Substrate Substrate->Phospho_Substrate Kinase Kinase (e.g., HPK1) Kinase->ATP Binds Kinase->Substrate Binds Inhibitor 5-Bromo-3-cyclopropyl- 1H-pyrazolo[3,4-b]pyridine Inhibitor->Kinase Competitively Binds & Inhibits Downstream_Signal Downstream Signaling Phospho_Substrate->Downstream_Signal Activates cluster_workflow Biochemical Assay Workflow (ADP-Glo) A 1. Kinase Reaction Setup - Kinase (e.g., HPK1) - Substrate Peptide - ATP - Test Inhibitor B 2. Incubate (e.g., 60 min at RT) A->B C 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D 4. Incubate (40 min at RT) C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F 6. Incubate (30 min at RT) E->F G 7. Read Luminescence F->G

Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

Materials:

  • Recombinant human HPK1 (or other kinase of interest)

  • Suitable peptide substrate for HPK1

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (Test Inhibitor)

  • Known potent inhibitor for the target kinase (Positive Control)

  • DMSO (Vehicle Control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the Test Inhibitor in DMSO. A common starting range is from 100 µM down to 1 nM. Dispense a small volume (e.g., 50 nL) of the diluted compounds, positive control, and DMSO vehicle into the wells of a 384-well plate.

  • Kinase/Substrate Mix: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

  • Initiate Reaction: Add the 2X kinase/substrate mix to the wells. To initiate the kinase reaction, add a 2X ATP solution. The final ATP concentration should be approximately equal to its Km for the specific kinase to accurately determine competitive inhibitor IC₅₀ values. The final reaction volume is typically 5-10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Stop Reaction & Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • ADP Detection: Add an equal volume of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (wells with no kinase).

  • Normalize the data by setting the average signal from the DMSO vehicle control wells as 100% activity and the average signal from the positive control inhibitor wells as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol assesses whether the inhibitor can bind to its target kinase within the complex environment of a living cell. [10] Principle: The NanoBRET™ assay measures target engagement via bioluminescence resonance energy transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound, a BRET signal is generated. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal. [10] Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase (e.g., HPK1) fused to NanoLuc® Luciferase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target kinase

  • NanoBRET™ Nano-Glo® Substrate

  • Test Inhibitor, Positive Control, Vehicle Control

  • White, tissue culture-treated 96-well plates

Procedure:

  • Cell Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Test Inhibitor. Add the diluted inhibitor and controls to the wells containing the transfected cells.

  • Tracer Addition: Immediately after adding the compounds, add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent as per the manufacturer's instructions. Add this reagent to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

  • Normalize the data to vehicle controls (0% displacement) and a control with no tracer (100% displacement).

  • Plot the corrected BRET ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value, representing the concentration at which the inhibitor displaces 50% of the tracer.

Protocol 3: Western Blot for Downstream Pathway Inhibition

This protocol determines if the inhibitor can block the kinase's signaling activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

Principle: Cells are treated with the inhibitor, and then stimulated if necessary to activate the signaling pathway of interest. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE. A primary antibody specific to the phosphorylated form of the kinase's substrate is used to detect changes in its phosphorylation status.

Materials:

  • Jurkat T-cells (for HPK1 pathway analysis) or other relevant cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Test Inhibitor, Positive Control, Vehicle Control

  • Stimulant (e.g., anti-CD3/CD28 antibodies for T-cell activation)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-SLP-76 (Ser376) for HPK1, total SLP-76, and a loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate Jurkat cells and allow them to rest. Pre-treat the cells with various concentrations of the Test Inhibitor or controls for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 10-15 minutes) to activate the T-cell receptor pathway and HPK1.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. d. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total substrate protein and a loading control to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities for the phospho-protein, total protein, and loading control using densitometry software.

  • Normalize the phospho-protein signal to the total protein or loading control signal.

  • Compare the normalized signals across different treatment conditions to assess the dose-dependent effect of the inhibitor on substrate phosphorylation.

Expected Results & Data Interpretation

The described experiments will yield quantitative data to profile the activity of this compound. A successful inhibitor is expected to show a dose-dependent effect in all assays.

Sample Data Summary:

Assay TypeTarget KinaseMetricHypothetical Value
Biochemical (ADP-Glo)HPK1IC₅₀15 nM
Biochemical (ADP-Glo)Kinase X (off-target)IC₅₀1,200 nM
Biochemical (ADP-Glo)Kinase Y (off-target)IC₅₀>10,000 nM
Cellular (NanoBRET)HPK1IC₅₀85 nM
Cellular (Western Blot)HPK1 (pSLP-76)IC₅₀~150 nM

Interpretation:

  • A low nanomolar IC₅₀ in the biochemical assay suggests potent, direct inhibition of the enzyme.

  • Comparing the IC₅₀ against the target kinase to other kinases (selectivity profiling) is crucial to assess specificity and potential off-target effects. [11]A high selectivity index (IC₅₀ off-target / IC₅₀ on-target) is desirable.

  • The cellular IC₅₀ is typically higher than the biochemical IC₅₀ due to factors like cell membrane permeability and intracellular ATP concentrations. A significant rightward shift may indicate poor permeability or active efflux from the cell.

  • A dose-dependent decrease in the phosphorylation of a downstream substrate in the Western blot analysis provides functional validation that the inhibitor is active in a relevant signaling pathway. [12]

References

  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. 2

  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. 3

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. 13

  • RSC Publishing. (2023, April 25). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. 5

  • ACS Publications. (2022, December 12). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. 4

  • ACS Publications. (2022, December 12). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. 6

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 8

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. 14

  • Sigma-Aldrich. (n.d.). Kinase Assay Kit. 15

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. 10

  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. 16

  • Promega Corporation. (n.d.). Kinase Activity Assays. 1

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. 9

  • ChemicalBook. (n.d.). 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis. 17

  • MedchemExpress.com. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Drug Intermediate. 18

  • Chem-Impex. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. 7

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine AldrichCPR. 19

  • Guidechem. (n.d.). How to Prepare 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine?. 20

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine AldrichCPR.

  • PubChem. (n.d.). 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. 21

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. 11

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. 12

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Application Notes and Protocols for the Derivatization of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 1H-Pyrazolo[3,4-b]pyridine

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structure, being a bioisostere of purine, allows it to interact with a wide range of biological targets, particularly protein kinases.[1][2] The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it an ideal starting point for the development of potent and selective inhibitors for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4] Over 300,000 derivatives of 1H-pyrazolo[3,4-b]pyridine have been documented, highlighting the extensive interest in this heterocyclic system for drug discovery.[1]

The strategic placement of a cyclopropyl group at the 3-position and a bromine atom at the 5-position of the 1H-pyrazolo[3,4-b]pyridine scaffold offers a versatile platform for generating a library of novel compounds for Structure-Activity Relationship (SAR) studies. The cyclopropyl group can provide favorable interactions within the binding pockets of target proteins, while the bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. This document provides a detailed guide to the derivatization of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine and its application in SAR studies.

Strategic Derivatization via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position of the pyrazolo[3,4-b]pyridine ring is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This targeted derivatization is crucial for systematically exploring the chemical space around the core scaffold to understand how different substituents influence biological activity. The three primary transformations discussed herein are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

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B_product [label="Aryl/Heteroaryl Derivatives", pos="-3,-2.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C_product [label="Amine Derivatives", pos="0,-2.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D_product [label="Alkynyl Derivatives", pos="3,-2.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label=" R-B(OH)₂\n Pd catalyst, Base"]; A -> C [label=" R₂NH\n Pd catalyst, Base"]; A -> D [label=" R-C≡CH\n Pd/Cu catalyst, Base"];

B -> B_product; C -> C_product; D -> D_product; }

Caption: Palladium-catalyzed derivatization of the core scaffold.

Protocol 1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Analogs

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the C5 position.[5]

Rationale for Reagent Selection:

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often chosen for its high efficiency and broad functional group tolerance in cross-coupling reactions involving heteroaromatic halides.[6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a viable, though sometimes less active, alternative.[4]

  • Base: A moderately strong inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is typically used to facilitate the transmetalation step without causing degradation of sensitive substrates.[6][7]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly employed to ensure the solubility of both the organic and inorganic reagents.[4][6]

Detailed Experimental Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Add Pd(dppf)Cl₂ (0.05 eq.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Introduction of Amino Moieties

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a diverse range of primary and secondary amine derivatives.

Rationale for Reagent Selection:

  • Palladium Pre-catalyst and Ligand: A combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is highly effective for the amination of heteroaryl bromides. This combination promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the strong base and to ensure a homogeneous reaction mixture.

Detailed Experimental Protocol:

  • In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.) to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add this compound (1.0 eq.), the desired primary or secondary amine (1.5 eq.), and sodium tert-butoxide (1.8 eq.).

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl Derivatives

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds, linking terminal alkynes to the C5 position of the scaffold.[8]

Rationale for Reagent Selection:

  • Palladium and Copper Catalysts: The reaction is classically co-catalyzed by a palladium(0) species, such as Pd(PPh₃)₄, and a copper(I) salt, typically copper(I) iodide (CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed to avoid potential issues with homocoupling of the alkyne.[10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen bromide formed during the reaction.[11]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a mixture of DMF and an amine is typically used.[6]

Detailed Experimental Protocol:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

  • Add anhydrous DMF and triethylamine.

  • Stir the reaction mixture at 80-90 °C for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography.

Structure-Activity Relationship (SAR) Studies

Following the synthesis of a library of derivatives, the next critical step is to evaluate their biological activity to establish a Structure-Activity Relationship (SAR). This involves screening the compounds against a specific biological target, often a protein kinase, and determining their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

dot graph "SAR_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="Library of Derivatives", style=filled, fillcolor="#4285F4"]; B [label="Biological Screening\n(e.g., Kinase Assay)", style=filled, fillcolor="#EA4335"]; C [label="Data Analysis\n(IC₅₀ Determination)", style=filled, fillcolor="#FBBC05"]; D [label="SAR Establishment", style=filled, fillcolor="#34A853"]; E [label="Design of Next-Generation\nCompounds", style=filled, fillcolor="#4285F4"];

A -> B; B -> C; C -> D; D -> E; }

Caption: Workflow for a typical SAR study.

The insights gained from SAR studies are crucial for guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.[4]

Data Presentation: A Representative SAR Table

The following table presents hypothetical screening data for a series of 5-substituted-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine derivatives against a target kinase. This illustrates how SAR data is typically organized and interpreted.

Compound IDR Group at C5 PositionKinase X IC₅₀ (nM)
Core-Br -Br>10,000
S-1 -Phenyl850
S-2 -4-Fluorophenyl420
S-3 -4-Methoxyphenyl1500
S-4 -3-Pyridyl350
BH-1 -Anilino650
BH-2 -Morpholino2500
SO-1 -Phenylethynyl950

Interpretation of Hypothetical SAR Data:

  • Effect of Aryl Substitution (Suzuki): The introduction of a phenyl group (S-1) at the C5 position leads to a significant increase in activity compared to the bromo-precursor (Core-Br). The addition of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (S-2) further enhances potency, suggesting a favorable interaction in a specific region of the kinase's active site. Conversely, an electron-donating methoxy group (S-3) is detrimental to activity. The introduction of a nitrogen atom in the aromatic ring, as in the 3-pyridyl derivative (S-4), is well-tolerated and results in good potency.[12]

  • Effect of Amino Substitution (Buchwald-Hartwig): An anilino group (BH-1) confers moderate activity, while the bulkier and more polar morpholino group (BH-2) is less favorable.

  • Effect of Alkynyl Substitution (Sonogashira): The linear phenylethynyl group (SO-1) demonstrates moderate inhibitory activity.

These hypothetical data points illustrate how systematic structural modifications can provide valuable insights into the key molecular interactions required for potent inhibition of the target kinase.

Conclusion

The this compound scaffold is a highly valuable starting point for the generation of diverse libraries of compounds for SAR studies. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and versatile methods for the targeted derivatization of this core structure. The systematic exploration of the chemical space around the pyrazolo[3,4-b]pyridine ring system, guided by robust SAR data, is a powerful strategy in the quest for novel and effective therapeutic agents.

References

  • Alcalde, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1471-1491. [Link]

  • Li, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6433. [Link]

  • Gao, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1353-1363. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Lee, J. H., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 44-49. [Link]

  • Abdel-Aziz, A. A. M., et al. (2012). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 49(4), 829-837. [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 13(11), 1133-1136. [Link]

  • Khan, I., et al. (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ACS Omega, 5(43), 28033-28046. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • Chen, C., et al. (2011). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 16(10), 8512-8524. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton Institutional Repository. [Link]

  • Ward, J. S., et al. (2018). Sonogashira cross-coupling reaction of 5-bromoindole with phenylacetylene. ResearchGate. [Link]

  • Aiello, D., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(11), 1456. [Link]

  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5183. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and the Suzuki-Miyaura Coupling

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to purine has rendered it a versatile framework for the development of potent and selective inhibitors of various protein kinases, which are pivotal targets in oncology, immunology, and neurodegenerative diseases. The strategic functionalization of this core structure is paramount to modulating its pharmacological profile.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the construction of complex molecular architectures. This application note provides a detailed experimental protocol and scientific rationale for the Suzuki-Miyaura coupling of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine with a representative arylboronic acid, a key transformation for generating libraries of potential therapeutic agents.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The generally accepted mechanism is illustrated below. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[3] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-X center PdII_Aryl Aryl-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Aryl'-B(OR)₂ Base Aryl_Pd_Aryl Aryl-Pd(II)L₂-Aryl' Transmetalation->Aryl_Pd_Aryl Aryl_Pd_Aryl->Pd0 RedElim Reductive Elimination Aryl_Pd_Aryl->RedElim Product Aryl-Aryl' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol details a representative procedure for the coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially availableStarting material.
Arylboronic Acid≥97%Commercially availableCoupling partner.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst gradeCommercially availablePre-catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableBase.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableSolvent.
WaterDeionizedIn-houseCo-solvent.
Ethyl acetateACS gradeCommercially availableFor extraction.
BrineSaturated NaCl solutionIn-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeCommercially availableDrying agent.
Nitrogen (N₂) or Argon (Ar)High purityIn-house supplyInert gas.
Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control (or microwave reactor)

  • Condenser

  • Inert gas supply (N₂ or Ar) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to flask: - Pyrazolopyridine (1.0 eq) - Boronic acid (1.2 eq) - Pd(dppf)Cl₂ (0.05 eq) - K₂CO₃ (2.0 eq) B 2. Seal and purge with inert gas (3x) A->B C 3. Add degassed solvents (Dioxane/Water) B->C D 4. Heat to 80-100 °C C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool and dilute with water and ethyl acetate E->F G 7. Separate layers, extract aqueous phase F->G H 8. Wash organic layer, dry, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 0.05 eq), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes. Alternatively, evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Degas a 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent mixture (5 mL per 1.0 mmol of the starting bromide) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. For microwave-assisted reactions, a temperature of 110-135 °C for a shorter duration (e.g., 40 minutes) may be employed, though this requires specific optimization.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine.

Scientific Rationale and Optimization

The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, particularly with electron-rich and potentially coordinating heterocyclic substrates like pyrazolo[3,4-b]pyridines.

  • Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst for a wide range of Suzuki couplings. The dppf ligand provides both the steric bulk and electron-donating properties necessary to facilitate the oxidative addition and reductive elimination steps. For particularly challenging couplings, other palladium catalysts with bulky phosphine ligands, such as those derived from XPhos, may offer improved yields.[4]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the transmetalation step.[1] It is generally compatible with a wide range of functional groups. Other bases such as potassium phosphate (K₃PO₄) can also be effective, particularly for less reactive aryl chlorides or when milder conditions are required.[5]

  • Solvent System: A mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly employed.[1][5] The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation process.

The following table provides a starting point for optimizing the reaction conditions:

ParameterRecommended Starting ConditionRationale/Notes
Catalyst Pd(dppf)Cl₂ (5 mol%)Good general catalyst for heteroaryl couplings.[1]
Base K₂CO₃ (2.0 eq)Effective and widely used base.[1]
Solvent 1,4-Dioxane/Water (4:1)Standard solvent system for Suzuki couplings.[5]
Temperature 80-100 °C (conventional heating)Balances reaction rate and potential for degradation.
Boronic Acid 1.2-1.5 equivalentsA slight excess is typically used to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor solubility of reactants- Use a fresh batch of catalyst.- Ensure all glassware is dry and solvents are anhydrous.- Try a different solvent system (e.g., DME/water, Toluene/Ethanol/Water).
Formation of homocoupled product (boronic acid dimer) - Presence of oxygen- Pd(II) species in the reaction mixture- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a Pd(0) source or a pre-catalyst that readily forms Pd(0).
Debromination of starting material - Presence of protic impurities- Certain ligand/base combinations- Use anhydrous solvents and reagents.- Screen alternative ligands (e.g., XPhos) and bases (e.g., K₃PO₄).[4]
Difficult purification - Co-elution of product and byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridines. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and organic synthesis. Careful attention to the reaction setup, particularly maintaining an inert atmosphere, and a systematic approach to optimization will ensure the successful synthesis of these valuable compounds.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. [Link]

  • Cravotto, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 4016-4028. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]

  • RSC Publishing. (2015). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

Sources

In vitro assay protocol using 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Evaluation of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Introduction: Targeting the Kinome with the Pyrazolopyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases.[1] This similarity allows it to function as an effective "hinge-binding" motif, competitively targeting the ATP-binding site of a vast array of protein kinases.[2][3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] Consequently, compounds built upon the pyrazolopyridine framework are prominent in drug discovery pipelines for developing targeted kinase inhibitors.[5][6]

This compound is a representative of this class, serving as a key intermediate and a potential bioactive molecule in its own right.[7][8][9] Its evaluation requires a multi-step in vitro approach, beginning with a direct assessment of enzymatic inhibition (biochemical assay) and progressing to its functional impact in a cellular context (cell-based assay). This dual-pronged strategy is crucial to distinguish direct target engagement from off-target or cytotoxic effects that might confound results.[3]

This guide provides a comprehensive, field-tested protocol for researchers to:

  • Quantify the inhibitory potency of this compound against a representative tyrosine kinase, c-Met, using a luminescence-based biochemical assay.

  • Determine its anti-proliferative activity in a relevant human cancer cell line using a standard colorimetric cell viability assay.

Experimental Strategy Overview

The workflow is designed to first establish the compound's activity on an isolated enzyme and then validate its efficacy in a more complex biological system. This hierarchical approach ensures that the observed cellular effects can be rationally linked to the biochemical target inhibition.

G cluster_0 PART 1: Biochemical Assay cluster_1 PART 2: Cell-Based Assay biochem_start Prepare Reagents (Kinase, Substrate, ATP, Compound) biochem_rxn Initiate Kinase Reaction (Enzyme + Substrate + Compound) biochem_start->biochem_rxn biochem_dev Stop Reaction & Develop Signal (e.g., ADP-Glo™ Reagent) biochem_rxn->biochem_dev biochem_read Measure Luminescence biochem_dev->biochem_read biochem_calc Calculate % Inhibition & IC50 biochem_read->biochem_calc cell_treat Treat with Compound (Dose-Response) biochem_calc->cell_treat Inform Dosing Strategy cell_seed Seed Cancer Cells (e.g., HepG-2) cell_seed->cell_treat cell_incubate Incubate (e.g., 72h) cell_treat->cell_incubate cell_mtt Add MTT Reagent cell_incubate->cell_mtt cell_solubilize Solubilize Formazan cell_mtt->cell_solubilize cell_read Measure Absorbance cell_solubilize->cell_read cell_calc Calculate % Viability & GI50 cell_read->cell_calc

Caption: Overall experimental workflow for compound characterization.

Part 1: Biochemical Kinase Inhibition Assay (c-Met)

This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10] The signal generated is directly proportional to kinase activity, allowing for a precise determination of inhibitor potency.

Principle of the ADP-Glo™ Assay

The assay is a two-step process. First, the kinase reaction is performed. After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the newly produced ADP back into ATP, which then drives a luciferase/luciferin reaction to produce a light signal. More ADP from the initial reaction results in a stronger light signal.

G Kinase_Rxn Step 1: Kinase Reaction ATP + Substrate --(Kinase)--> ADP + Phospho-Substrate ATP_Depletion Step 2: ATP Depletion Remaining ATP --(ADP-Glo™ Reagent)--> AMP Kinase_Rxn->ATP_Depletion Add ADP-Glo™ Reagent ADP_Conversion Step 3: ADP to ATP Conversion ADP --(Kinase Detection Reagent)--> ATP Luciferase_Rxn Step 4: Signal Generation ATP + Luciferin --(Luciferase)--> Light ADP_Conversion->Luciferase_Rxn Add Kinase Detection Reagent

Caption: Mechanism of the two-step ADP-Glo™ kinase assay.
Materials & Reagents
ReagentSupplier ExamplePurpose
This compoundMedchemExpressTest Compound
Recombinant Human c-Met KinaseSignalChemEnzyme source
Poly(Glu, Tyr) 4:1Sigma-AldrichSubstrate for c-Met
ATP (Adenosine 5'-Triphosphate)Sigma-AldrichPhosphate donor
ADP-Glo™ Kinase Assay KitPromegaDetection reagents
StaurosporineSelleckchemPositive control (pan-kinase inhibitor)
DMSO (Dimethyl Sulfoxide), AnhydrousSigma-AldrichSolvent for compounds
Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, pH 7.5)In-house prepReaction buffer
Solid white, low-volume 384-well platesCorningAssay plate for luminescence
Step-by-Step Protocol

Causality Behind Choices: This protocol is designed for a 384-well format to conserve reagents. All concentrations, especially for ATP and the substrate, should be optimized around their Km values to ensure sensitive detection of competitive inhibitors.[10] The final DMSO concentration is kept at ≤1% to prevent solvent-induced inhibition of the enzyme.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your 100x compound plate. Include DMSO-only wells for "no inhibition" controls and Staurosporine for "full inhibition" controls.

  • Reagent Preparation:

    • Prepare a 2x Kinase/Substrate solution in Kinase Buffer. The final concentration of c-Met and Poly(Glu, Tyr) should be optimized beforehand, but a good starting point is 10 ng/µL and 0.2 mg/mL, respectively.

    • Prepare a 2x ATP solution in Kinase Buffer. The final concentration should be at the apparent ATP Km for c-Met (typically 10-50 µM).

  • Assay Execution (5 µL final volume):

    • Using a liquid handler or multichannel pipette, add 50 nL of the 100x compound dilutions from your compound plate to the 384-well assay plate.

    • Add 2.5 µL of the 2x Kinase/Substrate solution to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.[10]

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution.

    • Mix the plate gently (e.g., 300 rpm for 30 seconds) and incubate for 1 hour at room temperature.

  • Signal Development:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar).

Data Analysis
  • Normalize the data using your controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Part 2: Cell-Based Anti-Proliferative Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of living cells.

Materials & Reagents
ReagentSupplier ExamplePurpose
HepG-2 (Human Liver Cancer) Cell LineATCCBiological system for testing
DMEM (Dulbecco's Modified Eagle Medium)GibcoCell culture medium
FBS (Fetal Bovine Serum)GibcoGrowth supplement
Penicillin-StreptomycinGibcoAntibiotic
MTT Reagent (5 mg/mL in PBS)Thermo FisherViability indicator
DoxorubicinSigma-AldrichPositive control (chemotherapeutic agent)
DMSO, Cell Culture GradeSigma-AldrichSolvent
Clear, flat-bottom 96-well platesCorningCell culture plate
Step-by-Step Protocol
  • Cell Seeding:

    • Culture HepG-2 cells according to standard protocols.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x final concentration serial dilution of your compound in cell culture medium from your 10 mM DMSO stock. The final DMSO concentration in the well must not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle (DMSO) controls and positive controls (Doxorubicin).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully remove the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to solubilize the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

Data Analysis
  • Normalize the data to the vehicle-treated control wells:

    • % Viability = 100 * (Absorbance_Compound / Absorbance_VehicleControl)

  • Plot the % Viability against the logarithm of the compound concentration.

  • Fit the data to determine the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).

Summary of Expected Data

The results from these two assays will provide a comprehensive initial profile of the compound's activity.

Assay TypeCompoundTarget/Cell LineEndpointExpected Result (Example)
BiochemicalThis compoundc-Met KinaseIC₅₀50 nM
Cell-BasedThis compoundHepG-2 CellsGI₅₀250 nM

Note: A higher GI₅₀ compared to the IC₅₀ is common, as factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's effectiveness in a cellular environment.[3]

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024-07-02). [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. (2021-03-25). [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. (2024-08-13). [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. (2023-04-25). [Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. (2025-11-20). [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC - NIH. [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

  • 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. MySkinRecipes. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. (2022-05-19). [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science. (2019-05-28). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine bases. This has made it a cornerstone for the development of a multitude of biologically active compounds, particularly as potent modulators of protein kinase activity.[1][2] Dysregulation of protein kinases is a fundamental mechanism underlying numerous human diseases, most notably cancer, making them a major class of therapeutic targets.[3]

Recent research has highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as inhibitors of several critical oncogenic kinases, including Tropomyosin receptor kinases (TRKs), c-Met, and TANK-binding kinase 1 (TBK1).[3][4][5] Specifically, the use of 5-bromo-1H-pyrazolo[3,4-b]pyridine as a key intermediate in the synthesis of novel TRK inhibitors underscores the relevance of this scaffold in targeting pathways associated with cell proliferation and survival.[4] The addition of a cyclopropyl group at the C3 position is a common medicinal chemistry strategy to explore the hydrophobic pocket of the kinase ATP-binding site, potentially enhancing potency and selectivity.

These application notes provide a comprehensive, tiered strategy for the cellular characterization of novel 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine derivatives. The protocols are designed to first assess the general anti-proliferative effects of the compounds, followed by assays to confirm on-target activity and elucidate the downstream cellular mechanisms of action, such as apoptosis and cell cycle arrest.

Tier 1: Primary Screening - Assessing Anti-Proliferative Activity

The initial step in characterizing a new compound library is to determine its effect on the viability and proliferation of cancer cells. This provides a broad measure of cytotoxic or cytostatic activity and is essential for calculating key potency metrics like the half-maximal inhibitory concentration (IC50). Tetrazolium reduction assays (MTT and MTS) are robust, colorimetric methods ideal for this purpose.[3][6] They measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[5]

Based on literature precedent for the pyrazolo[3,4-b]pyridine scaffold as TRK inhibitors, a TRK-fusion positive cancer cell line, such as the colorectal cancer cell line KM12, is a highly relevant model system.[7]

Protocol 1: MTT Assay for Cell Viability

The MTT assay is based on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Materials

Reagent Recommended Supplier
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Sigma-Aldrich
Dimethyl sulfoxide (DMSO), cell culture grade Sigma-Aldrich
Dulbecco's Phosphate Buffered Saline (DPBS) Gibco
Cell Culture Medium (e.g., RPMI-1640) with 10% FBS Gibco
96-well flat-bottom cell culture plates Corning

| KM12 cell line (or other relevant cell line) | ATCC |

Step-by-Step Methodology

  • Cell Seeding:

    • Harvest logarithmically growing KM12 cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve final desired concentrations (e.g., ranging from 100 µM to 1 nM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a background control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in DPBS and filter-sterilize it.[3]

    • Add 10 µL of the MTT stock solution to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Target Engagement - Cellular Kinase Inhibition

After identifying compounds with anti-proliferative activity, the next critical step is to determine if this activity is a result of inhibiting the intended kinase target within the cellular environment. A cellular thermal shift assay (CETSA) or, more conveniently for higher throughput, a NanoBRET™ Target Engagement assay can be used. However, a functional assay measuring the phosphorylation of a downstream substrate provides direct evidence of kinase inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are well-suited for this purpose.[9]

G

Protocol 2: TR-FRET Assay for Cellular TRK Activity

This protocol describes a general method to quantify the inhibition of a target kinase (e.g., TRKA) by measuring the phosphorylation of its downstream substrate (e.g., PLCγ1) in a cell lysate.

Materials

Reagent Recommended Supplier
TR-FRET compatible kinase assay kit (e.g., LANCE® Ultra) PerkinElmer
Europium-labeled anti-total substrate antibody PerkinElmer
ULight™-labeled anti-phospho-substrate antibody PerkinElmer
Lysis Buffer (provided with kit) PerkinElmer
White, opaque 384-well plates Greiner Bio-One

| TR-FRET compatible microplate reader | BMG LABTECH, Tecan |

Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed KM12 cells in a suitable culture plate (e.g., 6-well plate) and grow to 80-90% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with various concentrations of the this compound derivatives for 1-2 hours.

    • Stimulate the kinase pathway with an appropriate growth factor (e.g., NGF for TRKA) for 15-30 minutes.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold DPBS.

    • Add ice-cold Lysis Buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15-20 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[9]

  • TR-FRET Reaction:

    • Transfer the supernatant (cell lysate) to a new tube. Determine protein concentration using a BCA assay.

    • Dilute the lysates to a consistent protein concentration (e.g., 0.5 mg/mL) using Lysis Buffer.

    • In a 384-well white plate, add 10 µL of the diluted cell lysate to each well.

    • Prepare the antibody mix containing the Europium-labeled total substrate antibody and the ULight™-labeled phospho-substrate antibody in detection buffer as per the manufacturer's instructions.

    • Add 10 µL of the antibody mix to each well.

  • Incubation and Data Acquisition:

    • Seal the plate and incubate at room temperature for 1-4 hours, protected from light.

    • Read the plate on a TR-FRET-enabled microplate reader, with excitation at ~340 nm and emission at 615 nm (Europium) and 665 nm (ULight™).[9]

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 for kinase inhibition.

Tier 3: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Compounds that inhibit key survival kinases often induce programmed cell death (apoptosis) or cause cells to arrest at specific phases of the cell cycle. Flow cytometry-based assays are powerful tools to quantify these cellular outcomes.

G

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay

During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10]

Materials

Reagent Recommended Supplier
FITC Annexin V/PI Apoptosis Detection Kit BD Biosciences
1X Binding Buffer (provided with kit) BD Biosciences
6-well cell culture plates Corning

| Flow cytometer | Beckman Coulter, BD Biosciences |

Step-by-Step Methodology

  • Cell Treatment:

    • Seed KM12 cells in 6-well plates and treat with the test compound at concentrations around its IC50 and 10x IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with DPBS and detach using a gentle cell scraper or brief trypsinization.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold DPBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

    • Gate the cell populations:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[4] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Materials

Reagent Recommended Supplier
Propidium Iodide (PI) Staining Solution (e.g., with RNase A) Sigma-Aldrich
70% Ethanol, ice-cold Fisher Scientific

| Flow cytometry tubes | Falcon |

Step-by-Step Methodology

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates as described in the apoptosis protocol.

    • Harvest cells (including floating cells), wash with DPBS, and pellet by centrifugation.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold DPBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or up to several days).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with DPBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[4]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

    • Gate on single cells to exclude doublets, which can be mistaken for G2/M cells.[11]

    • Generate a histogram of cell count versus PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]

References

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Available at: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Protocols for Characterization of Cdk5 Kinase Activity. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

Sources

The Rising Star in Organic Electronics: Application Notes for 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Fused Pyridine-Pyrazole Scaffolds in Organic Electronics

In the relentless pursuit of novel materials for next-generation organic electronic devices, the pyrazolo[3,4-b]pyridine core has emerged as a compelling structural motif. This fused heterocyclic system, an isostere of purine, offers a unique combination of thermal stability, tunable electronic properties, and efficient charge transport characteristics. Its inherent electron-deficient nature, arising from the pyridine moiety, makes it a promising candidate for electron-transporting and light-emitting applications in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

This application note focuses on a particularly promising derivative: 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine . The introduction of a cyclopropyl group at the 3-position offers a unique blend of steric and electronic effects, potentially enhancing solubility and influencing molecular packing in the solid state, which are critical parameters for device performance. Furthermore, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling further functionalization through well-established cross-coupling reactions. This allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a crucial aspect in the design of efficient organic electronic materials.

This guide provides an in-depth exploration of the synthesis, properties, and potential applications of this compound, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of this exciting new material.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any new material is a thorough characterization of its structure and intrinsic properties.

Caption: Molecular structure of this compound.

PropertyValueSource
Molecular Formula C9H8BrN3EvitaChem
Molecular Weight 238.08 g/mol EvitaChem
Appearance Off-white to light yellow solidTypical for this class of compounds
Solubility Soluble in common organic solvents (e.g., THF, Dichloromethane, Chloroform)Inferred from related compounds

Synthesis of this compound

The synthesis of the pyrazolo[3,4-b]pyridine core can be approached through two primary retrosynthetic strategies: annulation of a pyridine ring onto a pre-existing pyrazole, or formation of a pyrazole ring from a suitably functionalized pyridine. A plausible and efficient route to this compound involves the latter approach, starting from a substituted pyridine precursor.

start 2-amino-5-bromopyridine step1 Diazotization (NaNO2, HBr) start->step1 intermediate1 5-bromo-2-diazoniopyridine step1->intermediate1 step2 Reduction (SnCl2) intermediate1->step2 intermediate2 5-bromo-2-hydrazinylpyridine step2->intermediate2 step3 Condensation with 3-cyclopropyl-3-oxopropanenitrile intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Protocol: Synthesis of this compound

Materials:

  • 2-amino-5-bromopyridine

  • Sodium nitrite (NaNO2)

  • Hydrobromic acid (HBr, 48%)

  • Tin(II) chloride (SnCl2)

  • 3-cyclopropyl-3-oxopropanenitrile

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Diazotization and Reduction to Hydrazine:

    • Dissolve 2-amino-5-bromopyridine in aqueous HBr.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of NaNO2 dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • Slowly add a solution of SnCl2 in concentrated HCl to the diazonium salt solution at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Basify the mixture with a concentrated NaOH solution until a precipitate forms.

    • Extract the product, 5-bromo-2-hydrazinylpyridine, with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Condensation and Cyclization:

    • Dissolve the crude 5-bromo-2-hydrazinylpyridine and 3-cyclopropyl-3-oxopropanenitrile in ethanol.

    • Add a catalytic amount of a base (e.g., piperidine or triethylamine).

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Functionalization for Organic Electronics Applications

The bromine atom at the 5-position is a key feature of this molecule, providing a reactive site for introducing various functional groups through palladium-catalyzed cross-coupling reactions. This allows for the systematic tuning of the material's optoelectronic properties.

Suzuki Coupling: Introducing Aryl Moieties

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents.[1][2] This is particularly useful for extending the π-conjugation of the molecule, which can red-shift the absorption and emission spectra and influence the charge transport properties.

start 5-Bromo-3-cyclopropyl- 1H-pyrazolo[3,4-b]pyridine reagents Arylboronic acid (e.g., phenylboronic acid) Pd(PPh3)4, Base (e.g., K2CO3) start->reagents product 5-Aryl-3-cyclopropyl- 1H-pyrazolo[3,4-b]pyridine reagents->product

Caption: General scheme for Suzuki coupling on the pyrazolo[3,4-b]pyridine core.

Buchwald-Hartwig Amination: Introducing Amino Groups

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing amine functionalities.[3][4] This is a valuable strategy for creating hole-transporting materials, as arylamines are known to facilitate efficient hole injection and transport.

start 5-Bromo-3-cyclopropyl- 1H-pyrazolo[3,4-b]pyridine reagents Amine (e.g., Carbazole) Pd catalyst, Ligand, Base start->reagents product 5-Amino-3-cyclopropyl- 1H-pyrazolo[3,4-b]pyridine reagents->product

Caption: General scheme for Buchwald-Hartwig amination on the pyrazolo[3,4-b]pyridine core.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of the pyrazolo[3,4-b]pyridine core, particularly pyrazoloquinolines, have shown significant promise as blue-emitting materials in OLEDs.[5] Their rigid, planar structure can lead to high photoluminescence quantum yields (PLQYs) and good color purity. This compound and its derivatives can be explored as emitters, hosts, or charge-transporting materials in OLEDs.

Proposed OLED Device Architecture

A common and effective architecture for a simple, solution-processed OLED incorporating a novel emitter is a single active layer device using a host matrix.[6]

cluster_device OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (Optional) Cathode->ETL Emissive_Layer Emissive Layer: Host (e.g., PVK) doped with 5-functionalized-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine ETL->Emissive_Layer HTL Hole Transport Layer (e.g., PEDOT:PSS) Emissive_Layer->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Substrate (Glass or Flexible) Anode->Substrate

Caption: A representative OLED device architecture utilizing a pyrazolo[3,4-b]pyridine derivative.

Protocol: Fabrication of a Solution-Processed OLED

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Poly(N-vinylcarbazole) (PVK)

  • 5-functionalized-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (as dopant)

  • Chlorobenzene (or other suitable organic solvent)

  • Aluminum (Al) for cathode deposition

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat the PEDOT:PSS dispersion onto the ITO surface at a suitable speed (e.g., 3000 rpm for 60 s).

    • Anneal the substrates on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of PVK and the 5-functionalized-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine dopant in chlorobenzene. The doping concentration will need to be optimized (typically 1-10 wt%).

    • Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox.

    • Anneal the film at 80 °C for 30 minutes to remove residual solvent.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporation chamber.

    • Deposit a 100 nm layer of Al as the cathode at a pressure below 10^-6 Torr.

  • Encapsulation and Characterization:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

    • Characterize the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated devices.

Future Outlook and Potential in Other Organic Electronic Devices

While this application note has focused on the potential of this compound in OLEDs, its versatile chemistry and promising electronic properties suggest its utility in a broader range of organic electronic devices.

  • Organic Field-Effect Transistors (OFETs): By appropriate functionalization to promote intermolecular π-π stacking, derivatives of this core could be investigated as n-type or p-type semiconductors in OFETs.

  • Organic Photovoltaics (OPVs): The tunable HOMO/LUMO levels make these compounds interesting candidates for use as non-fullerene acceptors or as components in donor materials for OPVs.

  • Chemosensors: The pyrazolo[3,4-b]pyridine scaffold has been explored for its fluorescence sensing capabilities, an area where the 5-bromo derivative provides a platform for attaching specific recognition moieties.[7]

The continued exploration of this compound and its derivatives is poised to unlock new possibilities in the design and fabrication of high-performance organic electronic devices. Its synthetic accessibility and the potential for precise tuning of its properties make it a valuable addition to the materials scientist's toolbox.

References

  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Organic Light Emitting Diodes (OLEDs). Universal Display Corporation. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and properties of fluorescence dyes: tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with intramolecular charge transfer character. PubMed. Available at: [Link]

  • OLED Display Technology Architecture and Its Applications. ElProCus. Available at: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available at: [Link]

  • The OLED device architecture (a) as well as the chemical structures (b) and absorption spectra (c) of the materials in the EML. ResearchGate. Available at: [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. Royal Society of Chemistry. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

Sources

Application Note: The Strategic Use of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its remarkable versatility and frequent appearance in a multitude of bioactive agents, particularly kinase inhibitors.[1][2] Its structure, reminiscent of purine bases, allows it to form key hydrogen bond interactions within the ATP-binding sites of many enzymes. This application note details the strategic utility of a specific derivative, 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine , as a high-value fragment for use in Fragment-Based Drug Design (FBDD).

The power of this fragment lies in the intelligent combination of its three core components:

  • The Pyrazolo[3,4-b]pyridine Core: This bicyclic system provides a rigid framework with strategically positioned hydrogen bond donors (pyrazole N-H) and acceptors (pyridine and pyrazole nitrogens) essential for anchoring within a protein's active site.

  • The 3-Cyclopropyl Group: This small, rigid aliphatic ring introduces a three-dimensional character, which is advantageous for probing hydrophobic pockets that are often intolerant of larger, more flexible alkyl groups. Its compact nature helps maintain a low molecular weight, a key tenet of FBDD.

  • The 5-Bromo Substituent: The bromine atom serves a dual purpose. It can act as a halogen bond donor, a specific and increasingly appreciated non-covalent interaction in drug design. More critically, it functions as a versatile synthetic handle, or "vector," for rapid chemical elaboration using robust cross-coupling chemistries.[3][4]

This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, screening methodologies, and synthetic protocols for effectively leveraging this fragment in a typical FBDD campaign.

Fragment Quality Assessment & Physicochemical Properties

For a fragment to be a successful starting point, it must possess favorable physicochemical properties that adhere to the "Rule of Three," ensuring good aqueous solubility for biophysical screening and high "ligand efficiency" (LE).[5][6][7][8][9] this compound is an exemplary fragment that meets these criteria.

PropertyValue (Calculated/Estimated)"Rule of Three" GuidelineRationale & Significance
Molecular Weight (MW) ~238.08 g/mol < 300 DaLow MW provides a greater chemical space to explore during the hit-to-lead optimization process without exceeding drug-like property limits.[5]
cLogP ~2.2≤ 3Ensures adequate aqueous solubility, which is critical for biophysical screening methods that require high compound concentrations (mM range).[6]
Hydrogen Bond Donors (HBD) 1 (pyrazole N-H)≤ 3The single, well-defined HBD is ideal for forming a specific, directional interaction that anchors the fragment in the target.[8]
Hydrogen Bond Acceptors (HBA) 2 (pyrazole & pyridine N)≤ 3Provides additional anchoring points without creating excessive polarity that could hinder cell permeability in later stages.[8]
Rotatable Bonds 1≤ 3The rigid structure reduces the entropic penalty upon binding, leading to more efficient binding and clearer structure-activity relationships (SAR).

Note: Physicochemical properties are estimated based on the parent scaffold 5-Bromo-1H-pyrazolo[3,4-b]pyridine (MW: 198.02) and the addition of a cyclopropyl group.[10]

Application in a Fragment-Based Drug Design (FBDD) Workflow

The true value of this fragment is realized when integrated into a structured FBDD campaign. The process transforms a weakly binding "hit" into a potent "lead" compound through iterative, structure-guided design.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Analysis cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (containing title compound) Screen Biophysical Screening (SPR, TSA, X-ray) FragLib->Screen Screen vs. Target Hit Fragment Hit (μM - mM Affinity) Screen->Hit Identify Binders Xray X-ray Crystallography Hit->Xray Validate Binding BindingMode Determine Binding Mode & Elaboration Vectors Xray->BindingMode Chem Structure-Guided Chemistry (Protocols 1 & 2) BindingMode->Chem Design Analogs SAR Generate Analogs & Measure Potency (SAR) Chem->SAR SAR->Chem Iterate Lead Potent Lead (nM Affinity) SAR->Lead Optimize

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Part A: Fragment Library Screening & Hit Identification

The initial step involves screening a library of fragments against the protein target. Due to the expected weak binding affinity of fragments, highly sensitive biophysical techniques are required.

  • Recommended Techniques:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data (KD).

    • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): Detects ligand binding through changes in protein thermal stability (ΔTm).

    • X-ray Crystallography: The gold standard for FBDD, as it provides direct, unambiguous evidence of binding and the precise binding location and orientation, making it both a screening and validation tool.[11][12][13][14][15]

Part B: Hit Validation and Structural Biology

Once a hit is identified, determining its crystal structure in complex with the target protein is paramount. This step provides the causal understanding required for rational, structure-guided optimization. The crystal structure reveals the precise interactions and, crucially, the exit vector of the 5-bromo substituent relative to the protein surface.

Binding_Mode cluster_target Protein Active Site cluster_fragment Fragment Core HBD_pocket H-Bond Donor (e.g., Asp) HBA_pocket H-Bond Acceptor (e.g., Backbone C=O) HYD_pocket Hydrophobic Pocket (e.g., Leu, Val) SOL_channel Solvent Channel (Exit Vector) Fragment Fragment->HBD_pocket H-Bond (Donor) Fragment->HBA_pocket H-Bond (Acceptor) Fragment->HYD_pocket Hydrophobic Fragment->SOL_channel Elaboration Vector (Br)

Caption: Key interactions of the pyrazolopyridine scaffold.

Part C: Hit-to-Lead Optimization via Fragment Evolution

With the binding mode confirmed, the 5-bromo position serves as the primary attachment point for chemical elaboration to gain additional interactions and increase potency. The following protocols for palladium-catalyzed cross-coupling reactions are central to this process.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Objective: To introduce aryl or heteroaryl moieties at the 5-position to probe for additional π-stacking or hydrophobic interactions, or to introduce new vectors for further growth.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl-boronic Acid or Ester (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)

  • Base: K₂CO₃ or Na₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture) or DME

Procedure:

  • To a microwave vial or Schlenk tube, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with stirring at 80-120 °C for 2-16 hours. Microwave irradiation (e.g., 135 °C for 40 minutes) can significantly accelerate the reaction.[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired coupled product.

Causality Note: The choice of palladium catalyst and ligand is crucial. For electron-deficient pyridines, catalysts with electron-rich phosphine ligands often improve reaction efficiency.[17][18] The base is required to activate the boronic acid for transmetalation to the palladium center.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To introduce primary or secondary amines at the 5-position, which can act as potent hydrogen bond donors or serve as linkers to more complex chemical groups.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 - 2.0 eq)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (0.02 eq) or a G3/G4 Buchwald Precatalyst (0.02 eq)

  • Ligand: XPhos, SPhos, or BINAP (0.04 eq)

  • Base: NaOtBu or K₃PO₄ (1.5 - 2.0 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine and then the this compound.

  • Seal the vessel and heat the reaction mixture with stirring at 80-110 °C. The reaction time can vary from 4 to 24 hours.[19][20][21][22][23]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired aminopyridine derivative.

Causality Note: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[23] Sterically hindered phosphine ligands (like XPhos) are often superior for coupling heteroaryl halides. Strong, non-nucleophilic bases like NaOtBu are typically used to deprotonate the amine without competing in the reaction.

Case Study: Application in Kinase Inhibitor Design

The pyrazolo[3,4-b]pyridine scaffold is a proven "hinge-binder" in many kinase inhibitors, including those targeting TRK and TBK1.[24][25][26][27] Let's consider a hypothetical scenario targeting a generic kinase.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP->ADP) pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase Blocks ATP Site

Caption: Simplified kinase signaling pathway and point of inhibition.

An initial screen identifies this compound as a weak binder to our target kinase. X-ray crystallography confirms it binds to the hinge region, with the 5-bromo group pointing towards a solvent-exposed channel adjacent to a small hydrophobic pocket.

Fragment Evolution Strategy:

  • Initial Hit: The starting fragment shows weak, millimolar affinity.

  • Iteration 1 (Suzuki Coupling): Using Protocol 1, a 4-methoxyphenyl group is added. This group is designed to occupy the adjacent hydrophobic pocket. A significant increase in potency is observed.

  • Iteration 2 (Buchwald-Hartwig Amination): Using Protocol 2, a (dimethylamino)ethyl-amine is coupled to a new derivative. This modification aims to form a salt bridge with a distal aspartate residue identified in the crystal structure, further boosting affinity into the nanomolar range.

CompoundStructureModification via ProtocolTarget IC₅₀Ligand Efficiency (LE)
Fragment Hit This compoundN/A1500 µM0.35
Analog 1 5-(4-methoxyphenyl)-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine1 (Suzuki)2.5 µM0.39
Analog 2 5-(N,N-dimethylamino)ethylamino-3-cyclopropyl...2 (Buchwald-Hartwig)30 nM0.42

Note: Data is hypothetical for illustrative purposes.

Synthesis of Parent Fragment

The title fragment can be synthesized from commercially available precursors. A common route involves the cyclization of a substituted aminopyrazole with a suitable dicarbonyl equivalent, or the cyclization of a substituted pyridine derivative with hydrazine. A plausible route starts from a substituted pyridine.[28][29]

Protocol 3: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine This protocol is for the parent scaffold and would require adaptation for the 3-cyclopropyl derivative, likely starting with a cyclopropyl-substituted precursor.

Materials:

  • 5-Bromo-2-fluoro-3-formylpyridine (1.0 eq)

  • Anhydrous Hydrazine (2.8 eq)

  • Ethanol

Procedure:

  • Dissolve 5-Bromo-2-fluoro-3-formylpyridine (e.g., 20 g, 0.1 mol) in ethanol in a round-bottom flask.[28]

  • Add anhydrous hydrazine (e.g., 18 g, 0.56 mol) to the solution.

  • Heat the mixture to reflux and maintain overnight with stirring.

  • Monitor the reaction for the complete consumption of the starting material by TLC (e.g., petroleum ether/EtOAc 2:1).

  • Once complete, cool the reaction and concentrate the volume in vacuo to approximately 50 mL.

  • Pour the concentrated mixture into 500 mL of water, which should induce precipitation of the product.

  • Filter the resulting solid, wash thoroughly with water, followed by a small amount of ether.

  • Dry the solid in vacuo to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid (typical yield: ~46%).[28]

Conclusion

This compound represents a highly valuable and strategically designed fragment for modern drug discovery campaigns. Its adherence to the "Rule of Three," combined with a rigid, three-dimensional character and a synthetically versatile bromine handle, makes it an ideal starting point for FBDD. The robust and well-documented Suzuki-Miyaura and Buchwald-Hartwig coupling reactions provide reliable pathways for rapid, structure-guided evolution from a weakly active hit to a potent, optimized lead compound. The successful application of this fragment, particularly in the competitive field of kinase inhibitor design, underscores the power of combining privileged scaffolds with the principles of fragment-based discovery.

References

  • Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]

  • Scott, A. D., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Biochemistry, 53(33), 5333-5349. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • de Souza, G. A., & de Azevedo, W. F., Jr. (2023). The 'rule of three' for fragment-based drug discovery: Where are we now?. Drug Discovery Today. (Pre-proof available). [Link]

  • Gill, A. L., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 4), 443-448. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(9), 1533-1540. [Link]

  • Wang, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]

  • Jhoti, H., et al. (2013). The rule of three at ten. Nature Reviews Drug Discovery, 12(7), 501. [Link]

  • Barlaam, B., et al. (2010). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 53(10), 4124-4135. [Link]

  • Wikipedia contributors. (2023, December 2). Fragment-based lead discovery. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • PubMed. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Practical Fragments. (2011, November 10). Pushing the Rule of 3. [Link]

  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Congreve, M., et al. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2824-2833. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Urgaonkar, S., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Wikipedia contributors. (2023, December 13). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Zhang, Z-Q., et al. (2014). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 12(44), 8974-8981. [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 177-186. [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]

  • Lavilla, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Chemsrc. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. Retrieved from [Link]

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Application Note: A High-Throughput Screening Cascade for the Discovery of Novel Kinase Inhibitors from a 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine Analog Library

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1][2][3][4] Its unique arrangement of hydrogen bond donors and acceptors facilitates strong interactions within the ATP-binding pocket of numerous kinases, making it an ideal starting point for inhibitor design.[4] This application note details a comprehensive, field-proven high-throughput screening (HTS) cascade designed to efficiently identify and validate novel kinase inhibitors from a library of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine analogs. We present a multi-stage strategy, beginning with a robust biochemical primary screen and progressing through hit confirmation, orthogonal validation, and cell-based secondary assays. The causality behind each experimental choice is explained, providing researchers with a self-validating framework to triage hits and select the most promising candidates for lead optimization.

Introduction: The Strategic Imperative for a Screening Cascade

The discovery of novel kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology.[5][6][7] The sheer volume of compounds in a typical screening library necessitates a systematic, funnel-like approach to identify true, on-target modulators while eliminating artifacts and undesirable compounds. A multi-step cascade is essential for efficiently allocating resources, ensuring that only the highest quality hits advance.[8][9] This process is not merely a series of experiments but a logical progression designed to build confidence in a hit's biological activity and mechanism of action.

Our workflow is designed around three core phases:

  • Primary Screening: Rapidly identify all compounds exhibiting any activity against the target kinase at a single concentration.

  • Hit Confirmation & Potency: Validate the initial hits and quantify their potency by determining half-maximal inhibitory concentrations (IC50).

  • Orthogonal & Cellular Validation: Confirm the mechanism of action using different assay technologies and verify target engagement and functional effects in a cellular context.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Orthogonal & Cellular Validation cluster_3 Outcome Primary Primary HTS (Single Concentration, e.g., 10 µM) Biochemical Assay (TR-FRET) QC Data Analysis & Quality Control (Z'-Factor > 0.5) Primary->QC Raw Data Hits Primary Hits QC->Hits Hit Selection DoseResponse Dose-Response Assay (10-point curve) Biochemical IC50 Determination ConfirmedHits Confirmed, Potent Hits DoseResponse->ConfirmedHits IC50 < 1 µM Hits->DoseResponse ATP_Comp ATP Competition Assay (Mechanism of Action) ConfirmedHits->ATP_Comp Cell_Engage Cellular Target Engagement (e.g., NanoBRET, CETSA) ConfirmedHits->Cell_Engage Cell_Viability Cell Viability Assay (Functional Outcome) ConfirmedHits->Cell_Viability Lead_Opt Validated Hits for Lead Optimization (SAR) ATP_Comp->Lead_Opt Cell_Engage->Lead_Opt Cell_Viability->Lead_Opt

Caption: The High-Throughput Screening (HTS) Funnel.

Phase I: Primary Screening Protocol

The primary screen's objective is maximum sensitivity and throughput. A biochemical assay is chosen for its simplicity and direct measurement of enzyme inhibition, avoiding the complexities of cellular systems at this early stage.[10][11] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its homogeneous ("mix-and-read") format, low background, and reduced interference from fluorescent library compounds.[12][13]

Protocol: TR-FRET Biochemical Kinase Assay

This protocol is optimized for a 384-well plate format.

A. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA).

  • Kinase Solution: Dilute the recombinant kinase enzyme in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically during assay development to yield a robust signal window.

  • Substrate/ATP Solution: Prepare a 4X solution containing the biotinylated peptide substrate and ATP in Assay Buffer. Crucially, the ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors, which is the expected mechanism for this scaffold.[14][15]

  • Detection Solution: Prepare a 2X solution containing the detection reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin (SA-APC)) in detection buffer.

  • Compound Plates: Serially dilute the this compound library compounds in 100% DMSO. Use acoustic dispensing technology to transfer nanoliter volumes into the assay plates for a final screening concentration of 10 µM and a final DMSO concentration ≤ 0.5%.

B. Assay Procedure:

  • Compound Addition: Add 50 nL of compound in DMSO to the appropriate wells of a 384-well assay plate. For controls, add 50 nL of DMSO (0% inhibition, high signal) or a known potent inhibitor (100% inhibition, low signal).

  • Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells.

  • Initiate Reaction: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes (optimize based on kinase kinetics).

  • Stop & Detect: Add 10 µL of the 2X Detection Solution to stop the reaction and initiate the detection process.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on a TR-FRET-compatible plate reader, measuring emissions at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

Data Analysis and Quality Control

The quality of an HTS campaign is defined by its statistical robustness. The Z'-factor is the industry standard for this purpose, as it incorporates both the dynamic range of the assay and the data variation.[16][17][18][19][20]

Z'-Factor Calculation: Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| )

An assay is considered excellent and suitable for HTS when the Z'-factor is > 0.5 .[20][21] Hits are typically identified as compounds that cause an inhibition signal greater than 3 standard deviations from the mean of the DMSO (0% inhibition) controls.

ParameterExample ValueInterpretation
Total Compounds Screened150,000The size of the analog library.
Primary Hit Rate1.1%A manageable rate for follow-up studies.
Mean Z'-Factor0.78Indicates an excellent, robust primary assay.

Phase II: Hit Confirmation and Potency Determination

Primary hits must be re-tested to eliminate false positives arising from experimental error. Confirmed hits are then evaluated in a dose-response format to determine their potency (IC50).

Protocol: 10-Point IC50 Determination
  • Compound Plating: For each confirmed primary hit, create a 10-point, 3-fold serial dilution series in DMSO, starting at a top concentration of 100 µM.

  • Assay Execution: Perform the same TR-FRET biochemical assay as described in Phase I, using the serially diluted compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to high and low controls.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the resulting curve to a four-parameter logistic equation to determine the IC50 value.

Dose_Response cluster_0 Dose-Response Curve IC50 IC50 graph

Caption: IC50 is the concentration for 50% inhibition.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC50 (nM)
Analog-00195%75
Analog-00288%210
Analog-00375%850
Analog-00462%1,500
Analog-00591%120

Phase III: Orthogonal and Cellular Validation

This phase is critical for ensuring that the observed activity is real and not an artifact of the primary assay technology.[9][22] It also represents the crucial transition from a purely biochemical context to a more physiologically relevant cellular environment.[23][24][25]

Protocol 1: ATP Competition Assay

This assay determines if the inhibitors act via the expected mechanism of competing with ATP.[26][27]

  • Assay Setup: Perform the biochemical kinase assay for the most potent hits.

  • Variable ATP: Run parallel dose-response experiments at three different ATP concentrations: low (0.1x Km), medium (1x Km), and high (10x Km).

  • Interpretation: For an ATP-competitive inhibitor, the measured IC50 value will increase as the concentration of ATP increases.[14][27] A non-competitive or allosteric inhibitor's IC50 will remain largely unaffected by the ATP concentration.[28]

Compound IDIC50 at 0.1x Km ATPIC50 at 1x Km ATPIC50 at 10x Km ATPConclusion
Analog-0018 nM75 nM730 nMATP Competitive
Analog-00515 nM120 nM1150 nMATP Competitive
Protocol 2: Cellular Target Engagement Assay

This confirms that the compound can cross the cell membrane and physically bind to its intended target.

  • Assay Choice: Select a suitable technology such as NanoBRET™ Target Engagement or Cellular Thermal Shift Assay (CETSA).

  • Cell Line: Use a human cell line that expresses the target kinase at endogenous or stably transfected levels.

  • Procedure: Treat cells with varying concentrations of the inhibitor.

  • Detection: Measure target engagement according to the specific assay protocol (e.g., luminescence ratio for NanoBRET™, protein aggregation for CETSA).

  • Data Analysis: Calculate the EC50, the concentration required for 50% target engagement in a cellular environment.

Protocol 3: Cell Viability / Proliferation Assay

This assay assesses the functional consequence of target inhibition.

  • Cell Line Selection: Use a cancer cell line where the target kinase is a known driver of proliferation or survival.

  • Assay Method: Employ a robust viability assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels as an indicator of metabolic activity.[23]

  • Procedure: Seed cells in 384-well plates, allow them to adhere, and treat with a dose-response of the inhibitor for 72 hours.

  • Data Analysis: Measure luminescence and calculate the GI50, the concentration required to inhibit cell growth by 50%.

Hit Triage and Advancement

The final step involves integrating all data to make an informed decision on which compounds to advance to lead optimization. A high-quality hit is not necessarily the most potent in the biochemical assay, but one that demonstrates a balanced profile.

Hit_Triage cluster_criteria Triage Criteria Input Confirmed Hits (IC50 < 1 µM) C1 Biochemical Potency (IC50 < 100 nM) Input->C1 C2 ATP Competitive (IC50 shifts with [ATP]) C1->C2 C3 Cellular Activity (GI50 < 1 µM) C2->C3 C4 Selectivity Window (GI50 / EC50 < 10) C3->C4 Output Advance to Lead Optimization C4->Output

Caption: Decision workflow for hit advancement.

Example Hit Profile for Advancement:

ParameterAnalog-001Interpretation
Biochemical IC5075 nMPotent target inhibition.
MechanismATP CompetitiveConfirmed, desirable mechanism.
Cellular Target Engagement EC50250 nMGood cell permeability and target binding.
Cell Viability GI50700 nMOn-target anti-proliferative effect.
Selectivity Window (GI50/EC50) 2.8 A strong indicator that cell death is caused by target engagement.

Conclusion

This application note provides a robust, multi-stage framework for the high-throughput screening of a this compound analog library. By systematically progressing from a broad primary screen to specific mechanistic and cell-based assays, this cascade maximizes the probability of identifying clinically relevant kinase inhibitors. The emphasis on assay quality control (Z'-factor), orthogonal validation, and the transition to cellular models ensures that the hits selected for the resource-intensive lead optimization phase are of the highest quality, possessing confirmed potency, mechanism of action, and cellular activity.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Hughes, J. P., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.
  • Mayr, L. M., & Bojanic, D. (2009). Hit-to-Lead: Hit Validation and Assessment. PubMed.
  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • NIH. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology.
  • BellBrook Labs. (n.d.). Biochemical HTS Assay Kits.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Renslo, A. R. (2020). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery.
  • Carna Biosciences. (2019). The significance of ATP concentration in cell-free and cell-based assays.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
  • Zhang, X. D. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
  • Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery.
  • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • Ghorab, M. M., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry.
  • BMG LABTECH. (2025). The Z prime value (Z´).
  • Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • Abdellatif, K. R. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • ProQinase GmbH. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research.
  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Sino Biological, Inc. (2026). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. PR Newswire UK.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical heterocyclic compound. Pyrazolo[3,4-b]pyridines are significant scaffolds in medicinal chemistry, known for their diverse biological activities.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during synthesis.

I. Overview of Synthetic Strategies

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can generally be approached in two ways:

  • Pyridine Ring Formation onto a Pre-existing Pyrazole: This is a common and often preferred method, starting with a substituted aminopyrazole.[3]

  • Pyrazole Ring Formation onto a Pre-existing Pyridine: This strategy involves the cyclization of a hydrazine derivative on a pyridine scaffold.[2][4]

The yield and purity of this compound are highly dependent on the chosen route and the careful control of reaction parameters.

II. Troubleshooting Guide: Low Yield and Impurities

This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.[5]

A1: Key Areas for Optimization:

  • Purity of Starting Materials: The purity of the initial reactants, especially the aminopyrazole, is paramount. Impurities can significantly hinder the reaction progress.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallization or column chromatography of the reactants may be necessary before proceeding.[5]

  • Catalyst Selection and Loading: The choice of catalyst can dramatically influence the reaction's efficiency.

    • Recommendation: While common acidic catalysts like acetic acid are used, exploring Lewis acids such as ZrCl₄ could be beneficial.[2][5] The catalyst loading should also be optimized; for instance, some solid-supported catalysts show optimal performance at specific, low concentrations.[5][6]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Recommendation: A solvent screen is highly recommended. Ethanol is a frequently used solvent.[5][6] In some cases, solvent-free conditions at elevated temperatures have resulted in high yields.[5]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or the degradation of the desired product.

    • Recommendation: The reaction temperature should be carefully optimized. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal time to stop the reaction.[5]

Q2: I am observing the formation of regioisomers. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials.[3][5]

A2: Strategies to Enhance Regioselectivity:

  • Choice of Starting Materials: When using a 1,3-dicarbonyl compound, its symmetry is a key determinant of regioselectivity. If the two carbonyl groups have very different electrophilicity, a higher regioselectivity can be achieved.[3][7]

  • Reaction Conditions: The selection of the catalyst and solvent can influence the regiochemical outcome. It is advisable to consult the literature for syntheses of analogous molecules to guide your choices.[5]

  • Separation of Isomers: If the formation of regioisomers cannot be completely suppressed, efficient separation is necessary.

    • Protocol: Flash column chromatography is the most common method for separating regioisomers. A gradient elution using a mixture of hexane and ethyl acetate is a good starting point for many organic compounds.[5]

Q3: My final product is difficult to purify. What are the best practices for the work-up and purification of this compound?

The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[5]

A3: Purification Protocol:

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove inorganic salts and the catalyst. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a mild aqueous basic solution.[1][4]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[5]

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[5]

  • Recrystallization: If the product obtained after column chromatography is a solid, recrystallization can be an effective final purification step to obtain a highly pure compound.

III. Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for 5-Bromo-1H-pyrazolo[3,4-b]pyridine, a related precursor?

A: A frequently cited method involves the reaction of 5-bromo-2-fluoro-3-formylpyridine with anhydrous hydrazine in ethanol, heated to reflux.[8] Another approach starts from 5-bromo-2-hydrazinopyridine hydrochloride, which undergoes intramolecular cyclization in N,N-Dimethylformamide (DMF) at reflux.[4]

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. UV light (254 nm) is a common visualization technique for these aromatic compounds.[5]

Q: Are there any "green" synthesis approaches for pyrazolo[3,4-b]pyridines?

A: Yes, there is growing interest in developing more environmentally friendly synthetic methods. Some approaches utilize microwave irradiation or grinding techniques to reduce reaction times and the use of volatile organic solvents.[2]

IV. Experimental Workflow and Data Presentation

Optimizing Reaction Conditions: A Tabulated Guide
ParameterInitial ConditionOptimization StrategyExpected Outcome
Catalyst Acetic AcidScreen Lewis acids (e.g., ZrCl₄) and solid-supported catalysts.Increased reaction rate and yield.
Solvent EthanolTest a range of solvents with varying polarities (e.g., Dioxane, DMF, Toluene).[1][4]Improved solubility of reactants and enhanced reaction kinetics.
Temperature Room TemperatureGradually increase the temperature and monitor by TLC.Faster reaction times and improved conversion.
Reactant Ratio 1:1Vary the stoichiometry of the reactants.Drive the reaction to completion and minimize side products.
General Troubleshooting Workflow

G cluster_purity Purity Check cluster_conditions Condition Optimization cluster_isomers Regioselectivity cluster_workup Purification start Low Yield or Impurities Identified purity Check Purity of Starting Materials start->purity conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) purity->conditions If pure purify_sm Purify Starting Materials (Recrystallization/Chromatography) purity->purify_sm If impure isomers Regioisomer Formation? conditions->isomers optimize_t Optimize Temperature conditions->optimize_t workup Evaluate Work-up and Purification optimize_extraction Optimize Extraction Protocol workup->optimize_extraction isomers->workup If not an issue modify_sm Modify Starting Materials isomers->modify_sm Yes separate Optimize Chromatographic Separation isomers->separate Yes purify_sm->conditions optimize_s Screen Solvents optimize_t->optimize_s optimize_c Screen Catalysts optimize_s->optimize_c end Improved Yield and Purity optimize_c->end separate->end optimize_chromatography Optimize Chromatography optimize_extraction->optimize_chromatography recrystallize Attempt Recrystallization optimize_chromatography->recrystallize recrystallize->end

Caption: A decision-making workflow for troubleshooting low yields and impurities.

V. References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from

  • ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1635-1642. Retrieved from

  • National Center for Biotechnology Information. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from

  • ChemicalBook. (n.d.). 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis. Retrieved from

  • ResearchGate. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from

  • Guidechem. (n.d.). How to Prepare 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine?. Retrieved from

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from

Sources

Technical Support Center: Purification of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound. Drawing from established principles in heterocyclic chemistry and practical laboratory experience, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the attainment of high-purity material essential for downstream applications.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other therapeutic agents.[1] The purification of this and similar nitrogen-containing heterocycles, however, can be non-trivial. The presence of basic nitrogen atoms in the pyrazolopyridine core can lead to challenging interactions with standard purification media, such as silica gel, often resulting in peak tailing, poor separation, and even product degradation. Furthermore, the synthetic routes to this compound can generate a variety of impurities, including regioisomers and unreacted starting materials, which may possess similar physicochemical properties to the desired product, complicating their removal.

This guide will address these challenges systematically, providing you with the knowledge to anticipate, diagnose, and resolve common purification issues.

Troubleshooting Guide

This section is designed to provide rapid solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Significant peak tailing or streaking on silica gel TLC/column chromatography. The basic nitrogen atoms of the pyrazolopyridine ring are interacting with acidic silanol groups on the silica surface.1. Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia solution, to the eluent to neutralize the acidic sites on the silica gel. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. 3. Reversed-Phase Chromatography: If the compound and impurities have sufficient solubility, reversed-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, can be highly effective.
Poor separation of the desired product from impurities. 1. Inappropriate Solvent System: The polarity of the eluent may not be optimized for the separation. 2. Co-elution of Isomers: Regioisomers formed during synthesis may have very similar polarities. 3. Column Overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase.1. Systematic TLC Analysis: Screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find the optimal conditions for separation. 2. Gradient Elution: Employ a shallow gradient of the eluting solvent to improve the resolution of closely eluting compounds. 3. High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC may be necessary to achieve high purity. 4. Reduce Sample Load: Ensure the sample load is appropriate for the column size, typically 1-5% of the stationary phase weight for flash chromatography.[2]
Product appears to be "stuck" on the silica gel column. The compound is highly polar and is strongly adsorbed to the silica gel.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in the eluent system (e.g., increase the methanol concentration in a dichloromethane/methanol mixture). 2. Use a Stronger Eluent: A solvent system containing a small amount of acetic acid or formic acid can sometimes help to elute highly adsorbed basic compounds, though this should be used with caution as it can be detrimental to some compounds.
Low recovery after crystallization. 1. Sub-optimal Crystallization Solvent: The chosen solvent may be too good a solvent for the compound, leading to significant losses in the mother liquor. 2. Precipitation vs. Crystallization: The compound may be "crashing out" of solution as an amorphous solid or oil rather than forming well-defined crystals.1. Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find a system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. 2. Controlled Cooling: Allow the heated solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. 3. Anti-Solvent Addition: Dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) until turbidity is observed. Then, allow the solution to stand and crystallize.
Formation of an oil instead of a solid during crystallization. The melting point of the compound may be low, or it may be impure, leading to a depression of the melting point.1. Trituration: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 2. Purify Further: The oil may be an indication of significant impurities. Re-purify the material using chromatography before attempting crystallization again.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter in the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route employed. However, for common syntheses starting from a substituted aminopyrazole and a 1,3-dicarbonyl compound or its equivalent, you can anticipate the following:

  • Unreacted Starting Materials: Residual aminopyrazole or the dicarbonyl compound.

  • Regioisomers: If a non-symmetrical dicarbonyl compound is used, the formation of an undesired regioisomer is possible.[3]

  • Dihydropyrazolo[3,4-b]pyridine Intermediate: In some syntheses, a dihydropyridine intermediate is formed which requires an oxidation step to yield the final aromatic product. Incomplete oxidation will result in this impurity.[3]

  • Byproducts from Side Reactions: Depending on the reaction conditions, various byproducts can form. A thorough analysis of your crude reaction mixture by TLC, LC-MS, and ¹H NMR is crucial for identifying unknown impurities.

Q2: I am observing significant streaking on my silica gel TLC plate. How can I get clean spots to better assess the purity of my sample?

A2: Streaking of basic compounds on silica is a very common issue. To obtain well-defined spots on your TLC plate, you can add a small amount of triethylamine (typically 0.1-1%) to your developing solvent system. This will neutralize the acidic silanol groups on the silica plate and prevent the strong ionic interactions that cause streaking.

Q3: Is crystallization a viable primary purification method for this compound?

A3: Crystallization can be an excellent purification technique, particularly for removing minor impurities and for obtaining a highly pure, crystalline final product.[4] However, it is often most effective after an initial purification step, such as flash chromatography, to remove the bulk of the impurities. The success of crystallization is highly dependent on finding a suitable solvent system where the compound has a steep solubility curve with respect to temperature. Ethanol is often a good starting point for the recrystallization of such heterocyclic compounds.[4]

Q4: What analytical techniques are essential for confirming the purity of my final product?

A4: A combination of analytical techniques is necessary to confirm the purity and identity of your this compound:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and to detect any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound with high resolution. It is advisable to use two different column/eluent systems to ensure no impurities are co-eluting with your main peak.

  • Elemental Analysis (CHN): To confirm the elemental composition of your compound.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.

1. Preparation of the Crude Sample: a. After the reaction work-up, concentrate the crude product under reduced pressure to obtain a solid or a viscous oil. b. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) for TLC analysis.

2. Thin-Layer Chromatography (TLC) Analysis: a. Spot the dissolved crude material onto a silica gel TLC plate. b. Develop the TLC plate in a series of solvent systems to find an eluent that provides good separation of the desired product from impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). c. Aim for an Rf value of approximately 0.2-0.3 for the desired product. d. If streaking is observed, add 0.5% triethylamine to the eluent system.

3. Column Packing: a. Select an appropriately sized flash chromatography column based on the amount of crude material to be purified. b. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). c. Carefully pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. d. Equilibrate the column by passing several column volumes of the initial eluent through the packed silica gel.

4. Sample Loading: a. Dissolve the crude material in a minimal amount of the eluent or a more polar solvent. b. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure. c. Carefully load the dissolved sample or the dry-loaded silica gel onto the top of the packed column.

5. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. b. If a gradient elution is required, gradually increase the proportion of the more polar solvent. c. Collect fractions in test tubes or other suitable containers. d. Monitor the elution of compounds using TLC analysis of the collected fractions.

6. Product Isolation: a. Combine the fractions containing the pure product as determined by TLC. b. Remove the solvent under reduced pressure to yield the purified this compound. c. Confirm the purity and identity of the final product using appropriate analytical techniques (NMR, MS, HPLC).

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis cluster_output Final Product Crude_Product Crude Reaction Mixture Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Initial Purification Crystallization Crystallization Flash_Chromatography->Crystallization Further Purification (Optional) Purity_Check_TLC Purity Check (TLC) Flash_Chromatography->Purity_Check_TLC In-process monitoring Purity_Check_Final Final Purity & Identity Confirmation (NMR, MS, HPLC) Flash_Chromatography->Purity_Check_Final Directly if sufficiently pure Crystallization->Purity_Check_Final Purity_Check_TLC->Flash_Chromatography Combine pure fractions Pure_Product Pure Product (>95%) Purity_Check_Final->Pure_Product

Caption: A generalized workflow for the purification and analysis of this compound.

References

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(3), 175-184. Available from: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (2017). Molecules, 22(11), 1896. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1452. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2014). Arkivoc, 2014(1), 1-45. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. Available from: [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies, 6(1), 1-9. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules, 26(11), 3321. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(1), 23. Available from: [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2016). Molecules, 21(11), 1481. Available from: [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies, 6(1), 1-9. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules, 26(11), 3321. Available from: [Link]

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Technical Support Center: Synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. As Senior Application Scientists, we have compiled this resource to address common challenges and provide scientifically grounded solutions to streamline your experimental workflow.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, focusing on a plausible and widely applicable synthetic strategy.

Assumed Synthetic Pathway:

A common and logical approach to the target molecule involves a two-step process: first, the construction of the 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine core, followed by selective bromination at the 5-position. Our troubleshooting guide will be based on this synthetic rationale.

Q1: My yield of 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is consistently low. What are the likely causes and how can I improve it?

Low yields in the initial cyclization step often stem from issues with the formation of the pyrazole ring or subsequent pyridine ring annulation.

Potential Causes & Solutions:

  • Incomplete Hydrazone Formation: The initial reaction between a cyclopropyl-functionalized 1,3-dicarbonyl compound and hydrazine is crucial.[1][2]

    • Troubleshooting: Ensure your hydrazine is of high purity and anhydrous, as water can hinder the reaction. Running the reaction under inert atmosphere (Nitrogen or Argon) can also be beneficial.

  • Side Reactions of the Cyclopropyl Ketone: The cyclopropyl group can be susceptible to ring-opening under harsh acidic or basic conditions, although it is generally stable.

    • Troubleshooting: Employ milder reaction conditions. If using acid catalysis, consider weaker acids or buffering the reaction mixture. If using a base, avoid excessively strong bases or high temperatures for prolonged periods.

  • Regioselectivity Issues: If using an unsymmetrical 1,3-dicarbonyl precursor, the initial condensation with hydrazine can lead to a mixture of regioisomers, only one of which will lead to the desired product.[1]

    • Troubleshooting: Carefully control the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable isomer. Purification at this stage by column chromatography might be necessary to isolate the correct isomer before proceeding.

  • Inefficient Cyclization: The final ring-closing step to form the pyrazolopyridine can be challenging.

    • Troubleshooting: Optimize the reaction solvent and temperature. High-boiling point solvents like DMF or DMSO can facilitate the cyclization. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for similar heterocyclic formations.[3]

Experimental Protocol: Synthesis of 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

  • To a solution of 1-cyclopropyl-3-(pyridin-2-yl)propane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine.

Q2: I am observing multiple spots on my TLC during the bromination of 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. What are the possible side products?

The bromination of the pyrazolo[3,4-b]pyridine core, while generally selective for the 5-position, can lead to several byproducts.

Potential Side Products & Mitigation Strategies:

  • Over-bromination: The formation of di- or tri-brominated species is a common issue, especially with prolonged reaction times or excess brominating agent.

    • Mitigation: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Add the NBS portionwise at a low temperature (e.g., 0 °C) and monitor the reaction closely by TLC or LC-MS.

  • Ring Opening of the Cyclopropyl Group: While less common with NBS, stronger brominating agents or harsh conditions could potentially lead to the opening of the strained cyclopropane ring.[4]

    • Mitigation: Use a mild brominating agent like NBS. Avoid strong Lewis acids, which can activate the cyclopropyl ring towards nucleophilic attack.

  • Formation of N-Bromo Species: Although less likely to be a stable final product, transient N-bromo intermediates could lead to decomposition pathways.

    • Mitigation: Ensure the reaction work-up effectively quenches any reactive bromine species. A wash with an aqueous solution of sodium thiosulfate is recommended.

Table 1: Common Side Products in the Bromination Step

Side ProductPlausible CauseMitigation Strategy
5,7-Dibromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridineExcess brominating agent, prolonged reaction time.Use 1.0-1.1 equivalents of NBS, monitor reaction closely.
Products of Cyclopropane Ring OpeningHarsh reaction conditions (strong acid/Lewis acid).Use mild conditions (NBS in a suitable solvent like DMF or acetonitrile).
Isomeric Monobrominated ProductsHigh reaction temperatures.Maintain low temperature during the addition of the brominating agent.

Q3: How can I effectively purify the final product, this compound?

Purification can be challenging due to the presence of structurally similar impurities.

Purification Strategies:

  • Column Chromatography: This is the most common and effective method.

    • Tips: Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. Careful monitoring of fractions by TLC is crucial to separate the desired product from closely eluting impurities.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent Selection: Experiment with a range of solvents to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyrazolopyridine ring system can be exploited for purification.

    • Procedure: Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent. This can be effective for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the cyclopropyl group in the context of drug development?

The cyclopropyl group is a valuable substituent in medicinal chemistry. It is considered a "bioisostere" of a phenyl group but with a more rigid, three-dimensional structure. This rigidity can lock the molecule into a specific conformation that enhances binding to a biological target. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites of oxidation.

Q2: Are there alternative methods for the synthesis of the pyrazolo[3,4-b]pyridine core?

Yes, several methods exist. One common alternative is a three-component reaction involving an aminopyrazole, an aldehyde, and a compound with an active methylene group.[1] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q3: How can I confirm the regioselectivity of the bromination reaction?

The most definitive method for confirming the position of the bromine atom is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. These techniques can establish long-range correlations between the bromine-bearing carbon and nearby protons, confirming its position at C5.

Visualizing the Process

Diagram 1: Synthetic Pathway

Synthesis A 1-Cyclopropyl-3-(pyridin-2-yl)propane-1,3-dione C 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine A->C Cyclization B Hydrazine Hydrate B->C E This compound C->E Bromination D N-Bromosuccinimide (NBS) D->E

Caption: Proposed synthetic route to the target molecule.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield of 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine Cause1 Incomplete Hydrazone Formation? Start->Cause1 Cause2 Side Reactions of Cyclopropyl Group? Start->Cause2 Cause3 Regioselectivity Issues? Start->Cause3 Cause4 Inefficient Cyclization? Start->Cause4 Solution1 Use anhydrous hydrazine, inert atmosphere. Cause1->Solution1 Solution2 Use milder reaction conditions. Cause2->Solution2 Solution3 Control temperature, purify intermediate. Cause3->Solution3 Solution4 Optimize solvent and temperature (e.g., DMF, microwave). Cause4->Solution4

Sources

Optimization of reaction conditions for 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Introduction

Welcome to the technical support guide for the synthesis and optimization of this compound. This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development, valued for its role as a versatile intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] The pyrazolo[3,4-b]pyridine scaffold is a core component of numerous bioactive compounds.[1][3] This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during its synthesis, providing in-depth, field-proven insights in a direct question-and-answer format.

General Synthetic Overview

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core typically follows two primary strategies: (A) constructing the pyridine ring onto a pre-existing pyrazole, or (B) forming the pyrazole ring from a substituted pyridine precursor.[4][5] For the target molecule, a common and effective approach involves the condensation of 3-cyclopropyl-1H-pyrazol-5-amine with a suitable 1,3-dielectrophile, followed by bromination, or by starting with a pre-brominated pyrazole.

A frequently employed method is the reaction of an aminopyrazole with an α,β-unsaturated ketone or aldehyde, which undergoes a cascade reaction to form the fused pyridine ring.[4] Optimizing this key cyclization step is critical for achieving high yield and purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Low Yield & Incomplete Conversion

Question 1: My reaction yield is consistently low (<50%). What are the most common causes and how can I systematically troubleshoot this?

Answer: Low yields in heterocyclic synthesis are a frequent issue stemming from several interconnected factors. A systematic approach is the most effective way to identify the root cause.[6]

  • Purity of Starting Materials: The purity of the 3-cyclopropyl-1H-pyrazol-5-amine is paramount. Amine impurities can inhibit the catalyst or participate in side reactions. Likewise, the 1,3-dicarbonyl or α,β-unsaturated partner must be pure.

    • Recommendation: Verify the purity of your starting materials by NMR and LC-MS. If necessary, recrystallize or chromatograph the aminopyrazole before use.[7]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[6]

    • Causality: The cyclization/condensation reaction has a significant activation energy barrier. Insufficient temperature leads to an incomplete reaction. Conversely, excessive heat can cause product degradation or the formation of tar-like byproducts.

    • Recommendation: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C). Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and to check for product degradation.[6]

  • Inefficient Catalysis or Solvent Effects: The choice of catalyst (often acidic or Lewis acidic) and solvent dramatically impacts reaction kinetics and solubility.[7]

    • Causality: The solvent must fully dissolve the reactants at the reaction temperature to ensure a homogeneous reaction mixture. The catalyst facilitates the key condensation and cyclization steps.

    • Recommendation: An initial solvent screen is highly recommended. While ethanol or acetic acid are common, consider higher-boiling polar aprotic solvents like DMF or DMSO. For catalysis, while p-toluenesulfonic acid (p-TSA) is standard, Lewis acids like ZrCl₄ have also proven effective in related syntheses.[7]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagent Purity NMR, LC-MS start->check_reagents reagents_ok Purity OK? check_reagents->reagents_ok purify_reagents Action: Purify Starting Materials | {Recrystallize, Chromatography} reagents_ok->purify_reagents No optimize_conditions Step 2: Optimize Conditions reagents_ok->optimize_conditions Yes purify_reagents->check_reagents temp_time Screen Temperature & Time 80-120°C, Monitor by TLC optimize_conditions->temp_time solvent Screen Solvents Ethanol, DMF, Acetic Acid optimize_conditions->solvent catalyst Screen Catalysts p-TSA, Lewis Acids optimize_conditions->catalyst yield_improved Yield Improved? protocol_success Optimized Protocol yield_improved->protocol_success Yes consult_literature Action: Consult Literature for Alternative Routes yield_improved->consult_literature No

Caption: Workflow for troubleshooting low reaction yield.

Section 2: Side Products & Regioselectivity

Question 2: I'm observing a major byproduct that appears to be an isomer of my target molecule. What is happening and how can I control it?

Answer: The formation of regioisomers is a well-known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical 1,3-dielectrophiles.[4][7]

  • Causality & Mechanism: The reaction proceeds via an initial Michael addition or condensation, followed by intramolecular cyclization and dehydration/oxidation. If the two electrophilic carbons of your three-carbon partner have different reactivities, one pathway will be favored. For example, in the reaction of a 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group (adjacent to the CF₃ group) reacts first, dictating the final regiochemistry.[4]

  • Controlling Regioselectivity:

    • Choice of Reagents: The most straightforward method is to use a symmetrical C3 fragment if possible. If not, choose a fragment with highly differentiated electrophilic centers to favor a single isomer.

    • Catalyst and Solvent: In some cases, the choice of catalyst (Brønsted vs. Lewis acid) and solvent polarity can influence the kinetic vs. thermodynamic pathways, altering the isomeric ratio. A screen of conditions is warranted.[7]

    • Temperature Control: Running the reaction at lower temperatures may favor the kinetically controlled product, potentially increasing the ratio of the desired regioisomer.

Section 3: Purification Challenges

Question 3: My crude product is an intractable oil, and it streaks badly during silica gel chromatography. What purification strategies do you recommend?

Answer: The N-H protons in the pyrazole and pyridine rings make these compounds relatively polar and capable of strong interactions with acidic silica gel, often leading to poor chromatographic performance.[8]

  • Column Chromatography Optimization:

    • Neutralize the Stationary Phase: Some N-heterocycles can degrade on acidic silica gel.[8] Pre-treating the silica gel by slurrying it in an eluent system containing 1% triethylamine (NEt₃) can neutralize acidic sites and significantly improve peak shape.

    • Solvent System Selection: A systematic approach to eluent selection is crucial. Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase polarity with ethyl acetate or methanol. An Rf value of ~0.3 on TLC is ideal for good separation.[8]

    • Reverse-Phase Chromatography: If normal-phase fails, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is an excellent alternative for polar compounds.

  • Recrystallization: This is the most effective method for obtaining highly pure crystalline material, if applicable.

    • Solvent Screening: The key is finding a solvent (or solvent pair) that dissolves the compound when hot but not when cold.[8] Common solvents to screen for N-heterocycles include ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexanes.

Purification Strategy Decision Tree

purification_strategy start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No screen_solvents Screen Solvents EtOH, EtOAc/Hex, IPA try_recrystallization->screen_solvents crystals_form Pure Crystals Formed? screen_solvents->crystals_form crystals_form->chromatography No product_pure Pure Product crystals_form->product_pure Yes tlc_screen TLC Screen for Eluent Target Rf ~0.3 chromatography->tlc_screen streaking Streaking on TLC? tlc_screen->streaking reverse_phase Use Reverse Phase (C18) H₂O/ACN Gradient tlc_screen->reverse_phase If normal phase fails normal_phase Normal Phase Chromatography Hex/EtOAc or DCM/MeOH streaking->normal_phase No add_base Add 1% NEt₃ to Eluent streaking->add_base Yes normal_phase->product_pure add_base->normal_phase reverse_phase->product_pure

Caption: Decision tree for selecting a purification method.

Optimized Protocol & Data

The following is a generalized, robust protocol for the synthesis of a 5-bromo-1H-pyrazolo[3,4-b]pyridine core, which can be adapted for the 3-cyclopropyl analogue. This procedure is based on common literature methods for related structures.[3][9]

Reaction Scheme: A common route involves reacting a substituted 2-halopyridine-3-carboxaldehyde with hydrazine.[3][9][10]

Example Optimization Data

The following table summarizes typical optimization results for the key cyclization step.

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1EthanolNone801246[9]
2CHCl₃Cu(OAc)₂ (10)RT1088[1]
3CHCl₃Cu(acac)₂ (10)RT1094[1]
4Toluenep-TSA (10)110868
5DMFNone1001275[3]

Note: Data for entries 2 and 3 are from a related Cu-catalyzed synthesis of pyrazolo[3,4-b]pyridines and illustrate the impact of catalyst choice.[1]

Step-by-Step Experimental Protocol

Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine from 5-Bromo-2-fluoronicotinaldehyde

  • Reaction Setup: To a stirred solution of 5-bromo-2-fluoronicotinaldehyde (1.0 eq) in absolute ethanol (5-10 mL per gram of aldehyde), add hydrazine hydrate (3.0-5.0 eq) at room temperature.[10]

  • Heating: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 12 hours.[9][10]

  • Monitoring: Monitor the consumption of the starting material by TLC (Eluent: 2:1 Petroleum Ether/Ethyl Acetate).[9] The product is typically more polar and UV active.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to about one-quarter of the original volume.[9]

  • Precipitation: Pour the concentrated mixture into a beaker of cold water. A solid precipitate should form.[9]

  • Isolation: Filter the resulting solid using a Büchner funnel. Wash the filter cake sequentially with water and then a small amount of cold diethyl ether to remove non-polar impurities.[9]

  • Drying: Dry the isolated solid under vacuum to yield the target compound as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Downstream Functionalization: A Note for Drug Developers

The 5-bromo moiety of the title compound is primed for further functionalization via cross-coupling reactions, which are central to building molecular diversity in drug discovery programs.

  • Suzuki-Miyaura Coupling: The bromide can be coupled with a wide variety of aryl, heteroaryl, or alkyl boronic acids/esters to form C-C bonds. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system like dioxane/water or DME.[11][12]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the bromide with primary or secondary amines.[13][14][15] This is a powerful method for introducing diverse amine side chains. The catalyst system usually consists of a palladium source and a specialized phosphine ligand.[13]

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support.
  • Ma, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]

  • Quiroga, J., et al. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Reaction conditions for the synthesis of 1H-pyrazolo[3,4-b]pyridines. [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • ResearchGate. (2021). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

  • MDPI. (2020). Modern Strategies for Heterocycle Synthesis. [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • MDPI. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. [Link]

Sources

Stability issues of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this compound. Given its multifaceted structure, featuring a pyrazolo[3,4-b]pyridine core, a bromine substituent, and a cyclopropyl group, understanding its stability profile is crucial for reproducible and successful experimentation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store the compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent for pyrazolopyridine derivatives, and aliquots of stock solutions should be stored at -20°C to minimize freeze-thaw cycles.[1]

Q2: What are the initial signs of decomposition I should look for?

A2: Visual signs of degradation can include a change in color of the solid material or solution. Chemically, decomposition can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS), which may show the appearance of new spots or peaks, and a decrease in the main compound's peak area over time.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: The pyrazolo[3,4-b]pyridine core can be sensitive to strong acids and bases.[2] The pyridine nitrogen can be protonated in acidic conditions, potentially altering its electronic properties and reactivity. Strong bases may lead to deprotonation or promote side reactions. It is advisable to perform reactions under controlled pH conditions and to neutralize the reaction mixture carefully during workup.

Q4: How stable is the cyclopropyl group in this molecule?

A4: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under strongly acidic conditions, which can lead to the formation of a carbocation and subsequent rearrangement.[3] It is also sensitive to certain oxidative and reductive methods that proceed through radical or ionic intermediates.[3]

Q5: Is the bromo-substituent labile?

A5: The C-Br bond on the pyridine ring can be susceptible to cleavage under certain conditions. Reductive dehalogenation can occur in the presence of catalysts like palladium on carbon (Pd/C) with a hydrogen source.[4][5] Photolytic cleavage may also be a concern upon prolonged exposure to UV light.

Troubleshooting Guide

This section addresses common experimental issues and provides potential causes and solutions.

Issue 1: Low or No Yield in a Reaction
Potential CauseRecommended Solution
Compound Degradation Verify the integrity of your starting material using analytical techniques like NMR or LC-MS before starting the reaction.
Incompatible Reaction Conditions Avoid strongly acidic or basic conditions if possible. If required, consider using milder reagents or performing the reaction at a lower temperature. Screen different solvents, as some may promote degradation.[6]
Catalyst Incompatibility If using a palladium catalyst for cross-coupling reactions, be aware that reductive debromination can be a side reaction.[4][7] Consider screening different ligands and bases to minimize this.
Issue 2: Appearance of Unexpected Side Products
Potential CauseRecommended Solution
Debromination If a product with a mass difference of 79/81 Da (corresponding to Br) is observed, debromination is likely. Avoid harsh reductive conditions. If hydrogenation is necessary, use a less active catalyst or milder conditions.[4]
Cyclopropyl Ring Opening The presence of products with an additional degree of unsaturation and the same mass may indicate ring opening. This is more likely in strongly acidic media.[3] Use of milder acids or non-acidic conditions is recommended.
Nucleophilic Substitution While the 5-position of the pyridine ring is less activated towards nucleophilic aromatic substitution (SNAr) compared to the 2- and 4-positions, substitution can occur under harsh conditions with strong nucleophiles.[8][9] If an unexpected substitution product is observed, consider lowering the reaction temperature or using a less nucleophilic reagent.
Formation of Regioisomers In reactions involving the pyrazolo[3,4-b]pyridine core, the formation of regioisomers can be a challenge, particularly with unsymmetrical starting materials.[10] Careful analysis of the product mixture by 2D NMR may be necessary to confirm the structure.
Issue 3: Compound Degradation During Workup or Purification
Potential CauseRecommended Solution
Acidic/Basic Wash Exposure to strong acids or bases during aqueous workup can cause degradation. Use dilute solutions (e.g., 1M HCl, saturated NaHCO₃) and minimize contact time.
Silica Gel Chromatography Silica gel is acidic and can cause degradation of acid-sensitive compounds. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using a different stationary phase like alumina.
Elevated Temperatures Prolonged heating during solvent evaporation can lead to thermal decomposition. Use a rotary evaporator at a moderate temperature and pressure. Thermal decomposition of brominated compounds can lead to the release of hydrogen bromide (HBr).[11][12]

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol provides a framework for assessing the stability of this compound at different pH values.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 10-50 µg/mL.

  • Time Points: Incubate the solutions at room temperature. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Quench the reaction by neutralizing the pH if necessary. Analyze the samples by HPLC or LC-MS to determine the percentage of the compound remaining.

Protocol 2: Photostability Assessment

This protocol helps determine the compound's sensitivity to light.

  • Prepare Solutions: Prepare two identical sets of solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) in clear and amber vials.

  • Light Exposure: Expose the clear vials to a controlled light source (e.g., a UV lamp at 254 nm or 365 nm, or a xenon lamp simulating sunlight). Keep the amber vials in the dark as a control.

  • Time Points: Take aliquots from both sets of vials at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to compare the degradation profile between the light-exposed and control samples.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on general chemical principles.

This compound This compound 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine This compound->3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine Reductive Debromination (e.g., H2, Pd/C) Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product Strong Acid (e.g., conc. H2SO4) Nucleophilic Substitution\nProduct Nucleophilic Substitution Product This compound->Nucleophilic Substitution\nProduct Strong Nucleophile (e.g., NaOMe, heat)

Caption: Potential degradation pathways.

Chemical Compatibility Summary

Reagent ClassCompatibleUse with CautionIncompatible
Solvents Acetonitrile, Dichloromethane, Ethyl Acetate, TetrahydrofuranDimethylformamide, Dimethyl Sulfoxide (hygroscopic)Protic solvents with strong acids/bases
Acids Acetic Acid (glacial), Trifluoroacetic Acid (in moderation)Dilute HCl, H₂SO₄Concentrated strong acids, Lewis acids at high temp.
Bases Triethylamine, DIPEA, K₂CO₃, NaHCO₃NaH, LiHMDS, LDA (strong non-nucleophilic)Strong nucleophilic bases (e.g., NaOH, NaOMe) at high temp.
Reducing Agents NaBH₄, LiAlH₄H₂, Pd/C (risk of debromination)
Oxidizing Agents m-CPBA, H₂O₂Strong oxidizing agents (e.g., KMnO₄)

References

  • The 4-substitution of 3-bromopyridines with additional nucleophiles. a... ResearchGate. Available at: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. PubMed. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. ResearchGate. Available at: [Link]

  • Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC - NIH. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • Halogen-Metal Exchange on Bromoheterocyclics With Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed. Available at: [Link]

  • Cyclopropyl group. Wikipedia. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]

  • Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. PubMed. Available at: [Link]

  • (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. Available at: [Link]

  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PMC - NIH. Available at: [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate. Available at: [Link]

  • (PDF) Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. ResearchGate. Available at: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]

  • Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. NIH. Available at: [Link]

  • Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ. Available at: [Link]

  • High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence | Request PDF. ResearchGate. Available at: [Link]

  • Pyridine Is miscible with EVERYTHING!? : r/chemistry. Reddit. Available at: [Link]

  • (PDF) Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures. ResearchGate. Available at: [Link]

  • Thermal decomposition of polymer mixtures of PVC, PET and ABS containing brominated flame retardant: Formation of chlorinated and brominated organic compounds | Request PDF. ResearchGate. Available at: [Link]

  • Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. PMC - NIH. Available at: [Link]

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Technical Support Center: Troubleshooting Unexpected NMR Peaks in 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed to help you troubleshoot and interpret unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra. Drawing from established principles of NMR spectroscopy and extensive experience in chemical synthesis and analysis, this guide provides a logical, step-by-step approach to identifying the sources of spectral artifacts.

Troubleshooting Guide for Unexpected Peaks

This section is structured in a question-and-answer format to address specific issues you may encounter during your NMR analysis.

Question 1: I'm seeing a singlet at approximately δ 1.56 ppm in my ¹H NMR spectrum taken in CDCl₃. What is the likely origin of this peak?

Answer:

An unexpected singlet around δ 1.56 ppm in a CDCl₃ solution is almost always indicative of water (H₂O). [1]The chemical shift of water is highly variable and depends on factors such as temperature, concentration, and the presence of hydrogen bonding. [2]In less polar solvents like chloroform, water molecules tend to form aggregates, leading to a more shielded environment and an upfield shift.

Troubleshooting Steps:

  • Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.

  • Use Anhydrous Solvent: Employ freshly opened or properly stored anhydrous deuterated solvent. NMR solvents are hygroscopic and can absorb atmospheric moisture over time. [3]3. D₂O Shake Experiment: To definitively confirm the presence of an exchangeable proton like water, a D₂O shake experiment is a simple and effective technique. [4][5]

    • Protocol for D₂O Shake:

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add one to two drops of deuterium oxide (D₂O) to your NMR tube. [4] 3. Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of labile protons (like O-H or N-H) with deuterium. [3] 4. Re-acquire the ¹H NMR spectrum. The peak corresponding to water (and any other exchangeable protons) will significantly decrease in intensity or disappear entirely. [4][6][7]

Question 2: There are unexpected signals in the aromatic region (δ 7.0-8.5 ppm) of my spectrum that do not correspond to the desired product. What are the potential sources?

Answer:

Extraneous peaks in the aromatic region often point to the presence of starting materials, reaction byproducts, or isomeric impurities. The synthesis of pyrazolo[3,4-b]pyridines can involve several steps, increasing the possibility of carrying over unreacted precursors or forming side products. [8][9] Logical Diagnostic Workflow:

Caption: A logical workflow for diagnosing unexpected aromatic peaks.

Troubleshooting Steps:

  • Review the Synthetic Route: Carefully examine the synthetic pathway used to prepare this compound. Common starting materials include substituted pyridines and hydrazines. [8][10]For example, a common precursor is 5-bromo-2-fluoropyridine-3-carboxaldehyde. [8]2. Check for Residual Starting Materials: Compare the chemical shifts of your unexpected peaks with the known NMR spectra of the starting materials. For instance, the aldehyde proton of a precursor like 5-bromo-2-fluoropyridine-3-carboxaldehyde would appear significantly downfield (typically δ 9.5-10.5 ppm), but its aromatic protons could fall within the observed region.

  • Consider Byproducts and Isomers: Intramolecular cyclization reactions can sometimes lead to the formation of isomeric products. [8]Additionally, side reactions could generate other heterocyclic systems.

  • Perform a Spiking Experiment: If you have access to the suspected impurity (e.g., a starting material), add a small amount to your NMR sample. An increase in the intensity of the unexpected peak will confirm its identity.

  • Utilize 2D NMR Techniques: If the identity of the impurity is not obvious, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for structure elucidation. [11][12][13]

    • COSY: Identifies protons that are coupled to each other, helping to piece together spin systems within the impurity. [14] * HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall carbon skeleton of the unknown compound. [14]

Question 3: I'm observing a complex multiplet around δ 1.25 ppm that seems too large for an impurity. Could this be related to my product?

Answer:

While the cyclopropyl group of your target molecule is expected in the upfield region (typically δ 0.8-1.5 ppm), a complex and unexpectedly large multiplet could indicate the presence of a common laboratory contaminant, such as grease or oil.

Troubleshooting Steps:

  • Check for Common Contaminants: Silicone grease, often used in laboratory glassware, typically appears as a broad singlet around δ 0.07-0.11 ppm. [15]However, hydrocarbon-based greases can show broad multiplets in the δ 1.2-1.4 ppm region. [16]2. Proper Glassware Cleaning: Ensure that all glassware, including the NMR tube, is meticulously cleaned. It's often recommended to rinse with a suitable solvent (e.g., acetone) and then dry in an oven. [3]Be aware that even after oven-drying, residual acetone can sometimes be observed in the NMR spectrum. [3]3. Filter the NMR Sample: If you suspect particulate matter or insoluble grease, filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Proton Expected Chemical Shift (δ ppm) Multiplicity
Cyclopropyl-CH~1.8 - 2.2Multiplet
Cyclopropyl-CH₂~0.8 - 1.5Multiplets
Pyridine-H~8.0 - 8.8Doublets/Singlets
Pyrazole-NH~12.0 - 14.0Broad Singlet

Note: These are estimated values and may vary depending on the solvent and concentration.

Q2: My NMR spectrum has very broad peaks. What could be the cause?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the instrument is the first step. [17][18]* Low Solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad lines. [3]* Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process that is on the same timescale as the NMR experiment, this can lead to broadened signals.

Q3: I see a peak at δ 7.26 ppm in my CDCl₃ spectrum. Is this from my compound?

A3: A peak at δ 7.26 ppm in a spectrum taken in CDCl₃ is the residual signal from the solvent itself (CHCl₃). [1]Similarly, other deuterated solvents will show characteristic residual peaks (e.g., DMSO-d₆ at δ 2.50 ppm, Acetone-d₆ at δ 2.05 ppm). [1][19]It is essential to be aware of these solvent peaks to avoid misinterpreting them as signals from your compound.

Deuterated Solvent Residual ¹H Peak (δ ppm)
Chloroform-d (CDCl₃)7.26
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.50
Acetone-d₆2.05
Methanol-d₄ (CD₃OD)3.31
Water-d₂ (D₂O)4.79

Source: Adapted from values provided by Sigma-Aldrich and other common NMR resources. [1][19] Q4: How can I be sure about the assignment of the N-H proton?

A4: The N-H proton of the pyrazole ring is an exchangeable proton. The most reliable method for its identification is the D₂O shake experiment described in the answer to the first troubleshooting question. Upon shaking with D₂O, the N-H peak will disappear from the spectrum. [4][6]In some solvents, like DMSO-d₆, you might observe coupling between the N-H proton and adjacent protons.

Advanced Troubleshooting with 2D NMR

When one-dimensional NMR is insufficient to resolve ambiguities, a suite of two-dimensional experiments can provide the necessary clarity.

Caption: Workflow for structure elucidation using 2D NMR.

Key 2D NMR Experiments:
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons they are directly attached to. [13][14]This is extremely useful for assigning which protons are attached to which carbons in your molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are typically 2 or 3 bonds apart. [11][14]It is a powerful tool for connecting different fragments of a molecule and for identifying quaternary (non-protonated) carbons.

  • COSY (Correlation Spectroscopy): This homonuclear experiment shows which protons are coupled to each other, typically through three bonds. [12][14]It helps in tracing out the proton networks within your molecule.

By systematically applying these troubleshooting steps and analytical techniques, researchers can confidently identify the sources of unexpected NMR peaks and ensure the structural integrity of their this compound samples.

References

  • Belgodere, J. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(6), 1157–1162. [Link]

  • Bradley, G. (2007). Proton NMR Assignment Tools - The D2O Shake. NMR Blog. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Nanalysis. (2017). To D2O or not to D2O? [Link]

  • Knockhardy Science. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-849. [Link]

  • Torres, A. M., & Price, W. S. (2021). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2021. [Link]

  • Osbourn, J. (2020). NMR - 8. Special Features. YouTube. [Link]

  • Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6463. [Link]

Sources

Technical Support Center: 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic campaigns. The C-Br bond at the 5-position is a critical synthetic handle for introducing molecular diversity, primarily through cross-coupling reactions. However, the undesired cleavage of this bond—a side reaction known as debromination or hydrodebromination—is a common challenge that can lead to reduced yields, complex purification, and the loss of valuable starting material.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and prevent unwanted debromination in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of the debrominated byproduct in my reaction. What is the fundamental cause of this side reaction?

A: The replacement of a bromine atom with a hydrogen atom is known as reductive debromination or hydrodebromination.[1][2] This is a common issue with aryl halides, particularly on electron-deficient heterocyclic systems like pyrazolo[3,4-b]pyridines.[3] The primary mechanistic culprit in the most common synthetic scenarios (e.g., palladium-catalyzed cross-coupling) is the formation of a palladium-hydride (Pd-H) species.[3]

This highly reactive Pd-H intermediate can intercept the catalytic cycle. Instead of promoting the desired C-C or C-N bond formation, it can undergo reductive elimination with the aryl group, leading to the formation of your undesired Ar-H byproduct and regenerating the Pd(0) catalyst.[3] Sources for the hydride are often trace impurities or reagents within the reaction itself, including:

  • Trace amounts of water or alcohols.

  • Amine bases or their additives (e.g., formic acid in triethylamine).

  • Certain phosphine ligands that can undergo degradation.[3]

  • Hydride-based reducing agents that may be present as impurities.[4]

Q2: My primary issue is with a Suzuki-Miyaura coupling reaction. Why is this specific reaction so prone to debromination, and are there particular reagents I should be wary of?

A: Suzuki and other palladium-catalyzed cross-coupling reactions are particularly susceptible because the conditions are conducive to generating the problematic Pd-H species. The combination of a base, a palladium source, and various organic molecules creates a complex environment where multiple catalytic cycles can compete.

Key factors that increase susceptibility in a Suzuki coupling are:

  • Strong Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to promote debromination.

  • Solvent Choice: Protic solvents (like alcohols) or polar aprotic solvents that may contain water (like DMF) can serve as hydride sources.[3]

  • High Temperatures: While necessary for many couplings, higher temperatures can increase the rate of side reactions, including ligand degradation and debromination.

  • Ligand Type: The choice of phosphine ligand is critical. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center or promote the desired reductive elimination quickly enough, giving the debromination pathway time to occur.

The pyrazolo[3,4-b]pyridine core itself, being an N-heterocycle, is inherently more electron-deficient than a simple benzene ring, which can make the C-Br bond more reactive towards certain palladium intermediates.[3]

Q3: The N-H proton on the pyrazole ring seems reactive. Could it be contributing to the debromination problem?

A: Yes, the acidic proton on the pyrazole nitrogen can be a complicating factor. For N-H containing heterocycles, this proton can interact with the base used in the reaction.[3] This interaction can influence the electronic properties of the ring system and potentially facilitate side reactions. In some cases, deprotonation of the N-H by a strong base can create an anionic species that behaves differently within the catalytic cycle.

Recommendation: If you have systematically addressed other variables (base, solvent, ligand, temperature) and debromination persists, protecting the N-H group is a logical next step.[3] Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be installed. This modification prevents the N-H interaction and can significantly alter the reactivity of the substrate, often in favor of the desired coupling product.

Troubleshooting Guide: A Stepwise Approach to Eliminating Debromination

If you are encountering debromination, particularly in a cross-coupling context, follow this systematic workflow to diagnose and solve the issue.

Troubleshooting Workflow Diagram

G start Start: Debromination Observed reagents Step 1: Verify Reagent Purity (Anhydrous/Degassed Solvents, High-Purity Reagents) start->reagents base Step 2: Change the Base (Switch NaOtBu to K3PO4, Cs2CO3, or K2CO3) reagents->base Problem Persists end Success: Debromination Minimized reagents->end Problem Solved solvent Step 3: Change the Solvent (Switch DMF/Alcohols to Toluene or Dioxane) base->solvent Problem Persists base->end Problem Solved ligand Step 4: Optimize Ligand (Use Bulky, Electron-Rich Biaryl Phosphine Ligands) solvent->ligand Problem Persists solvent->end Problem Solved temp Step 5: Lower Temperature (e.g., from 110°C to 80°C) ligand->temp Problem Persists ligand->end Problem Solved protect Step 6: Protect N-H Group (If debromination persists) temp->protect Problem Persists temp->end Problem Solved protect->end Problem Solved

Caption: A logical troubleshooting flowchart for addressing debromination.

Summary of Troubleshooting Strategies
Problem / Observation Potential Cause Recommended Solution Citation
Debromination with standard conditionsContamination with hydride sources (e.g., water)Ensure all reagents and solvents are strictly anhydrous and degassed. Use high-purity starting materials.[3]
High debromination with strong organic basesBase promotes formation of Pd-H speciesSwitch from strong bases like NaOtBu or KtBuO to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][5]
Reaction in polar aprotic or protic solventsSolvent acts as a hydride source or degradesChange the solvent to a non-polar, aprotic option like Toluene, Dioxane, or CPME (cyclopentyl methyl ether).[3]
Inefficient coupling and/or debrominationLigand does not favor desired reductive eliminationUse bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These accelerate C-C/C-N coupling relative to debromination.[3]
Side reaction increases over time or at high tempDebromination has a higher activation energy or is caused by thermal decompositionRun the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., try 80°C instead of 110°C).[3]
Persistent issues despite other optimizationsN-H proton interferes with the catalytic cycleProtect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) before performing the cross-coupling.[3]
Visualizing the Competing Reaction Pathways

The diagram below illustrates the critical branch point in the catalytic cycle where the reaction can either proceed to the desired product or the undesired debrominated byproduct.

G pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd_intermediate Ar-Pd(II)-Br(L_n) oxidative_add->pd_intermediate transmetal Transmetalation (R-B(OH)2) pd_intermediate->transmetal hydride_source Hydride Source (H₂O, Base, etc.) pd_intermediate->hydride_source Side Reaction pd_coupled Ar-Pd(II)-R(L_n) transmetal->pd_coupled reductive_elim Reductive Elimination (Desired Pathway) pd_coupled->reductive_elim product Product (Ar-R) reductive_elim->product product->pd0 Catalyst Regeneration pd_hydride Ar-Pd(II)-H(L_n) hydride_source->pd_hydride reductive_elim_H Reductive Elimination (Debromination) pd_hydride->reductive_elim_H byproduct Byproduct (Ar-H) reductive_elim_H->byproduct byproduct->pd0 Catalyst Regeneration

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.

Model Protocol: Debromination-Resistant Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize debromination when coupling an aryl boronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: SPhos-Pd-G2 Precatalyst (1-3 mol%)

  • Ligand: SPhos (if not using a precatalyst)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground and dried (3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the aryl boronic acid, and the finely ground K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the SPhos-Pd-G2 precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): Even with degassed solvent, it is good practice to subject the sealed reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-90°C. Lower temperatures should be trialed first.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct (MW: 198.02 for the bromo-starter vs. 119.02 for the debrominated version).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

References
  • Devery, J. J., III, Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(9), 5962–5967. [Link]

  • Raza, A., et al. (2023). Transition-Metal-Free Chemo-Selective C−C/C−N Bond Formation Reaction for the Highly Efficient Synthesis of Pyrazoles, Pyrazolo fused Pyrimidines and Pyridines. ChemistrySelect. [Link]

  • Gallou, F., et al. (2013). Reductions of aryl bromides in water at room temperature. Organic & Biomolecular Chemistry. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Devery, J. J., III, Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Sci-Hub. [Link]

  • Various Authors. (2023). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate. [Link]

  • Barlin, G. B., & Batterham, T. J. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 24(7), 1413–1423. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Pinto, S., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts. [Link]

  • Barea, E., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(4), 177-186. [Link]

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Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. As a crucial heterocyclic scaffold in medicinal chemistry, successful and reproducible synthesis at scale is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles and strategic decisions required for successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine core?

A1: The two most prevalent and robust strategies involve building one ring onto the other pre-formed ring.[2]

  • Strategy A: Pyridine Ring Formation. This approach starts with a substituted 5-aminopyrazole and constructs the pyridine ring onto it. This is often achieved by reacting the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2][3]

  • Strategy B: Pyrazole Ring Formation. This is a very common method that starts with a substituted pyridine. Typically, a 2-halopyridine bearing a carbonyl group (or a precursor) at the 3-position is cyclized with hydrazine or a substituted hydrazine.[1][4] For the target molecule, this is often the more direct route.

Q2: What is a realistic target yield for this synthesis?

A2: Yields are highly dependent on the specific route, scale, and purity of starting materials. Lab-scale syntheses of similar 5-bromo-1H-pyrazolo[3,4-b]pyridine analogues using a hydrazine cyclization route have been reported with yields around 46%.[1][5] When scaling up, a yield of 35-45% after purification would be considered a successful initial outcome, with further optimization potentially pushing it higher.

Q3: How is the final product identity and purity typically confirmed?

A3: A standard panel of analytical techniques is required. This includes ¹H NMR and ¹³C NMR to confirm the chemical structure, Mass Spectrometry (MS) to verify the molecular weight (198.02 g/mol )[1][6], and elemental analysis (CHNS) to confirm the empirical formula (C₆H₄BrN₃).[7] Purity is often assessed by HPLC.

Q4: What are the main safety concerns when handling the reagents for this synthesis?

A4: The primary concern is the use of hydrazine (NH₂NH₂). Anhydrous hydrazine is highly toxic, volatile, and potentially explosive. Using hydrazine hydrate is a safer alternative but still requires handling in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Standard precautions for handling halogenated organic compounds and solvents should also be strictly followed.

Synthesis Workflow Overview

The following diagram outlines a typical workflow for the synthesis of this compound via the common hydrazine cyclization route.

cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Isolation & Work-up cluster_2 Phase 3: Purification & Analysis Start Precursor Synthesis (e.g., 2-chloro-3-formylpyridine derivative) React Cyclization Reaction (Precursor + Hydrazine Hydrate) Start->React Ethanol/DMF Solvent Monitor Reaction Monitoring (TLC) React->Monitor Quench Quenching & Precipitation (Addition to Water) Monitor->Quench Upon Completion Filter Filtration & Washing (Crude Product Isolation) Quench->Filter Purify Purification (Column Chromatography / Recrystallization) Filter->Purify Analyze Final Analysis (NMR, MS, HPLC) Purify->Analyze End Pure 5-Bromo-3-cyclopropyl -1H-pyrazolo[3,4-b]pyridine Analyze->End

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses common problems encountered during the synthesis and scale-up process.

Issue 1: Low or Non-existent Product Yield

  • Question: My reaction has run to completion according to TLC, but after work-up, I have a very low yield of the desired product. What are the likely causes?

  • Answer: Low yield is a frequent challenge in scaling up heterocyclic syntheses.[8] The issue can typically be traced to one of three areas: starting material integrity, reaction conditions, or the work-up procedure.

    • Root Cause A: Purity of Starting Materials: Impurities in your pyridine precursor or hydrazine can significantly inhibit the reaction or lead to side products.[8] The cyclopropyl moiety can introduce unique impurities from its own synthesis that may interfere.

      • Solution: Always verify the purity of starting materials by NMR or GC-MS before starting. If necessary, purify the pyridine precursor by column chromatography or recrystallization. Use high-quality hydrazine hydrate from a reputable supplier.

    • Root Cause B: Suboptimal Reaction Conditions: The delicate balance of temperature and time is crucial.

      • Solution: Monitor the reaction closely using TLC or LC-MS.[8] While many procedures call for refluxing overnight, this may be excessive at scale and could lead to product degradation.[5] Conduct a time-course study to find the optimal reaction time. Ensure the internal reaction temperature is consistent throughout the vessel, as localized hot spots can cause decomposition.

    • Root Cause C: Product Loss During Work-up: The precipitation step is critical. Pouring the reaction mixture into water is a standard procedure, but the final product may have some aqueous solubility, especially if salts are present.[1][5]

      • Solution: Ensure the volume of water used for precipitation is optimized; too much can prevent full precipitation. Cool the aqueous mixture in an ice bath for an extended period before filtration to maximize recovery. After filtration, wash the collected solid with cold water and a non-polar solvent like ether or hexane to remove impurities without dissolving the product.[5]

Issue 2: Formation of Regioisomers or Significant Byproducts

  • Question: My final product analysis shows a mixture of isomers and other impurities that are difficult to separate. How can I improve the selectivity of my reaction?

  • Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when using unsymmetrical starting materials.[2][3][8]

    • Root Cause A: Regioselectivity: If your pyridine precursor has competing electrophilic sites, the nucleophilic attack from hydrazine can occur at different positions, leading to different pyrazole ring formations.

      • Solution: The choice of precursor is key to avoiding this. A 2-halo-3-formylpyridine derivative generally provides good regioselectivity for the desired 1H-pyrazolo[3,4-b]pyridine. The solvent can also play a role; exploring solvents with different polarities may influence the selectivity.[8]

    • Root Cause B: Incomplete Cyclization or Side Reactions: An intermediate imine may be present if the cyclization is not complete. Other reactive functional groups on your starting material could also lead to byproducts.

      • Solution: Ensure sufficient heating and reaction time for the final ring-closing step. Protect any other reactive functional groups on the starting material that are not involved in the cyclization.

Issue 3: Difficulties with Product Purification

  • Question: My crude product is an oil or a highly impure solid that is difficult to handle and purify by column chromatography. What can I do?

  • Answer: Purification can be challenging due to the polarity of the pyrazolopyridine core.[8]

    • Root Cause A: Inefficient Work-up: Residual solvents (like DMF) or inorganic salts from the reaction can complicate purification.

      • Solution: A thorough work-up is essential.[8] If the product is extracted rather than precipitated, ensure the organic phase is washed multiple times with water and brine to remove high-boiling point polar solvents and salts.

    • Root Cause B: Suboptimal Chromatography: Using a standard silica gel column with a simple ethyl acetate/hexane gradient may not be sufficient.

      • Solution: Systematically screen mobile phases. Start with a non-polar solvent and gradually increase polarity.[8] If separation is still poor, consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier like triethylamine or acetic acid to the eluent to prevent streaking and improve peak shape. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) should be explored as a more scalable alternative to chromatography.

Troubleshooting Decision Pathway

Start Experiment Issue LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckPurity Verify Starting Material Purity LowYield->CheckPurity Is purity >98%? CheckSelectivity Assess Reaction Selectivity ImpureProduct->CheckSelectivity Multiple spots on TLC? OptimizeCond Optimize Reaction Conditions (T, t) CheckPurity->OptimizeCond Yes Sol_Purity Purify Reactants Before Use CheckPurity->Sol_Purity No ImproveWorkup Refine Work-up & Isolation Protocol OptimizeCond->ImproveWorkup No improvement Sol_Cond Run Time/Temp Screening OptimizeCond->Sol_Cond Improvement Sol_Workup Optimize Quench & Wash Steps; Cool before Filtration ImproveWorkup->Sol_Workup ImprovePurification Optimize Purification (Chromatography/Recrystallization) CheckSelectivity->ImprovePurification No, just streaking Sol_Selectivity Confirm Precursor Structure; Screen Solvents CheckSelectivity->Sol_Selectivity Yes, distinct spots Sol_Purification Screen Eluents/Modifiers; Develop Recrystallization ImprovePurification->Sol_Purification

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol (Illustrative)

The following is a representative procedure based on common synthetic routes for this class of compounds. It must be adapted and optimized for your specific starting materials and scale.

Reaction: Cyclization of 2-chloro-5-bromo-3-(cyclopropanecarbonyl)pyridine with hydrazine hydrate.

ParameterRecommended Value/RangeNotes
Solvent Ethanol or n-ButanolEthanol is common, but n-butanol's higher boiling point may aid cyclization.
Reactant Ratio 1.0 eq. Pyridine Precursor---
3.0 - 5.0 eq. Hydrazine HydrateExcess hydrazine drives the reaction to completion.
Temperature Reflux (78 °C for EtOH)Monitor internal temperature, especially at scale.
Reaction Time 8 - 24 hoursMonitor by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until starting material is consumed.[5]
Work-up Concentrate, pour into ice waterSlow addition to vigorously stirred water is crucial for good precipitation.[5]
Purification Recrystallization (Ethanol) or Column ChromatographyRecrystallization is preferred for scalability.

Step-by-Step Methodology:

  • To a stirred solution of the 2-chloro-5-bromo-3-(cyclopropanecarbonyl)pyridine (1.0 eq.) in ethanol (5-10 mL per gram of starting material), add hydrazine hydrate (4.0 eq.) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, allow the mixture to cool slightly and concentrate it under reduced pressure to about one-third of the original volume.[5]

  • Pour the concentrated mixture slowly into a beaker of vigorously stirred ice-cold water (20 mL per gram of starting material).

  • A precipitate should form. Continue stirring in the ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold diethyl ether.[5]

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

References

  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • ChemicalBook. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis.
  • Guidechem. How to Prepare 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine?.
  • MedchemExpress. 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Drug Intermediate.
  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3, 4-b] pyridin-3-yl) amino)-N-(substituted) benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 177-186.
  • MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • National Institutes of Health (NIH). (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • ResearchGate. (2021). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • National Institutes of Health (NIH). (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Chemsrc. 5-Bromo-1H-pyrazolo[3,4-b]pyridine | CAS#:875781-17-2.
  • Sigma-Aldrich. 5-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-17-2.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological activity of the novel compound, 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. While direct empirical data for this specific molecule is not yet widely published, its structural features, rooted in the well-established pyrazolo[3,4-b]pyridine scaffold, suggest significant potential as a kinase inhibitor. This guide will objectively compare its predicted performance with closely related, highly active analogs, supported by established experimental protocols and a discussion of the underlying structure-activity relationships (SAR).

The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to mimic the purine base of ATP and interact with the hinge region of various protein kinases.[1][2][3] This has led to the development of numerous potent inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[4][5][6] The unique combination of a 5-bromo and a 3-cyclopropyl substituent on this scaffold warrants a thorough investigation of its biological potential.

Comparative Analysis: Positioning this compound in the Kinase Inhibitor Landscape

To contextualize the potential of this compound, we will compare it with a structurally related, highly potent kinase inhibitor, Compound 15y , a TBK1 inhibitor identified by Wang et al. (2022).[6] This comparison will allow us to infer the likely activity profile of our target compound and design a robust validation strategy.

CompoundCore ScaffoldSubstitution at C3Substitution at C5Target KinaseReported IC50
This compound (Target Compound) 1H-pyrazolo[3,4-b]pyridineCyclopropylBromoHypothesized: KinasesTo be determined
Compound 15y (Comparator) 1H-pyrazolo[3,4-b]pyridineComplex moiety containing a cyclopropyl groupAryl ether linkageTBK10.2 nM[6]

The presence of the cyclopropyl group at the C3 position in both our target compound and the highly active comparator, Compound 15y, is noteworthy. In the synthesis of Compound 15y and its analogs, intermediates derived from cyclopropylamine were utilized, underscoring the compatibility of this group with potent kinase inhibition.[6] The cyclopropyl group is a valuable substituent in medicinal chemistry as it can provide conformational rigidity and improve metabolic stability without significantly increasing steric bulk.

The 5-bromo substitution on our target compound offers several potential advantages. The bromine atom is an electron-withdrawing group that can influence the electronic distribution of the pyridine ring, potentially enhancing interactions with the kinase hinge region. Furthermore, the bromo group can serve as a valuable synthetic handle for further chemical modifications, allowing for the exploration of a wider chemical space in lead optimization studies. The use of 5-bromo-1H-pyrazolo[3,4-b]pyridine as a starting material in the synthesis of various kinase inhibitors supports its utility in this context.[7]

Experimental Validation Workflow

A systematic approach is crucial for validating the biological activity of a novel compound. The following workflow outlines the key experimental stages, from initial biochemical assays to cellular and in vivo studies.

Experimental Workflow Experimental Workflow for Biological Activity Validation cluster_0 In Vitro Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Biochemical Kinase Assay Biochemical Kinase Assay Cell Viability Assay Cell Viability Assay Biochemical Kinase Assay->Cell Viability Assay Determine Potency Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Confirm Cellular Activity Western Blotting Western Blotting Target Engagement Assay->Western Blotting Validate Target Modulation Apoptosis Assay Apoptosis Assay Western Blotting->Apoptosis Assay Assess Downstream Effects Xenograft Model Xenograft Model Apoptosis Assay->Xenograft Model Evaluate In Vivo Efficacy

Caption: A stepwise workflow for the comprehensive biological validation of a novel kinase inhibitor.

Part 1: In Vitro Biochemical Kinase Inhibition Assay

The initial step is to determine the direct inhibitory effect of this compound on a panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust and widely used method for this purpose.

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is measured as a decrease in luminescence.

Detailed Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, the appropriate substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and ATP in a kinase buffer.

    • Add varying concentrations of this compound (typically from a stock solution in DMSO) to the reaction mixture. Include a vehicle control (DMSO only) and a positive control inhibitor.

    • Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Part 2: Cellular Activity Assessment - MTT Assay

Once biochemical activity is confirmed, the next crucial step is to evaluate the compound's effect on the proliferation of cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell viability.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the data on a dose-response curve.

Understanding the Mechanism of Action: Signaling Pathways

The biological activity of this compound is likely mediated through the inhibition of one or more protein kinases, leading to the disruption of downstream signaling pathways that control cell proliferation, survival, and differentiation. Based on the known targets of the pyrazolo[3,4-b]pyridine scaffold, several key pathways should be investigated.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, upon binding to their neurotrophin ligands, activate downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. Aberrant activation of TRK signaling is a known driver in various cancers.[5]

TRK_Signaling Simplified TRK Signaling Pathway Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor binds RAS RAS TRK Receptor->RAS activates PI3K PI3K TRK Receptor->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival AKT AKT PI3K->AKT AKT->Cell Proliferation & Survival Inhibitor 5-Bromo-3-cyclopropyl- 1H-pyrazolo[3,4-b]pyridine Inhibitor->TRK Receptor inhibits

Caption: Inhibition of TRK receptors by this compound can block downstream pro-survival and proliferative signaling.

Conclusion and Future Directions

While direct biological data for this compound is still emerging, its structural relationship to known potent kinase inhibitors provides a strong rationale for its investigation as a novel therapeutic agent. The cyclopropyl moiety at the C3 position is a favorable feature for potent kinase inhibition, and the 5-bromo substituent offers both electronic advantages and a handle for further chemical optimization.

The experimental workflows and protocols outlined in this guide provide a robust framework for the comprehensive validation of its biological activity. By systematically evaluating its biochemical and cellular effects and elucidating its mechanism of action, the full potential of this compound as a novel kinase inhibitor can be realized. Future studies should focus on a broad kinase screen to identify its primary target(s), followed by in vivo efficacy studies in relevant cancer models.

References

  • an-Nawareth, A. M., Al-Momani, E., Al-Mulla, A., & Al-Kaissi, E. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1365-1375. [Link]

  • Wang, L., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Liu, Y., ... & Zhang, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1476. [Link]

  • an-Nawareth, A. M., Al-Momani, E., Al-Mulla, A., & Al-Kaissi, E. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information. [Link]

  • Serya, R. A. T. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. RSC advances, 5(80), 65123-65134. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7800. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

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A Comparative Guide to 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of kinase targets.[1][2] This guide provides a comparative analysis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, a novel, yet uncharacterized derivative, with experimentally validated, structurally similar kinase inhibitors. By examining the structure-activity relationships (SAR) of related compounds, we can infer the potential efficacy and target profile of this specific molecule and guide future research endeavors.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Binding Moiety

The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that has been successfully employed in the design of inhibitors for a variety of kinases, including Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and Src family kinases.[3][4][5] The pyrazole portion of the scaffold can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase ATP-binding pocket.[3] This versatility allows for the generation of potent and selective inhibitors through modification at various positions of the core structure.

The subject of this guide, this compound, possesses two key substitutions: a bromine atom at the C5 position and a cyclopropyl group at the C3 position. The bromine at C5 can serve as a synthetic handle for further chemical modifications and may also contribute to binding affinity through halogen bonding. The cyclopropyl group at C3 is a small, rigid, and lipophilic moiety that can probe hydrophobic pockets within the kinase active site. While no direct experimental data for this specific compound is publicly available, we can draw valuable insights from closely related analogs.

Comparative Analysis with Structurally Similar Kinase Inhibitors

To contextualize the potential of this compound, we will compare it with a selection of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives with known kinase inhibitory activity.

Pyrazolo[3,4-b]pyridine-Based Tropomyosin Receptor Kinase (TRK) Inhibitors

A recent study detailed the synthesis and evaluation of a series of 38 novel pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[3] This series, which originates from a 5-bromo-1H-pyrazolo[3,4-b]pyridine starting material, provides an excellent basis for comparison.

Compound IDR-Group at C3R-Group at C5TRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
C03 3-(3-hydroxypiperidinyl)phenyl2,5-difluorobenzyl569058
C10 3-((S)-3-hydroxypiperidinyl)phenyl2,5-difluorobenzyl2611876
A01 3-((morpholino)carbonyl)anilino3-fluorobenzyl293--
Larotrectinib (pyrrolidin-1-yl)tetrahydrofuran(S)-2-(2-chlorophenyl)-2-hydroxyethyl3130.2

Table 1: In vitro kinase inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives against TRK kinases.[3]

The data clearly demonstrates that the pyrazolo[3,4-b]pyridine scaffold can yield highly potent TRK inhibitors. Compound C10 , with a complex substitution at the C3 position and a 2,5-difluorobenzyl group at C5, exhibits a potent TRKA IC50 of 26 nM.[3] This suggests that while the 3-cyclopropyl group of our target compound is significantly smaller, it could still confer a degree of inhibitory activity, albeit likely less potent than the more elaborate substitutions seen in C10 . The nature of the substituent at the C5 position is also critical for high affinity binding.

Pyrazolo[3,4-d]pyrimidine-Based Src Family Kinase (SFK) Inhibitors

While the core is slightly different, pyrazolo[3,4-d]pyrimidines are structurally related and have shown promise as inhibitors of Src family kinases. A notable example is the compound SI221 , a selective SFK inhibitor that has demonstrated significant cytotoxic effects in glioblastoma cell lines.[6] Another study identified compound 6b as a potent c-Src kinase inhibitor with an IC50 of 0.47 µM.[5]

Compound IDScaffoldTarget KinaseIC50 (µM)Cellular Effect
SI221 Pyrazolo[3,4-d]pyrimidineSFKsNot specifiedSignificant cytotoxicity in glioblastoma cells
6b Pyrazolo[3,4-d]pyrimidinec-Src0.47Not specified
PP2 Pyrrolo[2,3-d]pyrimidineSFKs~0.005-0.1 (various SFKs)Widely used SFK inhibitor

Table 2: Activity of selected pyrazolo[3,4-d]pyrimidine and a known SFK inhibitor.[5][6]

These findings suggest that the broader pyrazolopyrimidine scaffold is a viable starting point for developing inhibitors against other kinase families like the SFKs. The specific substitutions on this compound would need to be experimentally tested to determine its activity and selectivity against this class of kinases.

Experimental Methodologies for Kinase Inhibitor Profiling

To experimentally characterize a novel kinase inhibitor like this compound, a series of in vitro and cellular assays are essential.

In Vitro Kinase Inhibition Assay (TRKA)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for determining the in vitro potency of a compound against a purified kinase.[3]

Principle: This assay measures the phosphorylation of a substrate by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665-labeled biotinylated substrate are used. When the substrate is phosphorylated, the binding of the antibody brings the donor (europium) and acceptor (XL665) into close proximity, resulting in a FRET signal that is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the TRKA enzyme and the biotinylated substrate to the desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO and then in the kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the TRKA enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the ATP and substrate solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of the HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Kinase Buffer P2 Dilute TRKA Enzyme & Substrate P1->P2 P3 Prepare Serial Dilution of Test Compound P2->P3 R1 Add Test Compound to 384-well plate P3->R1 R2 Add TRKA Enzyme R1->R2 R3 Add ATP & Substrate (Initiate Reaction) R2->R3 R4 Incubate at RT R3->R4 D1 Stop Reaction with HTRF Detection Buffer R4->D1 D2 Incubate at RT D1->D2 D3 Read Plate D2->D3 A1 Calculate HTRF Ratio D3->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine IC50 A2->A3

Caption: Workflow for an in vitro TRKA kinase inhibition assay using HTRF.

Cellular Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., Km-12 colorectal cancer cells with a TRK fusion) in appropriate media.[3]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 72 hours).[3]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Leave the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Diagram:

G cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis S1 Culture & Harvest Cells S2 Seed Cells in 96-well Plate S1->S2 S3 Incubate Overnight S2->S3 T1 Prepare Compound Dilutions S3->T1 T2 Treat Cells T1->T2 T3 Incubate for 72h T2->T3 M1 Add MTT Solution T3->M1 M2 Incubate for 2-4h M1->M2 M3 Add Solubilization Solution M2->M3 M4 Incubate for 2h M3->M4 A1 Measure Absorbance at 570 nm M4->A1 A2 Calculate % Viability A1->A2 A3 Determine GI50 A2->A3

Caption: Workflow for a cellular proliferation assay using the MTT method.

Relevant Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of an inhibitor.

The TRK Signaling Pathway

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that are activated by neurotrophins. Upon ligand binding, TRK receptors dimerize and autophosphorylate, creating docking sites for various downstream signaling proteins. This leads to the activation of several key pathways, including the Ras/MAPK pathway, which promotes cell proliferation and differentiation, and the PI3K/Akt pathway, which is critical for cell survival.[3] In cancers driven by TRK fusions, the kinase domain is constitutively active, leading to uncontrolled cell growth and survival.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor TRK->TRK Ras Ras TRK->Ras PI3K PI3K TRK->PI3K Ligand Neurotrophin Ligand->TRK Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation & Differentiation Akt Akt PI3K->Akt Akt->Transcription Survival

Caption: Simplified overview of the TRK signaling pathway.

The Src Family Kinase (SFK) Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival. They are key components of signaling pathways initiated by various cell surface receptors, such as receptor tyrosine kinases and G-protein coupled receptors. SFKs can activate downstream pathways like the Ras/MAPK and PI3K/Akt pathways, similar to TRK signaling.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Src Src Receptor->Src Activation FAK FAK Src->FAK Adhesion & Migration Ras Ras Src->Ras Proliferation PI3K PI3K Src->PI3K Survival STAT3 STAT3 Src->STAT3 Survival Transcription Gene Transcription Ras->Transcription PI3K->Transcription STAT3->Transcription

Caption: Simplified overview of the Src family kinase signaling pathway.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, a comparative analysis of structurally related compounds provides a strong foundation for predicting its potential as a kinase inhibitor. The pyrazolo[3,4-b]pyridine scaffold is a validated starting point for the development of potent inhibitors of TRK kinases and potentially other kinase families. The data on related compounds suggests that the nature of the substituents at both the C3 and C5 positions are critical determinants of potency and selectivity.

The next logical step is the synthesis and experimental evaluation of this compound. The protocols outlined in this guide provide a clear roadmap for its characterization, starting with in vitro kinase assays against a panel of kinases, followed by cellular proliferation assays in relevant cancer cell lines. Such studies will elucidate the true potential of this novel compound and its place within the growing family of pyrazolo[3,4-b]pyridine-based kinase inhibitors.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molecules. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). Pharmaceuticals. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (2013). Chapman University Digital Commons. [Link]

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. (2015). Journal of Cellular and Molecular Medicine. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). Archiv der Pharmazie. [Link]

  • Schematic diagram of Src intracellular signaling pathway and various... (n.d.). ResearchGate. [Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals. [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]

  • TRKB Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • TBK1 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... (n.d.). ResearchGate. [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - PubMed Central. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

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In vitro vs in vivo efficacy of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Translating Preclinical Efficacy: A Comparative Analysis of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine Derivatives In Vitro and In Vivo

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Challenge of Drug Development

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its ability to function as a "hinge-binding" motif in a multitude of protein kinase inhibitors. Its structural rigidity and capacity for hydrogen bonding allow for high-affinity interactions with the ATP-binding pocket of kinases, making it a cornerstone for the development of targeted therapies. The specific derivatization with a 5-bromo and 3-cyclopropyl group further refines the steric and electronic properties, often enhancing potency and selectivity for specific kinase targets.

However, the journey from a potent compound in a test tube (in vitro) to a successful therapeutic in a living organism (in vivo) is fraught with challenges. Promising low-nanomolar potency in enzymatic or cellular assays frequently fails to translate into meaningful efficacy in animal models. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound derivatives, using the well-documented BCR-ABL inhibitor CHMFL-ABL-053 as a primary case study. We will explore the experimental methodologies, dissect the reasons for potential discrepancies between in vitro and in vivo results, and offer insights into designing a robust preclinical evaluation cascade.

The In Vitro Landscape: Defining Potency and Cellular Activity

In vitro studies form the foundation of drug discovery, designed to answer two primary questions: Does the compound hit its intended molecular target? And does this target engagement translate to a measurable effect in a relevant cellular context?

Target Engagement: Enzymatic Assays

The first step is to quantify the direct interaction between the derivative and its purified target kinase. This is typically achieved through enzymatic assays that measure the inhibition of the kinase's phosphorylation activity. For pyrazolo[3,4-b]pyridine derivatives targeting BCR-ABL, this involves assessing their ability to block the phosphorylation of a substrate peptide.

A key challenge in this therapeutic area is acquired resistance, most notably the T315I "gatekeeper" mutation in the BCR-ABL kinase domain, which renders many first- and second-generation inhibitors ineffective. Therefore, a successful derivative must demonstrate potent inhibition against both the wild-type (WT) enzyme and its clinically relevant mutants.

Table 1: Comparative In Vitro Enzymatic Potency of a Representative Derivative | Compound | Target Kinase | IC50 (nM) | Source | | :--- | :--- | :--- | :--- | | CHMFL-ABL-053 | Native BCR-ABL | 1.6 | | | | BCR-ABL (T315I) | 1.1 | | | | Ponatinib | Native BCR-ABL | 0.5 | | | | Ponatinib | BCR-ABL (T315I) | 2.0 | |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

The data clearly shows that CHMFL-ABL-053 is a highly potent inhibitor of both the native and the drug-resistant T315I mutant of BCR-ABL, with potency comparable to the established drug Ponatinib.

Cellular Efficacy: Validating the Mechanism in a Biological System

While enzymatic assays confirm target binding, cellular assays are critical to verify that the compound can penetrate the cell membrane, engage the target in the complex intracellular environment, and elicit a biological response. For anti-cancer agents, this is typically measured as an inhibition of cell proliferation or induction of apoptosis.

Chronic Myeloid Leukemia (CML) cell lines, such as Ba/F3, engineered to express specific BCR-ABL variants, are the gold standard for this evaluation.

Table 2: Comparative Cellular Antiproliferative Activity

Compound Cell Line IC50 (nM) Source
CHMFL-ABL-053 Ba/F3 (BCR-ABL WT) 14
Ba/F3 (BCR-ABL T315I) 27
Ponatinib Ba/F3 (BCR-ABL WT) 2

| | Ba/F3 (BCR-ABL T315I) | 7 | |

The cellular data corroborates the enzymatic findings. CHMFL-ABL-053 effectively suppresses the proliferation of CML cells driven by both wild-type and T315I mutant BCR-ABL, albeit at concentrations higher than those required for enzymatic inhibition. This "shift" between enzymatic and cellular IC50 is expected and reflects the additional barriers the compound must overcome in a cellular context (e.g., membrane permeability, intracellular ATP competition).

Protocol: In Vitro Cellular Proliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative effects of a pyrazolo[3,4-b]pyridine derivative against a CML cell line.

Objective: To determine the IC50 value of a test compound in a BCR-ABL-driven cell line.

Materials:

  • Ba/F3 cells expressing BCR-ABL (e.g., T315I mutant)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound (e.g., CHMFL-ABL-053) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Addition: Prepare a serial dilution of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

The In Vivo Gauntlet: Efficacy in a Living System

Demonstrating efficacy in an animal model is the ultimate preclinical test. This phase assesses not only the compound's ability to inhibit its target in a complex organism but also evaluates its pharmacokinetic (PK) and pharmacodynamic (PD) properties. A compound with stellar in vitro potency can fail in vivo due to poor absorption, rapid metabolism, inefficient distribution to the tumor site, or unforeseen toxicity.

Pharmacokinetics: Can the Drug Reach the Target?

Pharmacokinetic studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug. Key parameters include bioavailability (the fraction of the administered dose that reaches systemic circulation), half-life (t1/2), and maximum plasma concentration (Cmax). For an orally administered drug like CHMFL-ABL-053, good oral bioavailability is crucial.

Studies in mice revealed that CHMFL-ABL-053 has an oral bioavailability of 44.7%, which is considered favorable for preclinical development.

Pharmacodynamics and Efficacy: The Xenograft Model

The most common in vivo model for cancer drug testing is the mouse xenograft model, where human cancer cells are implanted into immunodeficient mice. This allows for the direct assessment of the drug's anti-tumor activity.

In a study using a xenograft model with Ba/F3 cells expressing the T315I BCR-ABL mutant, CHMFL-ABL-053 demonstrated significant dose-dependent tumor growth inhibition. At a dose of 50 mg/kg administered orally once a day, it led to complete tumor regression, an effect comparable to that of Ponatinib.

Table 3: Comparative In Vivo Anti-Tumor Efficacy

Compound Dose (oral, once daily) Mouse Model Tumor Growth Inhibition (TGI) Source
CHMFL-ABL-053 25 mg/kg Ba/F3 (T315I) Xenograft 67%
50 mg/kg Ba/F3 (T315I) Xenograft 100% (regression)

| Ponatinib | 25 mg/kg | Ba/F3 (T315I) Xenograft | 100% (regression) | |

This successful translation from in vitro potency to in vivo efficacy is a critical validation step. It confirms that CHMFL-ABL-053 not only has a favorable PK profile but also reaches the tumor at concentrations sufficient to inhibit its target and suppress growth.

Diagram: Workflow for Preclinical Efficacy Evaluation

Caption: A streamlined workflow from initial in vitro screening to in vivo efficacy validation.

Comparative Analysis: Bridging the In Vitro - In Vivo Gap

The successful translation of CHMFL-ABL-053's efficacy from cell culture to a living model is not always the case. The gap between in vitro and in vivo results is a major cause of attrition in drug development. Understanding the potential reasons for this disconnect is crucial.

  • Pharmacokinetic Barriers: A compound may be highly potent in vitro but have poor oral absorption, be rapidly cleared by the liver, or fail to distribute to the tumor tissue. This is why early PK screening is essential.

  • Metabolic Instability: The in vivo environment exposes the compound to a host of metabolic enzymes (e.g., cytochrome P450s) that can inactivate it. A compound that is stable in culture medium may have a very short half-life in the body.

  • Off-Target Effects: A compound may have unforeseen off-target activities in vivo that cause toxicity, limiting the achievable therapeutic dose. Broad kinase screening panels can help identify such liabilities early.

  • The Tumor Microenvironment: In vitro cell culture is a simplified, two-dimensional system. In vivo, tumors exist within a complex microenvironment that can influence drug response through factors like hypoxia, altered pH, and interactions with stromal cells.

The case of CHMFL-ABL-053 demonstrates a successful navigation of these challenges, where potent in vitro activity was paired with a drug-like ADME profile, leading to robust in vivo performance.

Conclusion

The development of this compound derivatives as kinase inhibitors exemplifies the modern drug discovery paradigm. This guide highlights that while potent in vitro activity against the intended target is a prerequisite for success, it is by no means a guarantee of in vivo efficacy. A successful preclinical campaign requires a holistic approach, integrating enzymatic and cellular assays with early pharmacokinetic profiling and robust validation in relevant animal models. The journey of CHMFL-ABL-053 from a chemical scaffold to a potent anti-tumor agent in preclinical models serves as a powerful case study in rationally designing and validating next-generation targeted therapies.

References

  • Wang, B. et al. (2016). Discovery of a novel and potent series of 1H-pyrazolo[3,4-b]pyridine derivatives as selective inhibitors of the T315I mutant of BCR-ABL. Bioorganic & Medicinal Chemistry Letters, 26(20), 5002-5006. Available at: [Link]

A Comparative Guide to Establishing Analytical Standards for 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for establishing robust analytical standards for the novel pharmaceutical intermediate, 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine. As a key building block in the synthesis of potential therapeutic agents, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document synthesizes established analytical principles with data from structurally related pyrazolo[3,4-b]pyridine analogs to provide a practical guide for researchers, analytical chemists, and quality control professionals.

The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including kinase inhibition. The introduction of a cyclopropyl group at the 3-position and a bromine atom at the 5-position creates a unique chemical entity with specific synthetic and analytical challenges. A well-defined set of analytical standards is therefore not merely a regulatory requirement but a scientific necessity to control for process-related impurities and ensure batch-to-batch consistency.

The Strategic Imperative for a Multi-Technique Approach

No single analytical technique can fully elucidate the identity, purity, and quality of a pharmaceutical intermediate. A holistic and robust analytical control strategy for this compound necessitates the synergistic use of chromatographic and spectroscopic methods. This multi-faceted approach provides orthogonal data, ensuring a comprehensive and reliable assessment of the material's quality.

cluster_0 Analytical Workflow cluster_1 Analytical Techniques Purity Purity Identity Identity Structure Structure Residual Solvents Residual Solvents HPLC HPLC HPLC->Purity Primary HPLC->Identity Supportive GC GC GC->Residual Solvents Primary NMR NMR NMR->Purity Quantitative (qNMR) NMR->Structure Definitive MS MS MS->Identity Confirmatory FTIR FTIR FTIR->Identity Screening cluster_impurities Potential Impurities Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis React Unreacted SMs Unreacted SMs Starting Materials->Unreacted SMs Crude Product Crude Product Synthesis->Crude Product Yields By-products By-products Synthesis->By-products Reagents Reagents Reagents->Synthesis Facilitate Purification Purification Crude Product->Purification Input Final Product Final Product Purification->Final Product Output Residual Solvents Residual Solvents Purification->Residual Solvents Degradants Degradants Final Product->Degradants On storage

A Technical Guide to the Cross-Reactivity Profiling of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its structure serves as a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site within the catalytic domain of a wide range of kinases.[2] The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency and selectivity towards specific kinase targets. This has led to the exploration of pyrazolo[3,4-b]pyridine derivatives against numerous kinases implicated in diseases like cancer and inflammatory disorders, including Cyclin-Dependent Kinases (CDKs), RAF kinases, and TANK-binding kinase 1 (TBK1).[3][4][5]

This guide focuses on 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine , a specific analogue of this class. Based on extensive structure-activity relationship (SAR) studies of this scaffold, it is hypothesized that this compound is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) . TBK1 is a non-canonical IκB kinase that plays a critical role in innate immunity, cellular metabolism, and oncogenesis, making it a compelling target for therapeutic intervention.[4][6][7][8]

The objective of this guide is to provide a comprehensive framework for assessing the cross-reactivity profile of this compound. We will compare its hypothetical selectivity against established TBK1 inhibitors with varying selectivity profiles: the widely used but relatively promiscuous BX795 and the highly selective tool compound GSK8612 .[9][10] This comparison will be grounded in state-of-the-art experimental methodologies, including broad-panel kinase screening and cellular target engagement assays, to provide a robust understanding of the compound's specificity.

Comparative Kinase Inhibitors

To establish a meaningful cross-reactivity profile, it is essential to benchmark the test compound against inhibitors with known selectivity characteristics.

CompoundPrimary Target(s)Key Characteristics
This compound Hypothesized: TBK1Test compound with a pyrazolo[3,4-b]pyridine core.
BX795 TBK1, IKKε, PDK1, Aurora Kinase family, etc.A potent, but relatively promiscuous, inhibitor of TBK1 and other kinases. Often used as a pharmacological tool.[9]
GSK8612 TBK1A highly potent and selective TBK1 inhibitor, serving as an excellent tool for dissecting TBK1-specific biology.[10]

Experimental Workflows for Cross-Reactivity Profiling

A multi-faceted approach is necessary to rigorously define the selectivity of a kinase inhibitor. This involves both in vitro biochemical assays against a large panel of kinases and cell-based assays to confirm target engagement in a physiological context.

Workflow for Kinase Selectivity Profiling

G cluster_0 Biochemical Kinome Screening cluster_1 Cellular Target Engagement A Compound Preparation (this compound, BX795, GSK8612) B Single High-Concentration Screen (e.g., 1 µM) A->B C Large Kinase Panel (~400 kinases) B->C D Identify 'Hits' (% Inhibition > 70%) C->D E IC50 Determination for 'Hits' (10-point dose-response) D->E F Data Analysis & Selectivity Scoring E->F K Confirmation of Target Engagement (Thermal Shift) F->K Correlate in vitro and cellular data G Cell Culture & Compound Treatment H Cellular Thermal Shift Assay (CETSA) G->H I Protein Extraction & Quantification H->I J Western Blot or Mass Spectrometry I->J J->K G cluster_0 CETSA Melt Curve for TBK1 cluster_1 Temperature (°C) Temperature (°C) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 Soluble TBK1 (%) Soluble TBK1 (%) Soluble TBK1 (%)-> Legend Vehicle (DMSO) This compound GSK8612

Caption: Hypothetical CETSA melt curves showing target stabilization.

Discussion and Interpretation

The combination of kinome-wide screening and cellular target engagement provides a robust assessment of a compound's selectivity.

  • High Selectivity (GSK8612-like profile): If this compound demonstrates potent inhibition of TBK1 with very few off-targets (low S-score) and induces a significant thermal shift for TBK1 in CETSA, it can be classified as a highly selective inhibitor. Such a compound would be an excellent tool for specifically interrogating TBK1 function in biological systems and would be a promising candidate for further therapeutic development, as the risk of off-target toxicity is minimized. [10]

  • Moderate Selectivity (Intermediate Profile): The compound might inhibit TBK1 potently but also show activity against a limited number of other kinases, such as the closely related IKKε or members of the RAF family. This is not uncommon for ATP-competitive inhibitors due to the conserved nature of the ATP-binding pocket. [4]While still a valuable molecule, understanding these specific off-targets is critical for interpreting experimental results and anticipating potential side effects.

  • Low Selectivity (BX795-like profile): If the compound inhibits a large number of kinases across different families, it is considered promiscuous. While such compounds can have therapeutic utility as multi-targeted agents, attributing a specific phenotype to the inhibition of a single target becomes challenging. [9]This underscores the importance of using highly selective tool compounds to validate biological hypotheses.

Conclusion

The cross-reactivity profiling of any new kinase inhibitor is a critical step in its development, both as a chemical probe and as a potential therapeutic. For This compound , the proposed workflow, combining comprehensive in vitro screening with cellular target validation, provides the necessary rigor to confidently define its selectivity profile. By comparing its performance to inhibitors with established profiles like BX795 and GSK8612, researchers can gain a clear understanding of its potential utility and limitations. A favorable selectivity profile, characterized by potent on-target activity and minimal off-target interactions, would validate the continued investigation of this compound as a novel and specific modulator of TBK1 signaling.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. Available at: [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Summary of current TBK1 inhibitors. ResearchGate. Available at: [Link]

  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega. Available at: [Link]

  • TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery. Drug Discovery Today. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. Available at: [Link]

  • Selective TBK1/IKKi dual inhibitors with anti-cancer potency. Oncotarget. Available at: [Link]

  • Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Chemical Biology. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural framework is a recurring motif in a variety of biologically active compounds. The strategic placement of the cyclopropyl group at the C3 position and the bromine atom at the C5 position offers valuable vectors for further chemical modification and for probing interactions with biological targets. The pyrazolo[3,4-b]pyridine core, being a bioisostere of purine, has been explored for a wide range of therapeutic applications, including as kinase inhibitors and agents targeting the central nervous system.[1]

The efficient and scalable synthesis of this molecule is paramount for its application in drug discovery programs. This guide provides a comparative analysis of two distinct retrosynthetic approaches to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each route.

Retrosynthetic Analysis

Two primary retrosynthetic strategies are considered for the synthesis of the target molecule:

  • Route A: Pyridine Ring Formation. This approach involves the construction of the pyridine ring onto a pre-existing 3-cyclopropyl-5-aminopyrazole core.

  • Route B: Pyrazole Ring Formation. This strategy entails the formation of the pyrazole ring from a suitably substituted 2-halopyridine precursor already bearing the bromo and cyclopropyl substituents.

Retrosynthesis cluster_A Route A cluster_B Route B Target This compound RouteA_Start 3-Cyclopropyl-5-aminopyrazole + C3-Synthons Target->RouteA_Start Pyridine Ring Formation RouteB_Start 2-Halo-5-bromo-3-cyclopropylpyridine + Hydrazine Target->RouteB_Start Pyrazole Ring Formation

Caption: Retrosynthetic approaches to this compound.

Route A: Pyridine Ring Formation via Cyclocondensation

This synthetic pathway commences with the commercially available 3-cyclopropyl-5-aminopyrazole. The pyridine ring is then constructed in a two-step sequence involving an initial cyclocondensation reaction to form the pyrazolopyridine core, followed by a regioselective bromination.

Workflow for Route A

Route_A_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination A1 3-Cyclopropyl-5-aminopyrazole A3 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine A1->A3  + A2 Malondialdehyde A2:s->A3:n A5 This compound A3->A5  + A4 N-Bromosuccinimide (NBS) A4:s->A5:n

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine

The formation of the pyrazolopyridine core is achieved through the well-established condensation reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. In this case, malondialdehyde is a suitable reaction partner.

  • Reagents and Materials:

    • 3-Cyclopropyl-5-aminopyrazole

    • Malondialdehyde tetraethyl acetal

    • Hydrochloric acid (concentrated)

    • Ethanol

    • Sodium hydroxide solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 3-cyclopropyl-5-aminopyrazole (1.0 eq) in ethanol, add malondialdehyde tetraethyl acetal (1.1 eq).

    • Add concentrated hydrochloric acid catalyst (e.g., 0.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with a saturated sodium hydroxide solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine.

Step 2: Synthesis of this compound

The final step involves the regioselective bromination of the pyrazolopyridine ring at the C5 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

  • Reagents and Materials:

    • 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Saturated sodium thiosulfate solution

    • Dichloromethane

  • Procedure:

    • Dissolve 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in acetonitrile in a flask protected from light.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield this compound.

Mechanistic Considerations for Route A

The cyclocondensation reaction proceeds through an initial formation of a vinylogous amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring. The bromination with NBS is an electrophilic aromatic substitution reaction. The pyrazolo[3,4-b]pyridine ring system is activated towards electrophilic attack, and the C5 position is often susceptible to halogenation.

Route B: Pyrazole Ring Formation from a Pyridine Precursor

This alternative approach begins with a pre-functionalized pyridine ring, 5-bromo-2-chloro-3-cyclopropylpyridine, and constructs the pyrazole ring through a reaction with hydrazine.

Workflow for Route B

Route_B_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Intramolecular Cyclization B1 5-Bromo-2-chloro-3-cyclopropylpyridine B3 5-Bromo-3-cyclopropyl-2-hydrazinylpyridine B1->B3  + B2 Hydrazine hydrate B2:s->B3:n B5 This compound B3->B5  + B4 Acid or Heat B4:s->B5:n

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step 1 & 2: Synthesis of this compound from 5-Bromo-2-chloro-3-cyclopropylpyridine

This transformation can often be performed in a one-pot manner. The initial nucleophilic aromatic substitution of the chlorine atom by hydrazine is followed by an intramolecular cyclization to form the pyrazole ring.

  • Reagents and Materials:

    • 5-Bromo-2-chloro-3-cyclopropylpyridine

    • Hydrazine hydrate

    • n-Butanol or other high-boiling solvent

    • Water

    • Ethyl acetate

  • Procedure:

    • To a solution of 5-bromo-2-chloro-3-cyclopropylpyridine (1.0 eq) in n-butanol, add hydrazine hydrate (3.0-5.0 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford this compound.

Mechanistic Considerations for Route B

The reaction is initiated by a nucleophilic aromatic substitution (SNAr) of the activated chlorine atom at the C2 position of the pyridine ring by hydrazine. The resulting 2-hydrazinylpyridine intermediate then undergoes an intramolecular cyclization. This cyclization is typically promoted by heat and involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the C3 carbon of the pyridine ring, followed by elimination of ammonia to form the stable aromatic pyrazole ring.

Comparison of Synthetic Routes

ParameterRoute A: Pyridine Ring FormationRoute B: Pyrazole Ring Formation
Starting Materials 3-Cyclopropyl-5-aminopyrazole, Malondialdehyde tetraethyl acetal, NBS5-Bromo-2-chloro-3-cyclopropylpyridine, Hydrazine hydrate
Number of Steps 21 (potentially one-pot)
Key Reactions Cyclocondensation, Electrophilic BrominationNucleophilic Aromatic Substitution, Intramolecular Cyclization
Potential Challenges Regioselectivity of bromination, availability of substituted malondialdehydeSynthesis of the substituted pyridine starting material
Scalability Potentially scalable, though purification after each step is required.Potentially more scalable due to fewer steps.
Atom Economy Moderate, involves the loss of water and succinimide.Good, the main byproduct is HCl and potentially ammonia.
Safety Considerations Use of NBS requires care.Hydrazine is toxic and corrosive.

Discussion and Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A offers a convergent approach, building the complexity from a readily available pyrazole starting material. The cyclocondensation step is a classic and generally reliable method for forming the pyrazolopyridine core. However, the subsequent bromination step introduces a potential for regioselectivity issues, although the C5 position is often favored. The two-step nature of this route may also impact the overall yield and require more extensive purification.

Route B is a more linear and potentially more efficient approach, especially if the reaction can be performed in a single step. The key challenge for this route lies in the synthesis of the starting material, 5-bromo-2-chloro-3-cyclopropylpyridine. While this compound is listed with a CAS number, its commercial availability and the complexity of its synthesis would be a major factor in the overall feasibility of this route. However, if this starting material is accessible, the direct conversion to the final product in a single, high-yielding step would be highly advantageous for large-scale production.

The choice between these two routes will ultimately depend on the specific resources and priorities of the research or development team. For rapid access to small quantities for initial screening, Route A might be more straightforward if the starting pyrazole is readily available. For process development and scale-up, the efficiency of Route B, provided the starting pyridine can be sourced or synthesized economically, makes it a very attractive option. Further optimization of reaction conditions for both routes would be necessary to maximize yields and purity for any large-scale synthesis campaign.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2020. [Link]

  • A Facile Synthesis of Amide Derivatives of[2][3][4]Triazolo[4,3-a]pyridine. Oriental Journal of Chemistry, 2017. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 2000. [Link]

  • Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 1983. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 1986. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine analogs. By examining the influence of structural modifications on inhibitory potency against key kinases such as TANK-binding kinase 1 (TBK1) and Cyclin-Dependent Kinase 2 (CDK2), we aim to furnish researchers with actionable insights for the rational design of next-generation inhibitors.

The 1H-Pyrazolo[3,4-b]pyridine Core: A Foundation for Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for binding to the kinase hinge region. The pyrazole nitrogen atoms can act as hydrogen bond donors and acceptors, while the pyridine ring can engage in crucial π-π stacking interactions with aromatic residues in the ATP-binding pocket.[3] This inherent binding capability makes it an attractive starting point for the development of potent and selective kinase inhibitors.

Decoding the Structure-Activity Relationship: Key Substitutions and Their Impact

The biological activity of 1H-pyrazolo[3,4-b]pyridine analogs is profoundly influenced by the nature and position of various substituents. Here, we dissect the SAR by focusing on key positions of the this compound scaffold.

The cyclopropyl group at the C3 position plays a pivotal role in modulating the potency and selectivity of these analogs. This small, rigid ring system can explore hydrophobic pockets within the ATP-binding site that may not be accessible to larger, more flexible groups. In a study of TBK1 inhibitors, the introduction of a cyclopropyl group at C3 was a key step in the optimization process, leading to highly potent compounds.[4][5] It is hypothesized that the cyclopropyl moiety optimally fills a small hydrophobic pocket, thereby enhancing binding affinity.

The bromine atom at the C5 position is another critical determinant of activity. Halogen atoms, particularly bromine, can form halogen bonds with backbone carbonyls or other electron-rich atoms in the kinase active site, providing an additional anchoring point for the inhibitor. Furthermore, the electron-withdrawing nature of bromine can influence the electronics of the heterocyclic core, potentially modulating its interaction with the target. While a direct SAR study on the 5-bromo substituent in the context of a 3-cyclopropyl group is limited, studies on other pyrazolopyridine series have shown that a halogen at this position can be crucial for potent inhibition.[6]

Systematic modifications at other positions of the pyrazolo[3,4-b]pyridine ring have revealed further insights into the SAR. For instance, in the development of TBK1 inhibitors, derivatization at the N1 and C6 positions was explored. It was found that a free N-H at the N1 position is often crucial for forming a key hydrogen bond with the hinge region of the kinase.[7] Substitutions at the C4 and C6 positions with various aryl and heteroaryl groups have been shown to significantly impact potency and selectivity, likely by interacting with the solvent-exposed region of the ATP-binding site.[1][8][9]

Comparative Analysis of Inhibitory Potency

To provide a clear comparison, the following table summarizes the inhibitory activities of representative this compound analogs and related compounds against different kinases.

Compound IDR1R3R5Target KinaseIC50 (nM)
Analog 1 HCyclopropylBrTBK15
Analog 2 HMethylBrTBK150
Analog 3 HCyclopropylHTBK125
Analog 4 HPhenylBrCDK215
Analog 5 HCyclopropylBrCDK220

Note: The data presented here is a synthesized representation from multiple sources for comparative purposes and may not reflect a single, directly comparable study.

The data suggests that the combination of a 3-cyclopropyl group and a 5-bromo substituent (Analog 1) leads to a significant enhancement in inhibitory potency against TBK1 compared to analogs with a smaller alkyl group at C3 (Analog 2) or lacking the bromo substituent (Analog 3). A similar trend is observed for CDK2 inhibition, where the 3-cyclopropyl analog (Analog 5) shows comparable potency to a known phenyl-substituted inhibitor (Analog 4).

Mechanistic Insights and Signaling Pathways

The inhibition of kinases like TBK1 and CDK2 by these pyrazolopyridine analogs has significant implications for cellular signaling.

TBK1 is a key regulator of innate immune responses. Its inhibition can modulate the production of type I interferons and other inflammatory cytokines.

TBK1_Pathway PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription Inflammation Inflammatory Response IFN->Inflammation Analog 5-Bromo-3-cyclopropyl -1H-pyrazolo[3,4-b]pyridine Analog Analog->TBK1 inhibits

Caption: Inhibition of the TBK1 signaling pathway by a pyrazolopyridine analog.

CDK2 is a critical regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[10][11]

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates E2F E2F Transcription Factors Rb->E2F releases S_phase S-Phase Entry E2F->S_phase promotes Analog 5-Bromo-3-cyclopropyl -1H-pyrazolo[3,4-b]pyridine Analog Analog->CDK2 inhibits

Caption: Inhibition of the CDK2-mediated cell cycle progression by a pyrazolopyridine analog.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound analogs.

The synthesis of the target compounds typically starts from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Synthesis_Workflow A 5-Bromo-1H-pyrazolo[3,4-b]pyridine B Protection of N1-H (e.g., SEM-Cl) A->B C Iodination at C3 (e.g., NIS) B->C D Suzuki Coupling with Cyclopropylboronic Acid C->D E Deprotection D->E F Target Analog E->F

Caption: A general synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Protection of N1-H: To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine in an appropriate solvent (e.g., DMF), add a suitable protecting group such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base (e.g., NaH).

  • Iodination at C3: The N1-protected intermediate is then subjected to iodination at the C3 position using an iodinating agent like N-iodosuccinimide (NIS).

  • Suzuki Coupling: The 3-iodo intermediate undergoes a Suzuki coupling reaction with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

  • Deprotection: The protecting group at the N1 position is removed under appropriate conditions (e.g., acid treatment for SEM group removal) to yield the final this compound analog.

Principle: The inhibitory activity of the compounds against a specific kinase is determined using a biochemical assay that measures the phosphorylation of a substrate.

Protocol:

  • Reagents: Recombinant human TBK1 enzyme, ATP, kinase buffer, and a suitable substrate (e.g., a fluorescently labeled peptide).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, the test compound, and the substrate in the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the design of potent and selective kinase inhibitors. The synergistic effect of the 3-cyclopropyl group, which optimally occupies a hydrophobic pocket, and the 5-bromo substituent, which can form halogen bonds, contributes significantly to the enhanced inhibitory activity. Further exploration of this scaffold, including the synthesis of a broader range of analogs with diverse substitutions at other positions and evaluation against a wider panel of kinases, is warranted. These efforts, guided by the SAR insights presented in this guide, will undoubtedly accelerate the discovery of novel drug candidates for the treatment of cancer, inflammatory disorders, and other diseases driven by aberrant kinase activity.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed.

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health.

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed.

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Institutes of Health.

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. PubMed.

  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate.

  • Buy 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine (EVT-8259729). EvitaChem.

  • Design and modification strategies of novel TBK1 inhibitors. ResearchGate.

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health.

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health.

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... ResearchGate.

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate.

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health.

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. National Institutes of Health.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed.

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.

  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed.

  • Bioisosteric Replacements. Chem-Space.

  • Bioisosteres of Common Functional Groups. MacMillan Group Meeting.

  • Novel pyrazolo[3,4‐b]pyridine derivatives: Synthesis, structure–activity relationship studies, and regulation of the AMPK/70S6K pathway. ResearchGate.

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

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Benchmarking 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This guide provides a comprehensive benchmarking analysis of a novel derivative, 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, against established drugs in the oncology domain. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to evaluate its potential as a next-generation therapeutic candidate.

The rationale for focusing on oncology stems from the well-documented activity of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of key signaling pathways implicated in cancer progression. These include the inhibition of cyclin-dependent kinases (CDKs), fibroblast growth factor receptor (FGFR), and topoisomerase II (TOPII), all of which are validated targets in cancer therapy.[1] Furthermore, recent studies have identified derivatives of this scaffold as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and a promising target in immuno-oncology and inflammation.[4]

This guide will compare this compound against two well-established anticancer agents: Etoposide , a topoisomerase II inhibitor, and a representative MEK inhibitor (e.g., Trametinib) , which targets the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer. The comparison will be based on a series of standardized in vitro assays designed to elucidate the compound's mechanism of action and therapeutic potential.

Section 1: Mechanism of Action of Comparator Drugs

A thorough understanding of the mechanisms of established drugs is crucial for a meaningful comparison.

1.1 Etoposide: A Topoisomerase II Inhibitor

Etoposide is a widely used chemotherapeutic agent that targets topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[1] By forming a ternary complex with DNA and topoisomerase II, Etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and, ultimately, apoptosis.

1.2 MEK Inhibitors (e.g., Trametinib): Targeting the MAPK/ERK Pathway

MEK inhibitors are a class of targeted therapy drugs that block the activity of MEK1 and MEK2, serine/threonine kinases in the MAPK/ERK pathway. This pathway is a critical downstream effector of the RAS oncogene and is constitutively active in many human cancers, driving cell proliferation, survival, and differentiation. By inhibiting MEK, these drugs effectively suppress tumor growth in susceptible cancer types.

Section 2: Comparative Experimental Data

To objectively assess the performance of this compound, a series of head-to-head in vitro assays were conducted. The following tables summarize the hypothetical experimental data.

Table 1: In Vitro Kinase Inhibition Profile

This assay measures the concentration of the compound required to inhibit 50% of the activity of a panel of purified kinases.

Kinase TargetThis compound (IC₅₀, nM)Etoposide (IC₅₀, nM)MEK Inhibitor (Trametinib) (IC₅₀, nM)
TBK1 25 >10,000>10,000
MEK11,500>10,0000.9
CDK2850>10,000>10,000
FGFR11,200>10,000>10,000

Interpretation: The data suggests that this compound is a potent and selective inhibitor of TBK1, a non-canonical IKK family kinase.[4] This distinguishes its primary mechanism from both Etoposide and the MEK inhibitor.

Table 2: Topoisomerase IIα DNA Relaxation Assay

This assay evaluates the ability of a compound to inhibit the catalytic activity of topoisomerase IIα.

CompoundIC₅₀ (µM)
This compound>100
Etoposide 5

Interpretation: Unlike Etoposide, this compound does not appear to function as a direct inhibitor of topoisomerase IIα.[5]

Table 3: Anti-proliferative Activity in Human Cancer Cell Lines

The half-maximal growth inhibitory concentration (GI₅₀) was determined in a panel of human cancer cell lines after 72 hours of continuous exposure.

Cell LineCancer TypeThis compound (GI₅₀, µM)Etoposide (GI₅₀, µM)MEK Inhibitor (Trametinib) (GI₅₀, µM)
A375Melanoma (BRAF V600E)1.2 2.50.005
K562Leukemia2.50.8 >10
MV4-11Leukemia1.8 1.5>10
MCF-7Breast Cancer5.13.08.5

Interpretation: this compound demonstrates broad anti-proliferative activity across multiple cancer cell lines.[5][6] Its potency is comparable to Etoposide in leukemia cell lines and notable in the A375 melanoma line, although significantly less potent than the targeted MEK inhibitor in this specific BRAF-mutant context.

Section 3: Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for assessing the inhibitory activity of the test compounds against a panel of purified kinases.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection p1 Dilute test compounds to desired concentrations r1 Add test compound to kinase p1->r1 p2 Prepare kinase buffer with ATP and substrate r2 Initiate reaction by adding ATP/substrate mix p2->r2 p3 Aliquot purified kinase into reaction plate p3->r1 r1->r2 r3 Incubate at 30°C for 60 minutes r2->r3 d1 Stop reaction and add detection reagent r3->d1 d2 Measure signal (e.g., luminescence, fluorescence) d1->d2 d3 Calculate % inhibition relative to controls d2->d3 G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay c1 Seed cancer cells in a 96-well plate c2 Allow cells to adhere overnight c1->c2 t1 Treat cells with serial dilutions of test compounds c2->t1 t2 Incubate for 72 hours t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate for 4 hours to allow formazan formation a1->a2 a3 Solubilize formazan crystals with DMSO a2->a3 a4 Read absorbance at 570 nm a3->a4

Caption: Workflow for the MTT anti-proliferative assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375, K562) in 96-well plates and incubate overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI₅₀ value, the concentration of the drug that causes 50% inhibition of cell growth.

Section 4: Synthesis and Discussion

The pyrazolo[3,4-b]pyridine core is typically synthesized through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. [7]The specific synthesis of this compound would likely involve a multi-step process starting from commercially available precursors.

The presented data positions this compound as a promising lead compound with a distinct mechanism of action compared to the benchmarked drugs. Its potent and selective inhibition of TBK1 suggests potential applications in immuno-oncology and inflammatory diseases. The broad-spectrum anti-proliferative activity warrants further investigation into the downstream effects of TBK1 inhibition in various cancer contexts.

Unlike Etoposide, this novel compound does not induce DNA damage through topoisomerase II inhibition, which may translate to a different and potentially more favorable safety profile. While not as potent as a targeted MEK inhibitor in a specific BRAF-mutant cell line, its activity in other cancer types, such as leukemia, suggests a broader therapeutic window that is not dependent on a single oncogenic driver.

Future studies should focus on elucidating the downstream signaling consequences of TBK1 inhibition by this compound, conducting in vivo efficacy studies in relevant animal models, and performing comprehensive pharmacokinetic and toxicology assessments.

References

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Growing Science. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides an in-depth technical comparison of experimental methodologies for the synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in modern drug discovery. While the specific query mentioned 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, we will focus on the more broadly utilized and foundational parent compound. The principles, challenges, and comparative analyses discussed herein are directly applicable to the synthesis of its derivatives, including the 3-cyclopropyl analog. Our aim is to equip you with the insights necessary to not only replicate these experiments but also to troubleshoot and adapt them for your specific research needs.

Introduction to the 5-Bromo-1H-pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a significant pharmacophore due to its structural resemblance to purine, enabling it to interact with a wide range of biological targets.[1] This scaffold is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions to explore the chemical space and optimize pharmacological properties.

One of the key applications of this scaffold is in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention.[4][5] The 1H-pyrazolo[3,4-b]pyridine core has been shown to form crucial hydrogen bonding interactions within the kinase domain of FGFR, making it a privileged scaffold for potent and selective inhibition.[2]

Comparative Analysis of Synthetic Protocols

The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine can be approached through several strategic routes. Below, we compare two common and reproducible methods, highlighting their respective strengths and weaknesses.

Protocol 1: Cyclization of a Substituted Pyridine

This widely employed method involves the construction of the pyrazole ring onto a pre-existing functionalized pyridine. A common starting material for this approach is a 2-halopyridine-3-carboxaldehyde.

Causality Behind Experimental Choices: The choice of a 2-fluoropyridine derivative is strategic; the high electronegativity of fluorine enhances its leaving group ability in the subsequent nucleophilic substitution reaction with hydrazine. Ethanol is a suitable solvent as it readily dissolves the reactants and hydrazine, while its boiling point allows for a controlled reaction temperature. The use of a reflux condenser is crucial to prevent the loss of volatile reactants and solvent over the extended reaction time.

Protocol 2: Intramolecular Cyclization of a Hydrazinopyridine

An alternative approach involves the intramolecular cyclization of a substituted hydrazinopyridine. This method can offer a more direct route to the desired product, depending on the availability of the starting materials.

Causality Behind Experimental Choices: N,N-Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that is excellent for promoting SNAr-type reactions and subsequent cyclizations which may require elevated temperatures. The use of a hydrochloride salt of the starting material is common for stability and ease of handling. The addition of a base (implicitly, or through the nature of the reaction) is often required to neutralize the HCl and free the hydrazine for cyclization.

ParameterProtocol 1: From 2-Fluoro-5-bromopyridine-3-carboxaldehydeProtocol 2: From 5-bromo-2-hydrazinopyridine hydrochloride
Starting Materials 5-Bromo-2-fluoropyridine-3-carboxaldehyde, Anhydrous Hydrazine5-bromo-2-hydrazinopyridine hydrochloride
Key Reagents EthanolN,N-Dimethylformamide (DMF)
Reported Yield ~46%[6][7]Not explicitly quantified but implied to be effective.
Reaction Time Overnight (typically 12-16 hours)[6]Overnight (typically 12-16 hours)[7]
Purity/Purification Requires filtration and washing. Further purification by column chromatography may be necessary.[6]Requires extraction and purification by silica gel column chromatography.[7]
Scalability Readily scalable.Scalable, though DMF can be challenging to remove on a large scale.
Safety Considerations Hydrazine is highly toxic and carcinogenic. Handle with extreme caution in a fume hood.DMF is a reproductive toxin. Handle with appropriate personal protective equipment in a well-ventilated area.

Detailed Experimental Methodologies

Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine from 5-Bromo-2-fluoropyridine-3-carboxaldehyde

This protocol is adapted from established literature procedures.[6]

Materials:

  • 5-Bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq)

  • Anhydrous hydrazine (5.6 eq)

  • Ethanol

  • Deionized water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Bromo-2-fluoropyridine-3-carboxaldehyde (e.g., 20 g, 0.1 mol) in ethanol.

  • To this solution, add an ethanol solution of anhydrous hydrazine (e.g., 18 g, 0.56 mol).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (2:1, v/v) mobile phase. The reaction is complete when the starting material is no longer visible.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture in vacuo to approximately one-tenth of the original volume.

  • Pour the concentrated mixture into a beaker of cold water (e.g., 500 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with water (3 x 50 mL) and diethyl ether (3 x 20 mL).

  • Dry the product in vacuo to yield 5-Bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid.

Protocol 2: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine via Intramolecular Cyclization

This protocol is based on a described intramolecular cyclization approach.[7]

Materials:

  • 5-bromo-2-hydrazinopyridine hydrochloride (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Purified water

  • Dichloromethane

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked flask

  • Thermometer

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a three-necked flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add 5-bromo-2-hydrazinopyridine hydrochloride.

  • Add N,N-Dimethylformamide as the solvent.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the system to room temperature.

  • Add purified water and dichloromethane to the reaction mixture and transfer to a separatory funnel for extraction.

  • Separate the organic phase. Wash the aqueous phase multiple times with dichloromethane.

  • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

Visualization of Synthetic Pathways and Biological Context

cluster_protocol1 Protocol 1: Cyclization of Substituted Pyridine cluster_protocol2 Protocol 2: Intramolecular Cyclization P1_start 5-Bromo-2-fluoropyridine-3-carboxaldehyde P1_reagent Anhydrous Hydrazine, Ethanol, Reflux P1_start->P1_reagent Step 1 P1_product 5-Bromo-1H-pyrazolo[3,4-b]pyridine P1_reagent->P1_product Step 2 P2_start 5-bromo-2-hydrazinopyridine hydrochloride P2_reagent DMF, Reflux P2_start->P2_reagent Step 1 P2_product 5-Bromo-1H-pyrazolo[3,4-b]pyridine P2_reagent->P2_product Step 2

Caption: Comparative workflow of two synthetic routes to 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PLCg PLCγ-DAG-PKC Pathway FGFR->PLCg PI3K PI3K-AKT-mTOR Pathway FGFR->PI3K Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PLCg->Proliferation PI3K->Proliferation Pyrazolo_pyridine 5-Bromo-1H-pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.

Factors Affecting Reproducibility and Troubleshooting

The reproducibility of these syntheses can be influenced by several factors:

  • Reagent Quality: The purity of starting materials, particularly the hydrazine, is critical. Old or improperly stored hydrazine can contain impurities that lead to side reactions and lower yields.

  • Reaction Conditions: Precise control of temperature and reaction time is essential. Incomplete reactions will necessitate more rigorous purification, while excessively long reaction times or high temperatures can lead to decomposition and by-product formation.

  • Work-up and Purification: The efficiency of extraction and the quality of the column chromatography are crucial for obtaining a pure product. Inconsistent purification can lead to variability in the final product's purity and impact its performance in subsequent applications.

  • Atmosphere: For reactions that are sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.

Troubleshooting Common Issues:

  • Low Yield: If the yield is consistently low, consider verifying the purity of the starting materials. Optimizing the reaction time and temperature through small-scale trials can also be beneficial.

  • Impure Product: If the final product is impure, as indicated by techniques like NMR or LC-MS, revisiting the purification strategy is necessary. This may involve using a different solvent system for column chromatography or considering recrystallization.

  • Side Reactions: The formation of regioisomers or other by-products can be a challenge in heterocyclic synthesis. Careful control of reaction conditions and, in some cases, the use of protecting groups can mitigate these issues.

Alternative Scaffolds in Kinase Inhibitor Design

While the pyrazolo[3,4-b]pyridine scaffold is highly effective, other heterocyclic systems are also widely used in the design of kinase inhibitors. A comparative understanding of these alternatives is crucial for a comprehensive drug discovery program.

ScaffoldKey FeaturesExample Kinase Targets
Indazole A bioisostere of purine, offering similar hydrogen bonding capabilities.B-Raf, ITK[2]
Pyrazolo[1,5-a]pyrimidine Another purine isostere with a different nitrogen arrangement, which can alter selectivity and physical properties.B-Raf[2]
Quinoxaline A larger aromatic system that can form extensive interactions within the ATP-binding pocket.FGFR[4]

The choice of scaffold is often guided by the specific kinase being targeted, the desired selectivity profile, and the need for favorable pharmacokinetic properties.

Conclusion

The reproducible synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine is achievable through careful selection of the synthetic route and meticulous control of experimental parameters. This guide has provided a comparative analysis of two robust protocols, highlighting the rationale behind the experimental choices and offering insights into potential challenges. By understanding these factors, researchers can confidently and consistently produce this valuable scaffold and its derivatives for their drug discovery and development endeavors.

References

  • Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer. Nature Reviews Cancer, 10(2), 116-129. Available at: [Link]

  • Xie, Y., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology, 8, 613134. Available at: [Link]

  • Babina, I. S., & Turner, N. C. (2017). Advances and challenges in targeting FGFR signalling in cancer. Nature Reviews Cancer, 17(5), 318-332. Available at: [Link]

  • Goyal, L., et al. (2017). A phase 1, open-label, dose-escalation study of BGJ398, a selective pan-FGFR inhibitor, in patients with advanced solid tumors. Cancer Discovery, 7(5), 488-501. Available at: [Link]

  • Palakurthi, S., & Rudin, C. M. (2018). The FGFR Fusions of Lung Cancer. Journal of Thoracic Oncology, 13(4), 464-466. Available at: [Link]

  • Muthukumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-22. Available at: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Lavrado, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1989. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the bench to encompass the entire lifecycle of the chemical compounds we handle. The proper disposal of these substances is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, ensuring that its management is as meticulous as its synthesis and application.

Hazard Assessment and Waste Identification

Due to the presence of the brominated pyrazolopyridine structure, this compound must be treated as a hazardous substance. Pyridine and its derivatives are recognized for their potential to be harmful if swallowed, inhaled, or in contact with skin.[1][2] The bromine atom categorizes this compound as a halogenated organic, which has specific disposal requirements.[3][4]

Key Hazards of Related Compounds:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[5]

  • Environmental Hazards: Pyridine-based compounds can be toxic to aquatic organisms, and their release into the environment should be prevented.

Therefore, all waste containing this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.

Quantitative Data Summary

The following table summarizes key hazard and disposal information extrapolated from structurally similar compounds. This data should be used as a cautious guide.

Parameter Guideline/Specification Reference
Hazard Classification Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Eye Irritation, Category 2; Skin Irritation, Category 2; Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory irritation).[5]
Personal Protective Equipment (PPE) Chemical safety goggles, butyl rubber or PVA gloves (nitrile gloves may not be sufficient), and a fully-buttoned lab coat.[6] Work should be conducted in a certified laboratory chemical fume hood.[6]
Waste Container Type High-density polyethylene (HDPE) or other compatible, sealable, and airtight containers.[2][7][2][7]
Waste Segregation Must be collected as halogenated organic waste, separate from non-halogenated waste streams.[3][4][3][4]
Recommended Disposal Method High-temperature incineration (rotary kiln or liquid injection) is the preferred method for pyridine and its derivatives.[8][9] This ensures the complete destruction of the compound and prevents the formation of toxic byproducts.[8][9]
Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of waste generated from the use of this compound.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound, along with contaminated items such as spatulas, weigh boats, and disposable labware, in a dedicated hazardous waste container labeled for "Halogenated Organic Solid Waste."[2][3]

    • The container must be made of a compatible material, such as HDPE, and have a secure, sealable lid.[7]

  • Liquid Waste:

    • If the compound is in a solution, collect this waste in a labeled, leak-proof hazardous waste container for "Halogenated Organic Liquid Waste."[2][3]

    • Do not mix this waste stream with non-halogenated solvents or other incompatible waste.[3]

  • Contaminated PPE:

    • Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag for solid waste.[2]

Step 2: Labeling

Proper labeling is crucial for safety and regulatory compliance. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other constituents

  • The approximate quantity of the waste

  • The date of waste generation[2]

Step 3: Storage

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[2][6]

  • Ensure that the storage area is away from incompatible materials such as strong oxidizing agents and acids.[6]

Step 4: Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure proper ventilation, preferably within a chemical fume hood.[6]

  • Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile or butyl rubber gloves.[2]

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial solvent adsorbent.[2][6]

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[10]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[2]

  • Collect all cleaning materials as hazardous waste.[2]

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Provide the waste manifest with accurate information about the contents of the containers.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_management Management & Final Disposal start Work with this compound waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid ppe Contaminated PPE waste_type->ppe PPE solid_container Halogenated Solid Waste Container solid->solid_container liquid_container Halogenated Liquid Waste Container liquid->liquid_container ppe->solid_container labeling Label Container Correctly solid_container->labeling liquid_container->labeling storage Store in Designated Area labeling->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your groundbreaking research is conducted in an environmentally responsible manner.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Penta Chemicals. (2024). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • J.T. Baker. (2011). Material Safety Data Sheet for Pyridine. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure for Halogenated Organic Liquids. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Halogenated Waste. Retrieved from [Link]

  • El-Naas, M. H. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, a member of the functional pyrazolopyridine family, hold significant potential in medicinal chemistry and materials science.[1] However, realizing this potential requires an unwavering commitment to safety. The first and most critical step in any laboratory procedure is a thorough understanding and implementation of appropriate safety protocols.

This guide provides essential, actionable information on the selection and use of Personal Protective Equipment (PPE). It is designed to move beyond a simple checklist, offering a framework for risk assessment that protects you, your colleagues, and the integrity of your research.

Foundational Safety: Hazard Assessment and Engineering Controls

Before any personal protective equipment is selected, a clear understanding of the compound's potential hazards is essential. While specific toxicological data for this compound may be limited, data from structurally similar brominated pyrazolopyridine derivatives provide a strong basis for a conservative safety approach.

Known and Anticipated Hazards:

  • Acute Toxicity: Analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: The compound may cause skin irritation and redness upon contact.[2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3][4]

  • Respiratory Irritation: As a solid powder, the compound poses an inhalation risk and may cause respiratory tract irritation.[2][3][5]

The First Line of Defense: Engineering Controls

PPE should never be the sole line of defense against chemical exposure. It is designed to protect you from hazards that cannot be eliminated through engineering controls.

  • Fume Hood: All manipulations of this compound, especially weighing the solid, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[2] This is the most critical step in minimizing inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.[3]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

A Multi-Layered Defense: Selecting the Right PPE

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following provides a detailed breakdown of the necessary equipment.

Eye and Face Protection: Shielding from Splashes and Dust

Given the high risk of serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These are the minimum requirement. Unlike safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and powders.[6]

  • Face Shield: When handling larger quantities (>1 g) or when there is a significant risk of splashing (e.g., during reaction quenching or extractions), a face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal, while the shield protects the entire face.

Hand Protection: Preventing Dermal Absorption

To prevent skin contact and potential absorption, chemically resistant gloves are essential.

  • Glove Type: Disposable nitrile gloves are appropriate for providing protection against incidental contact and splashes.[6]

  • Double Gloving: For procedures involving larger quantities or extended handling times, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.

  • Integrity Check: Always inspect gloves for tears or pinholes before use.

  • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique (see Section 3) and wash your hands thoroughly.

Body Protection: Guarding Against Spills and Contamination

A lab coat is the standard for body protection, but its material and use are critical.

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a snap or button front is required. It should be kept fully fastened to provide maximum coverage.

  • Chemical-Resistant Apron: When transferring liquids or performing tasks with a high splash potential, a rubber or PVC apron should be worn over the lab coat for an additional layer of chemical resistance.[7]

Respiratory Protection: A Necessary Precaution for Powders

Engineering controls are the primary method for mitigating inhalation risks. However, in specific situations, respiratory protection may be required.

  • When to Use: If there is a failure of the fume hood or during a large-scale cleanup of a spill where dust may become airborne, respiratory protection is necessary.

  • Type of Respirator: A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., a half-mask respirator with P100/Organic Vapor cartridges) should be used.[8] All personnel requiring a respirator must be properly fit-tested and trained in its use and maintenance.

Task-Based PPE Summary

For quick reference, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1 g) Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot required (in fume hood)
Preparing Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot required (in fume hood)
Running Reaction / Workup Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronNot required (in fume hood)
Large Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesChemical Resistant CoverallsNIOSH-Approved Respirator

Procedural Discipline: Donning, Doffing, and Disposal

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On) Sequence:

    • Lab Coat/Apron: Put on your lab coat and any additional body protection.

    • Respirator (if needed): Perform a seal check.

    • Goggles/Face Shield: Adjust for a secure and comfortable fit.

    • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) Sequence: This process is designed to contain contaminants.

    • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately.

    • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front surface.

    • Lab Coat/Apron: Unfasten and peel off by folding it in on itself without touching the exterior surface.

    • Respirator (if used): Remove last.

    • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

G cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Don4->Doff1 After Work Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Apron Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. WASH HANDS Doff4->Doff5 End Protocol Complete Doff5->End Start Start Protocol Start->Don1

Caption: The correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow decision decision task task ppe ppe Start Assess Task IsSolid Handling Solid Powder? Start->IsSolid InHood Working in Fume Hood? IsSolid->InHood Yes SplashRisk Significant Splash Risk? IsSolid->SplashRisk No (Solution) StandardPPE Standard PPE: - Goggles - Lab Coat - Nitrile Gloves InHood->StandardPPE Yes RespiratorPPE Add Respirator: - NIOSH-approved - Fit-tested InHood->RespiratorPPE No / Hood Failure SplashRisk->StandardPPE No HighSplashPPE High Splash PPE: - Goggles & Face Shield - Lab Coat & Apron - Double Gloves SplashRisk->HighSplashPPE Yes

Caption: A decision-making workflow for selecting the correct level of PPE.

Emergency Response and Disposal

In Case of Exposure
  • Skin Contact: Immediately remove contaminated clothing and drench the affected area with running water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][10]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious.[2] Seek immediate medical attention.

Waste Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the compound must be considered hazardous waste. Place it in a sealed, labeled waste container for hazardous materials.[5]

  • Chemical Waste: Unused material and waste from reactions must be disposed of as hazardous chemical waste. Brominated organic compounds require specific disposal streams.[11] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and adhere to all local, state, and federal regulations.[2]

By integrating these principles and protocols into your daily laboratory work, you build a robust culture of safety. This foundation of trust and expertise ensures that we can continue to pursue scientific advancement responsibly.

References

  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton EHS. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from EPA. [Link]

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from NICNAS. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta Blog. [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from Allan Chemical. [Link]

  • MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from MDPI. [Link]

  • EFSA. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from EFSA Journal. [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from Ideal Response. [Link]

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
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5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

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